molecular formula C9H9F2N B3170034 5,7-Difluoro-1,2,3,4-tetrahydroquinoline CAS No. 939758-78-8

5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B3170034
CAS No.: 939758-78-8
M. Wt: 169.17 g/mol
InChI Key: CVKXXRUGRVDIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXXRUGRVDIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276194
Record name 5,7-Difluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-78-8
Record name 5,7-Difluoro-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, offers a powerful tool to modulate a molecule's physicochemical and biological characteristics. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic strategy with mechanistic insights, predicted analytical data, and a discussion of its potential applications in drug discovery.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor.

PropertyValueSource
CAS Number 939758-78-8[1][2]
Molecular Formula C₉H₉F₂N[1][2]
Molecular Weight 169.17 g/mol [1][3]
Monoisotopic Mass 169.07031 Da[4]
Predicted XlogP 2.5[4]
Appearance (Predicted) Off-white to yellow solid or oilN/A

Synthesis and Mechanistic Considerations: A Proposed Pathway

Proposed Synthetic Scheme:

A logical approach would be the reductive cyclization of 3-(2,4-difluorophenyl)propanenitrile or a related derivative. A more direct and widely applicable method is the catalytic hydrogenation of the parent aromatic quinoline.

Synthesis_of_5_7_Difluoro_1_2_3_4_tetrahydroquinoline cluster_start Starting Material cluster_reaction Reaction cluster_product Product 5,7-Difluoroquinoline 5,7-Difluoroquinoline Reduction Catalytic Hydrogenation H₂ (g), Pd/C or PtO₂ Solvent (e.g., EtOH, AcOH) 5,7-Difluoroquinoline->Reduction Target 5,7-Difluoro-1,2,3,4- tetrahydroquinoline Reduction->Target

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general procedures for similar transformations and should be optimized for this specific substrate.

Step 1: Catalytic Hydrogenation of 5,7-Difluoroquinoline

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 5,7-difluoroquinoline (1.0 eq).

  • Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on carbon (Pd/C) (5-10 mol%) and a suitable solvent such as ethanol or acetic acid.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Causality Behind Experimental Choices:
  • Catalyst Selection: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective and commonly used catalysts for the hydrogenation of aromatic nitrogen heterocycles. The choice between them can depend on the specific substrate and desired reaction conditions.

  • Solvent: Ethanol and acetic acid are common solvents for such reductions. Acetic acid can sometimes enhance the rate of hydrogenation of nitrogen-containing heterocycles by protonating the nitrogen atom, thereby activating the ring towards reduction.

  • Pressure and Temperature: These parameters are crucial for achieving complete reduction. Higher pressures of hydrogen increase the concentration of dissolved hydrogen, accelerating the reaction rate. Gentle heating can also increase the reaction rate but should be carefully controlled to avoid side reactions.

Analytical Characterization: Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, we can predict the key features of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on the known effects of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR:

  • Aromatic Region (δ 6.0-7.0 ppm): The two aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at C6 will likely appear as a triplet of doublets, and the proton at C8 as a doublet of doublets.

  • Aliphatic Region (δ 1.5-3.5 ppm): The protons of the tetrahydroquinoline ring will show characteristic signals. The protons at C2, C3, and C4 will likely appear as multiplets. The NH proton will be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR:

  • The spectrum will show 9 distinct carbon signals.

  • The carbons directly bonded to fluorine (C5 and C7) will appear as doublets with large coupling constants (¹JCF).

  • The carbons adjacent to the fluorinated positions will also show smaller couplings (²JCF and ³JCF).

Mass Spectrometry (MS):
  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 169, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of tetrahydroquinolines is well-documented. Common fragmentation pathways involve the loss of a hydrogen atom to form a stable dihydroquinolinium ion, and retro-Diels-Alder reactions of the saturated ring. The presence of fluorine atoms may influence the fragmentation pattern, potentially leading to the loss of HF.

Applications in Drug Discovery and Development: A Landscape of Potential

The tetrahydroquinoline scaffold is a cornerstone in the development of a wide range of therapeutic agents. The introduction of two fluorine atoms in this compound is anticipated to enhance its potential as a drug candidate.

Potential Therapeutic Areas:
  • Anticancer Agents: Numerous tetrahydroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved efficacy and pharmacokinetic profiles.

  • Antimicrobial Agents: The quinoline core is famously present in fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, the presence of the fluorinated quinoline scaffold suggests potential for the development of novel antimicrobial agents.[5]

  • Neuroprotective Agents: Tetrahydroquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Anti-inflammatory Agents: The anti-inflammatory properties of certain tetrahydroquinoline derivatives make them attractive candidates for the development of new treatments for inflammatory disorders.

The following diagram illustrates the central role of the tetrahydroquinoline scaffold in accessing diverse biological targets.

Biological_Targets THQ 5,7-Difluoro-1,2,3,4- tetrahydroquinoline Scaffold Cancer Anticancer THQ->Cancer Cytotoxicity Infection Antimicrobial THQ->Infection Enzyme Inhibition Neuro Neuroprotection THQ->Neuro Receptor Modulation Inflammation Anti-inflammatory THQ->Inflammation Pathway Inhibition

Caption: Potential therapeutic applications of the difluoro-tetrahydroquinoline scaffold.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of two fluorine atoms on the tetrahydroquinoline scaffold is expected to confer advantageous physicochemical and pharmacological properties. While a dedicated synthesis and full characterization of this specific molecule are yet to be published, this guide provides a robust framework based on established chemical principles and data from related compounds. Further research is warranted to explore the full potential of this and other difluorinated tetrahydroquinoline derivatives in various therapeutic areas. The development of a scalable and efficient synthesis, followed by comprehensive biological evaluation, will be crucial steps in unlocking the therapeutic promise of this intriguing molecule.

References

Physicochemical properties of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Abstract: this compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a privileged structure found in numerous bioactive molecules, and the strategic introduction of fluorine atoms can profoundly influence key pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior to advance their scientific objectives.

Molecular Identity and Structural Characteristics

This compound is a derivative of tetrahydroquinoline featuring two fluorine atoms on its aromatic ring. This substitution pattern is critical, as the strong electron-withdrawing nature of fluorine can significantly alter the electron distribution and, consequently, the chemical reactivity and biological interactions of the molecule.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 939758-78-8[2]
Molecular Formula C₉H₉F₂N[2][3]
Molecular Weight 169.17 g/mol [3]
Canonical SMILES C1CC2=C(C=C(C=C2F)F)NC1[2][4]
InChIKey CVKXXRUGRVDIBD-UHFFFAOYSA-N[2][4]
Monoisotopic Mass 169.07030562 Da[2][4]

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties for this compound.

PropertyValue / DescriptionSignificance in Drug Development
Appearance Expected to be a solid or oil at room temperature. Related compounds like 6-Fluoro-1,2,3,4-tetrahydroquinoline appear as a white to pale yellow fused solid or crystalline powder.[5]Affects handling, formulation, and storage requirements.
Melting Point Data not publicly available. For context, the parent compound 1,2,3,4-tetrahydroquinoline has a melting point of 9-14 °C. Purity significantly affects the melting point; pure compounds have a sharp range, while impurities cause depression and broadening.[6]A key indicator of purity and lattice energy. Important for solid-state characterization and formulation.
Boiling Point Data not publicly available. The parent compound 1,2,3,4-tetrahydroquinoline boils at 249-251 °C.[7]Indicates volatility; relevant for purification by distillation and stability at high temperatures.
pKa (Basicity) Predicted to be lower than the parent compound (pKa ≈ 5.15) due to the electron-withdrawing fluorine atoms.Determines the ionization state at physiological pH (7.4), which critically impacts solubility, membrane permeability, and receptor binding.
LogP XLogP3-AA: 2.5[2][4]

Solubility Profile

The solubility of a compound in both aqueous and organic media is a critical factor for its formulation and bioavailability.

Theoretical Assessment: The 1,2,3,4-tetrahydroquinoline core is predominantly nonpolar. The two fluorine atoms further increase the molecule's hydrophobicity. However, the secondary amine (NH group) provides a site for hydrogen bonding and, more importantly, can be protonated in acidic conditions to form a water-soluble ammonium salt.

Therefore, this compound is expected to be:

  • Soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and alcohols.

  • Sparingly soluble to insoluble in neutral water.

  • More soluble in acidic aqueous solutions (e.g., 5% HCl) due to the formation of the protonated species.[8][9]

Spectroscopic Characterization

For any synthesized compound, structural confirmation is essential. Below are the expected spectroscopic signatures for this compound.

  • ¹H NMR:

    • Aromatic Region: Two signals are expected in the aromatic region (approx. 6.0-7.5 ppm), appearing as complex multiplets due to H-H and H-F coupling.

    • Aliphatic Region: Three distinct signals corresponding to the protons on C2, C3, and C4 of the tetrahydroquinoline ring system (approx. 1.5-3.5 ppm). These will likely appear as multiplets (e.g., triplets or quintets) due to coupling with adjacent protons.

    • Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR:

    • Nine distinct carbon signals are expected.

    • Aromatic Carbons: Signals for the six aromatic carbons, with those directly bonded to fluorine exhibiting large C-F coupling constants. The chemical shifts will be influenced by the fluorine substitution.

    • Aliphatic Carbons: Signals for the three aliphatic carbons (C2, C3, C4).

  • Mass Spectrometry (MS):

    • The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 170.0776, corresponding to the protonated molecule (C₉H₁₀F₂N⁺).

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the theoretical properties described above must be confirmed through empirical measurement. The following section details standardized protocols for determining these key parameters.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method involves heating a small sample in a capillary tube at a controlled rate.[10]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it with a mortar and pestle.[11]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find a rough range.[6][11]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).[11][12]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: Report the result as a melting range (T₁ - T₂).

Causality: A slow heating rate is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[6][12]

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load 2-3 mm into Capillary Tube A->B C Insert into Melting Point Apparatus B->C D Heat Rapidly for Approximate Range C->D E Cool Apparatus D->E F Heat Slowly (1-2 °C/min) E->F G Record T1 (First Drop) and T2 (Fully Liquid) F->G H Report Melting Range G->H

Workflow for Melting Point Determination
Solubility Determination (Qualitative)

Principle: This protocol establishes a qualitative solubility profile by observing the dissolution of a fixed amount of solute in a fixed volume of various solvents. The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[13]

Methodology:

  • Sample Preparation: Place approximately 20-30 mg of the compound into separate, labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, Dichloromethane) in small portions.

  • Mixing: After each addition, shake or vortex the tube vigorously for at least 60 seconds to facilitate dissolution.[8][13]

  • Observation: Visually inspect the tube for any undissolved solid. If the compound dissolves completely, it is deemed "soluble." If it remains partially or fully undissolved, it is "insoluble."

  • pH Test (for Water): If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9][14]

Causality: Solubility in acidic (HCl) or basic (NaOH) solutions provides strong indications of the compound's functional groups. Solubility in 5% HCl suggests the presence of a basic group, such as an amine, which is protonated to form a soluble salt.[8][9] In contrast, solubility in 5% NaOH would indicate an acidic functional group.

SolubilityWorkflow Start 25 mg of Compound in Test Tube AddWater Add 1 mL Water, Shake Vigorously Start->AddWater CheckWater Soluble in Water? AddWater->CheckWater TestpH Test with Litmus/pH Paper (Acidic/Basic/Neutral) CheckWater->TestpH Yes Insoluble Insoluble in Water CheckWater->Insoluble No AddHCl Add 1 mL 5% HCl Insoluble->AddHCl CheckHCl Soluble in 5% HCl? AddHCl->CheckHCl IsBase Conclusion: Compound is Basic (Amine) CheckHCl->IsBase Yes AddNaOH Add 1 mL 5% NaOH CheckHCl->AddNaOH No CheckNaOH Soluble in 5% NaOH? AddNaOH->CheckNaOH IsAcid Conclusion: Compound is Acidic CheckNaOH->IsAcid Yes Neutral Conclusion: Compound is Neutral/Inert CheckNaOH->Neutral No

Decision Workflow for Solubility & Functional Group Analysis
pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a base, it refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method where a solution of the amine is titrated with a strong acid (e.g., HCl), and the pH is monitored with a calibrated pH meter. The pKa corresponds to the pH at which the amine is exactly 50% protonated.[15][16]

Methodology:

  • Solution Preparation: Accurately prepare a dilute solution of this compound (e.g., 0.01 M) in a suitable solvent, often a water-cosolvent mixture (like ethanol-water) if aqueous solubility is low.[17]

  • Titrant: Use a standardized solution of a strong acid, such as 0.1 M HCl.

  • Titration Setup: Place the amine solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the HCl titrant.

  • Titration: Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point occurs at exactly half the volume of the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Causality: At the half-equivalence point, the concentrations of the free amine ([B]) and its protonated conjugate acid ([BH⁺]) are equal. According to the Henderson-Hasselbalch equation for a base (pOH = pKb + log([BH⁺]/[B])), when [B] = [BH⁺], pOH = pKb. Since pH + pOH = 14 and pKa + pKb = 14, it follows that at this point, pH = pKa.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its decadic logarithm. The shake-flask method is the gold standard and involves directly measuring the compound's concentration in each phase after partitioning.[18][19]

Methodology:

  • Phase Preparation: Prepare water (often a buffer at pH 7.4 to ensure a consistent ionization state) and n-octanol. Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them and allowing them to separate. This prevents volume changes during the experiment.[20]

  • Partitioning:

    • Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., 5 mL of each) in a glass vial.

    • Seal the vial and shake or vortex it vigorously for a set period (e.g., 30 minutes to 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture (e.g., 10 minutes at 2000 rpm) to achieve a clean separation of the two layers.[19]

  • Quantification:

    • Carefully withdraw a precise aliquot from the n-octanol layer and another from the aqueous layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS. A calibration curve must be prepared for accurate quantification.

  • Calculation: Calculate LogP using the formula:

    • LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Causality: This direct measurement provides the most accurate LogP value because it empirically determines the compound's distribution preference between a lipid-like (n-octanol) and an aqueous environment, which is a fundamental predictor of its behavior in biological systems.[18] The use of a pH 7.4 buffer is critical for measuring the distribution coefficient (LogD), which accounts for both ionized and neutral species and is more physiologically relevant than LogP for ionizable compounds.

LogPWorkflow A Prepare Pre-saturated n-Octanol & Water (pH 7.4) B Add Compound to Octanol/Water Mixture A->B C Vortex Vigorously to Reach Equilibrium B->C D Centrifuge for Complete Phase Separation C->D E Withdraw Aliquots from Each Phase D->E F Quantify Concentration in Each Phase (e.g., HPLC) E->F G Calculate: LogP = log([Octanol]/[Water]) F->G

Workflow for LogP Determination via Shake-Flask Method

Conclusion

This compound possesses a distinct set of physicochemical properties shaped by its heterocyclic core and fluorine substituents. Its predicted moderate lipophilicity (XLogP3-AA = 2.5) and basicity make it an interesting scaffold for drug design. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design, enabling scientists to predict a molecule's ADME profile, optimize its formulation, and ultimately enhance its potential as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for researchers to validate these characteristics and build a comprehensive data package for this promising molecule.

References

An In-depth Technical Guide to the Molecular Structure of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Tetrahydroquinolines in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its favorable pharmacological properties and its ability to interact with a wide range of biological targets.[1][3][4] The strategic incorporation of fluorine atoms into this privileged scaffold, as seen in 5,7-difluoro-1,2,3,4-tetrahydroquinoline, represents a powerful approach in modern drug design. Fluorination can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive technical overview of the molecular structure of this compound, offering insights into its electronic and conformational characteristics, and providing a framework for its synthesis and characterization.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₉H₉F₂N.[5][6] The molecule consists of a di-fluorinated benzene ring fused to a saturated six-membered nitrogen-containing ring. The fluorine atoms are located at positions 5 and 7 of the aromatic ring.

Core Chemical and Physical Properties

A summary of the key computed and reported properties for this compound is presented in the table below. It is important to note that while some properties are predicted through computational models, they provide a valuable starting point for experimental design.

PropertyValueSource
Molecular Formula C₉H₉F₂N--INVALID-LINK--[5], --INVALID-LINK--[6]
Molecular Weight 169.175 g/mol --INVALID-LINK--[5]
Monoisotopic Mass 169.07030562 Da--INVALID-LINK--[5]
XLogP3-AA (Predicted) 2.5--INVALID-LINK--[6]
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Topological Polar Surface Area 12 Ų--INVALID-LINK--
CAS Number 939758-78-8--INVALID-LINK--[5]
Conformational Analysis

The saturated portion of the 1,2,3,4-tetrahydroquinoline ring system allows for the existence of multiple conformers. The parent 1,2,3,4-tetrahydroquinoline molecule has been shown to exist in several conformations, including half-chair, boat, and sofa forms. High-resolution microwave spectroscopy and quantum chemistry calculations have determined that the lowest energy conformer is a pair of energetically equivalent enantiomers.

The introduction of fluorine atoms at the 5 and 7 positions is not expected to dramatically alter the fundamental conformational preferences of the saturated ring. However, the strong electron-withdrawing nature of fluorine can influence the electronic distribution within the aromatic ring and potentially affect the puckering of the adjacent saturated ring through subtle electronic effects.

Conformational Isomers of the Tetrahydroquinoline Ring A Half-Chair B Boat A->B Conformational Interconversion C Sofa B->C Conformational Interconversion C->A Conformational Interconversion

Caption: Possible conformations of the 1,2,3,4-tetrahydroquinoline skeleton.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of tetrahydroquinolines is the reduction of the corresponding quinoline. Therefore, a logical approach would be the synthesis of 5,7-difluoroquinoline followed by its reduction.

Proposed Synthesis of this compound A 3,5-Difluoroaniline D 5,7-Difluoroquinoline A->D Skraup Synthesis B Glycerol B->D C Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) C->D F This compound D->F Reduction E Reducing Agent (e.g., NaBH4, H2/Pd-C) E->F

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Theoretical Approach

Step 1: Synthesis of 5,7-Difluoroquinoline (Skraup Reaction)

  • Rationale: The Skraup synthesis is a classic and reliable method for the preparation of quinolines from anilines.

  • Procedure:

    • To a mixture of 3,5-difluoroaniline and glycerol, slowly add concentrated sulfuric acid with cooling.

    • Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

    • Heat the mixture under reflux for several hours.

    • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • Purify the crude 5,7-difluoroquinoline by steam distillation or column chromatography.

Step 2: Reduction of 5,7-Difluoroquinoline to this compound

  • Rationale: The reduction of the pyridine ring of the quinoline nucleus can be achieved using various reducing agents. Catalytic hydrogenation is often a clean and efficient method.

  • Procedure:

    • Dissolve 5,7-difluoroquinoline in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, filter the catalyst and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization: Predicted Data

In the absence of experimentally acquired spectra for this compound, the following predictions can be made based on the known spectral data of the parent compound and the influence of fluorine substituents.

¹H NMR Spectroscopy:

  • Aromatic Region (δ 6.0-7.0 ppm): The protons on the aromatic ring (H-6 and H-8) are expected to appear in this region. Due to coupling with the adjacent fluorine atoms, these signals will likely be complex multiplets (e.g., doublets of doublets or triplets).

  • Aliphatic Region (δ 1.5-3.5 ppm): The protons of the saturated ring (at C-2, C-3, and C-4) will appear in this upfield region. The protons at C-2 and C-4, being adjacent to the nitrogen and aromatic ring respectively, will be deshielded relative to the C-3 protons.

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Aromatic Region (δ 100-160 ppm): The carbon atoms of the aromatic ring will resonate in this region. The carbons directly bonded to fluorine (C-5 and C-7) will show large one-bond carbon-fluorine coupling constants (¹JCF).

  • Aliphatic Region (δ 20-50 ppm): The signals for the C-2, C-3, and C-4 carbons will be found in this region.

¹⁹F NMR Spectroscopy:

  • The two fluorine atoms at positions 5 and 7 are chemically non-equivalent and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts will be in the typical range for aryl fluorides.

Mass Spectrometry:

  • The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would likely involve the loss of small neutral molecules and radicals from the saturated ring.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

  • C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the range of 1100-1300 cm⁻¹.

Applications in Drug Development

The this compound scaffold is a promising starting point for the design of novel therapeutic agents. The presence of two fluorine atoms can enhance the molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and improved pharmacokinetic profile of drug candidates.

The tetrahydroquinoline nucleus is a known pharmacophore for a variety of biological targets. Therefore, derivatives of this compound could be explored for a wide range of therapeutic applications, including but not limited to:

  • Anticancer agents [4][7]

  • Antiviral and antibacterial agents

  • Central nervous system (CNS) active agents

  • Cardiovascular drugs

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not yet widely available, this guide has provided a comprehensive overview of its molecular structure, predicted properties, and a plausible route for its synthesis and characterization. The unique combination of the privileged tetrahydroquinoline scaffold with the strategic placement of fluorine atoms makes this compound and its derivatives highly attractive targets for future research and development in the pharmaceutical sciences.

References

The Emergence of Difluorinated Tetrahydroquinolines: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate its physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of difluorinated tetrahydroquinolines, a subclass of compounds demonstrating significant therapeutic potential. We will dissect the rationale behind their synthesis, explore the breadth of their biological activities—from anticancer to neuroprotective—elucidate their mechanisms of action, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics.

The Strategic Imperative of Fluorination in Tetrahydroquinoline Scaffolds

The tetrahydroquinoline framework, a fusion of a benzene and a piperidine ring, offers a three-dimensional architecture ripe for chemical modification.[2] Its inherent bioactivity is well-documented, but the true power of this scaffold is realized through strategic functionalization. The introduction of fluorine, particularly difluorination, is not merely an incremental change; it is a transformative strategy in drug design.

The rationale for incorporating fluorine is multifaceted. The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.

  • Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, enhancing binding affinity and potency.[3]

  • Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, which can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.[4]

Consequently, difluorinated tetrahydroquinolines represent a class of molecules engineered for enhanced performance, offering improved stability, target engagement, and pharmacokinetic profiles compared to their non-fluorinated counterparts.

Synthetic Pathways: Constructing the Difluorinated Core

The synthesis of difluorinated tetrahydroquinolines requires a deliberate and strategic approach, typically involving either the use of pre-fluorinated building blocks or the late-stage introduction of fluorine atoms onto the THQ core.

Common synthetic strategies for the core THQ structure include the Povarov reaction, multicomponent reactions, and the catalytic hydrogenation of quinolines.[5][6][7] The choice of method is critical as it dictates the potential for substitution patterns and stereochemical control. For instance, chiral phosphoric acid catalysts can enable the enantioselective synthesis of THQs, a crucial consideration for developing drugs with specific target interactions.[6]

The introduction of the difluoro-moiety can be achieved via several routes:

  • Fluorinated Starting Materials: Utilizing commercially available difluoro-anilines or difluoro-benzaldehydes as starting materials in a classical THQ synthesis (e.g., Povarov or Friedländer annulation) is a common and reliable approach.

  • Direct C-H Fluorination: Advances in catalysis have enabled the direct fluorination of C-H bonds on the aromatic ring of a pre-formed quinoline or THQ, often using electrophilic fluorinating agents like Selectfluor.[8] This method offers late-stage functionalization, allowing for rapid diversification of lead compounds.

The causality behind these choices is rooted in efficiency and modularity. Using fluorinated building blocks is often more straightforward for initial library synthesis, while direct fluorination provides a powerful tool for structure-activity relationship (SAR) studies on an established scaffold.

G cluster_0 Route A: Fluorinated Building Blocks cluster_1 Route B: Late-Stage Fluorination A1 Difluoro-Aniline/ Benzaldehyde A3 Cyclization Reaction (e.g., Povarov) A1->A3 A2 Coupling Partner (e.g., Alkene) A2->A3 A4 Difluorinated Tetrahydroquinoline A3->A4 B1 Tetrahydroquinoline Precursor B2 Direct C-H Fluorination (e.g., Selectfluor) B1->B2 B3 Difluorinated Tetrahydroquinoline B2->B3 start Synthetic Design start->A1 start->B1 G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Difluorinated THQ Derivative Inhibitor->PI3K Inhibitor->AKT G DNA_Gyrase Bacterial DNA Gyrase Supercoiling Removes DNA Supercoils DNA_Gyrase->Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition Leads To Replication DNA Replication & Transcription Supercoiling->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division Inhibitor Difluorinated THQ Derivative Inhibitor->DNA_Gyrase Inhibits G Start Start: Culture Cancer Cells Seed Seed Cells in 96-Well Plate (24h Incubation) Start->Seed Prepare Prepare Serial Dilutions of THQ Compound Seed->Prepare Treat Treat Cells with Compound (48-72h Incubation) Prepare->Treat Add_MTT Add MTT Reagent (3-4h Incubation) Treat->Add_MTT Dissolve Remove Medium & Dissolve Formazan in DMSO Add_MTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Calculate % Viability & Determine IC50 Value Read->Analyze End End: Dose-Response Curve Analyze->End G Start Start: Prepare Reagents Dispense Dispense Enzyme & Inhibitor Dilutions to Plate Start->Dispense PreIncubate Pre-Incubate (10-15 min) Dispense->PreIncubate Initiate Initiate Reaction by Adding Substrate PreIncubate->Initiate Monitor Monitor Reaction Rate (e.g., Absorbance over time) Initiate->Monitor Analyze Calculate Initial Velocity & % Inhibition Monitor->Analyze Plot Plot Dose-Response Curve & Determine IC50 Analyze->Plot End End: Inhibitor Potency Plot->End

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, the unambiguous characterization of this molecule is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. While experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework and the influence of the fluorine substituents.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons, with characteristic couplings to adjacent protons and fluorine atoms. The chemical shifts are predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-N (Amine)3.5 - 4.5Broad singlet (br s)N/A
H-6 (Aromatic)6.2 - 6.4Triplet of doublets (td) or Triplet (t)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-8 (Aromatic)6.4 - 6.6Triplet of doublets (td) or Triplet (t)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
C2-H₂ (Aliphatic)3.2 - 3.4Triplet (t)J(H-H) ≈ 5-7
C3-H₂ (Aliphatic)1.9 - 2.1Multiplet (m)J(H-H) ≈ 5-7
C4-H₂ (Aliphatic)2.7 - 2.9Triplet (t)J(H-H) ≈ 5-7

Causality of Predictions:

  • Aromatic Protons (H-6, H-8): The two aromatic protons are flanked by fluorine atoms, which are strongly electron-withdrawing and exhibit significant through-bond and through-space coupling. This will result in complex splitting patterns, likely triplets of doublets or triplets, and a notable upfield shift compared to non-fluorinated tetrahydroquinoline.

  • Aliphatic Protons (C2-H₂, C3-H₂, C4-H₂): These protons will appear as multiplets characteristic of a substituted saturated ring system. The protons on C2, being adjacent to the nitrogen atom, will be the most deshielded of the aliphatic protons. The protons on C4, being benzylic, will also be deshielded relative to the C3 protons.

  • Amine Proton (H-N): The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton, with the chemical shifts of the aromatic carbons being significantly influenced by the C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-240 - 45Singlet (s)N/A
C-322 - 26Singlet (s)N/A
C-425 - 30Singlet (s)N/A
C-4a120 - 125Triplet (t)³J(C-F) ≈ 3-5
C-5155 - 160Doublet (d)¹J(C-F) ≈ 240-250
C-698 - 102Triplet (t)²J(C-F) ≈ 25-30
C-7157 - 162Doublet (d)¹J(C-F) ≈ 240-250
C-8100 - 104Triplet (t)²J(C-F) ≈ 25-30
C-8a145 - 150Doublet of doublets (dd)²J(C-F) ≈ 10-15, ⁴J(C-F) ≈ 2-4

Causality of Predictions:

  • Fluorinated Carbons (C-5, C-7): These carbons will exhibit large one-bond C-F coupling constants (¹J(C-F)) and will be significantly deshielded.

  • Carbons Adjacent to Fluorination (C-4a, C-6, C-8, C-8a): These carbons will show smaller two-, three-, or four-bond C-F couplings. The electron-withdrawing nature of fluorine will also influence their chemical shifts.

  • Aliphatic Carbons (C-2, C-3, C-4): These carbons are expected to have chemical shifts in the typical aliphatic region, with C-2 being the most deshielded due to its proximity to the nitrogen atom.

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol for NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.[3][4][5][6]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

    • For more detailed structural analysis, consider acquiring 2D NMR spectra such as COSY, HSQC, and HMBC.

D. NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire 1H Spectrum lock->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 acquire_2D Acquire 2D Spectra (Optional) acquire_C13->acquire_2D process Process FID acquire_2D->process integrate Integrate & Assign Peaks process->integrate report Generate Report integrate->report

Caption: Workflow for NMR analysis of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

A. Predicted Mass Spectral Data

For this compound (C₉H₉F₂N), the following ions are predicted in an electron ionization (EI) mass spectrum.[7]

m/z Predicted Ion Interpretation
169[M]⁺Molecular Ion
168[M-H]⁺Loss of a hydrogen radical
154[M-CH₃]⁺Loss of a methyl radical (from aliphatic ring)
141[M-C₂H₄]⁺Retro-Diels-Alder fragmentation

Causality of Predictions:

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 169 is expected to be reasonably intense, corresponding to the exact mass of the molecule.

  • [M-H]⁺: Loss of a hydrogen atom, likely from the benzylic position (C4) or the nitrogen, is a common fragmentation pathway for such compounds.

  • [M-CH₃]⁺ and [M-C₂H₄]⁺: Fragmentation of the saturated heterocyclic ring is also anticipated, leading to the loss of small alkyl fragments. A retro-Diels-Alder fragmentation is a characteristic pathway for tetrahydroquinolines.[7]

B. Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for acquiring mass spectral data of a small organic molecule using electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is provided below.[8][9][10][11][12]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Set up the LC-MS system with an appropriate reversed-phase column (e.g., C18).

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Set the mass spectrometer to acquire data in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

    • Inject the sample and acquire the full scan mass spectrum.

    • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

C. Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Interpretation prep_stock Prepare Stock Solution dilute Dilute Sample prep_stock->dilute filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Analysis ionize->detect extract_tic Extract Total Ion Chromatogram detect->extract_tic analyze_ms Analyze Mass Spectrum extract_tic->analyze_ms analyze_msms Analyze MS/MS Fragments analyze_ms->analyze_msms

Caption: Workflow for LC-MS analysis of this compound.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[13][14][15][16]

Wavenumber (cm⁻¹) Vibration Intensity
3350 - 3450N-H stretchMedium
2850 - 3000C-H stretch (aliphatic)Medium-Strong
1600 - 1620C=C stretch (aromatic)Medium
1480 - 1520C=C stretch (aromatic)Strong
1250 - 1350C-N stretchMedium
1100 - 1200C-F stretchStrong

Causality of Predictions:

  • N-H Stretch: The secondary amine will give a characteristic absorption in this region.

  • C-H Stretches: Both aliphatic and aromatic C-H stretches will be present.

  • C=C Stretches: The aromatic ring will have characteristic absorptions in the 1480-1620 cm⁻¹ region.

  • C-F Stretches: The C-F bonds will give rise to strong absorptions in the fingerprint region.

B. Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[17][18][19][20][21]

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • After analysis, clean the crystal thoroughly.

C. IR Spectroscopy Workflow Diagram

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_analysis Data Analysis clean_xtal Clean ATR Crystal bg_scan Acquire Background Spectrum clean_xtal->bg_scan load_sample Load Sample onto Crystal bg_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum assign_bands Assign Characteristic Bands process_spectrum->assign_bands UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution dilute Prepare Dilutions prep_stock->dilute baseline Measure Blank (Solvent) dilute->baseline measure_sample Measure Sample Spectrum baseline->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max quantify Quantification (Optional) identify_lambda_max->quantify

References

A Comprehensive Technical Guide to 5,7-Difluoro-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of increasing interest within medicinal chemistry and materials science. The strategic placement of fluorine atoms on the aromatic ring of the tetrahydroquinoline scaffold significantly modulates its physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the core chemical attributes, a proposed synthetic pathway, predicted spectroscopic characteristics, and a discussion of its potential applications, particularly in the realm of drug development.

Introduction: The Strategic Importance of Fluorinated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic pharmaceuticals. The incorporation of fluorine atoms into this scaffold offers a powerful strategy for fine-tuning molecular properties. The high electronegativity and small size of fluorine can profoundly influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 5,7-difluoro substitution pattern on the tetrahydroquinoline ring is anticipated to significantly alter the electron distribution within the aromatic system, thereby impacting its reactivity and potential as a pharmacophore.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 939758-78-8[1]
Molecular Formula C₉H₉F₂N[1]
Molecular Weight 169.17 g/mol [1]
Canonical SMILES C1CC2=C(C=C(C=C2F)F)NC1[2]
InChI Key CVKXXRUGRVDIBD-UHFFFAOYSA-N[2]
Predicted XlogP 2.5[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Predicted Polar Surface Area 12 Ų[1]

G

Synthesis and Manufacturing

Proposed Synthetic Workflow:

G

Step-by-Step Protocol (Hypothetical):

  • Starting Material: The synthesis would commence with 5,7-difluoroquinoline. This precursor can be synthesized through various methods, such as the Skraup or Doebner-von Miller reactions, starting from 3,5-difluoroaniline.

  • Reduction Reaction: The double bonds in the pyridine ring of 5,7-difluoroquinoline are reduced to yield the tetrahydroquinoline derivative. This can be achieved through several established methods:

    • Catalytic Hydrogenation: This is a widely used and efficient method.

      • Reactants: 5,7-Difluoroquinoline, Hydrogen gas (H₂), and a catalyst such as Palladium on carbon (Pd/C).

      • Solvent: A protic solvent like ethanol or methanol.

      • Conditions: The reaction is typically carried out under a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) at room temperature or with gentle heating.

      • Causality: The palladium catalyst facilitates the addition of hydrogen across the double bonds of the heterocyclic ring. The choice of a protic solvent helps in the protonolysis steps of the catalytic cycle.

    • Chemical Reduction: An alternative to catalytic hydrogenation involves the use of chemical reducing agents.

      • Reactants: 5,7-Difluoroquinoline and a reducing agent system like sodium borohydride (NaBH₄) in the presence of a nickel salt such as nickel(II) chloride (NiCl₂).

      • Solvent: Methanol or ethanol.

      • Conditions: The reaction is typically performed at room temperature.

      • Causality: The combination of NaBH₄ and NiCl₂ generates nickel boride species in situ, which are effective for the reduction of the quinoline ring.

  • Work-up and Purification:

    • Following the reaction, the catalyst (if used) is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford pure this compound.

Self-Validating System: The success of the synthesis can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. The final product's identity and purity would be confirmed by the spectroscopic methods detailed in the following section.

Spectroscopic and Analytical Characterization

Due to the absence of published spectra for this compound, this section provides predicted spectroscopic data based on the known spectra of related compounds and the structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 6.0-7.0 ppm): Two signals are expected for the two aromatic protons. Due to the fluorine substitutions, these signals will likely appear as complex multiplets due to proton-fluorine and proton-proton coupling.

    • NH Proton (δ 3.5-4.5 ppm): A broad singlet corresponding to the amine proton. The chemical shift can vary with concentration and solvent.

    • Aliphatic Protons (δ 1.8-3.5 ppm): The three methylene groups (-CH₂-) in the saturated ring will give rise to signals in this region. The protons at C2, C3, and C4 will likely appear as multiplets due to coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Aromatic Carbons (δ 100-150 ppm): Six signals are expected for the aromatic carbons. The carbons directly attached to fluorine (C5 and C7) will show large carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

    • Aliphatic Carbons (δ 20-50 ppm): Three signals are expected for the three aliphatic carbons (C2, C3, and C4).

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms at positions 5 and 7.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 169. Fragmentation patterns would likely involve the loss of hydrogen and subsequent rearrangements of the tetrahydroquinoline ring.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule, with the calculated exact mass for C₉H₉F₂N being 169.0703.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Bands in the 1500-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the presence of the secondary amine and the electron-deficient aromatic ring.

  • N-Functionalization: The secondary amine is a nucleophilic center and can readily undergo a variety of reactions, including:

    • Alkylation: Reaction with alkyl halides to form N-alkylated derivatives.

    • Acylation: Reaction with acyl chlorides or anhydrides to form N-acylated compounds.

    • Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylated products.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituents on the nitrogen atom.

  • Aromatic Ring Substitution: The fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions unless activated by strongly electron-withdrawing groups. Electrophilic aromatic substitution (EAS) reactions are also possible, with the amino group being a strong activating group and directing ortho and para to itself. However, the fluorine atoms are deactivating, which may make these reactions more challenging.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the design of novel therapeutic agents. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable interactions with biological targets.

  • As a Bioisostere: The difluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering a different electronic and lipophilic profile.

  • Modulation of pKa: The electron-withdrawing fluorine atoms will lower the pKa of the secondary amine compared to the non-fluorinated parent compound, which can be crucial for optimizing drug absorption and distribution.

  • Potential Therapeutic Areas: Based on the known biological activities of other tetrahydroquinoline derivatives, compounds derived from this compound could be explored for a variety of therapeutic applications, including:

    • Anticancer Agents: Many tetrahydroquinoline derivatives have shown potent anticancer activity.[3]

    • Neurodegenerative Diseases: The tetrahydroquinoline scaffold is found in compounds targeting receptors implicated in diseases like Alzheimer's and Parkinson's.

    • Antimicrobial Agents: Fluorinated quinolones are a well-known class of antibiotics, and this scaffold could be a starting point for new antibacterial or antifungal agents.

Conclusion

This compound represents a valuable and versatile building block for the development of new chemical entities with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential utility. The strategic incorporation of two fluorine atoms onto the tetrahydroquinoline core offers a promising avenue for modulating molecular properties and exploring new areas of chemical space. As research in fluorinated heterocycles continues to expand, the importance of scaffolds like this compound is expected to grow.

References

The Expanding Therapeutic Landscape of Fluorinated Quinolines: A Technical Guide to Unlocking Novel Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Transformative Power of Fluorine

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] From the historical success of quinine in combating malaria to the broad-spectrum efficacy of modern antibiotics, the versatility of the quinoline nucleus is well-established.[2][3] The strategic introduction of fluorine atoms into this scaffold has marked a pivotal advancement in drug discovery, significantly enhancing the therapeutic potential of these molecules.[1][4]

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's physicochemical characteristics.[5][6] This strategic fluorination can lead to improved metabolic stability, increased lipophilicity for better membrane permeability, and enhanced binding affinity to target proteins.[1][4][5] A landmark achievement in this area was the discovery that a fluorine atom at the C-6 position of the quinoline ring conferred broad and potent antimicrobial activity, giving rise to the highly successful fluoroquinolone class of antibiotics.[7][8] This guide will provide an in-depth exploration of the established and emerging therapeutic targets of fluorinated quinolines, offering insights for researchers and drug development professionals.

I. Antibacterial Targets: The Cornerstone of Fluoroquinolone Efficacy

The primary and most well-characterized therapeutic targets of fluorinated quinolines are two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[9][][11] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[11][12] Fluoroquinolones exert their bactericidal effect by stabilizing the transient, covalent complex formed between these enzymes and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately inhibiting DNA synthesis and triggering cell death.[12][13][14]

The differential targeting of DNA gyrase and topoisomerase IV often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more sensitive.[9] Newer generations of fluoroquinolones have been developed to exhibit potent dual-targeting activity, which can help to mitigate the development of resistance.[9]

Mechanism of Action: A Visual Representation

The following diagram illustrates the inhibitory action of fluoroquinolones on bacterial DNA replication.

Fluoroquinolone_Mechanism cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Fluoroquinolone Inhibition Replicating_DNA Replicating DNA Topoisomerase_IV Topoisomerase IV Replicating_DNA->Topoisomerase_IV leads to catenated chromosomes Positive_Supercoils Positive Supercoils Replicating_DNA->Positive_Supercoils unwinding leads to DNA_Gyrase DNA Gyrase DNA_Gyrase->Replicating_DNA allows continued replication Gyrase_Complex Stable Gyrase-DNA-Drug Complex DNA_Gyrase->Gyrase_Complex Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes decatenates TopoIV_Complex Stable TopoIV-DNA-Drug Complex Topoisomerase_IV->TopoIV_Complex Positive_Supercoils->DNA_Gyrase relieved by Fluoroquinolone Fluorinated Quinoline Fluoroquinolone->Gyrase_Complex Fluoroquinolone->TopoIV_Complex Replication_Block Replication Fork Blockage & Double-Strand Breaks Gyrase_Complex->Replication_Block TopoIV_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Inhibition of bacterial DNA replication by fluorinated quinolines.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental experiment to assess the antibacterial efficacy of a fluorinated quinoline is the determination of its Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of the Test Compound: Prepare a stock solution of the fluorinated quinoline in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

II. Anticancer Targets: A New Frontier for Fluorinated Quinolines

Beyond their antibacterial applications, fluorinated quinolines have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[4][8][15]

A. Topoisomerase Inhibition in Eukaryotic Cells

Similar to their action in bacteria, some fluorinated quinolines can target human topoisomerases. Notably, derivatives of camptothecin, a quinoline alkaloid, are potent inhibitors of Topoisomerase I .[4] These compounds stabilize the Topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4]

B. Kinase Inhibition: Disrupting Cancer Cell Signaling

Many fluorinated quinolines have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Lenvatinib, an FDA-approved drug, is a multi-kinase inhibitor that targets VEGFR, playing a critical role in inhibiting tumor angiogenesis.[4]

  • Epidermal Growth Factor Receptor (EGFR): Afatinib is a quinoline-based kinase inhibitor that targets the EGFR family, effective in non-small cell lung cancer with specific EGFR mutations.[4]

  • Abelson Kinase (Abl): Bosutinib is a potent inhibitor of the Abl kinase, approved for the treatment of Philadelphia-chromosome-positive chronic myelogenous leukemia (CML).[4]

C. Induction of Reactive Oxygen Species (ROS)

Recent studies have shown that some novel fluorinated quinoline analogues can induce the production of reactive oxygen species (ROS) in cancer cells.[15] Elevated ROS levels can lead to oxidative stress, DNA damage, and ultimately, apoptosis.

Quantitative Data: Anticancer Activity of Novel Fluorinated Quinolines

The following table summarizes the in-vitro anticancer activity of representative novel fluorinated quinoline analogues against triple-negative breast cancer (TNBC) cells.[4][15]

CompoundSubstitution PatternIC₅₀ (µM) against MDA-MB-468 (TNBC)
6a 3'-Fluoro4.0
6b 4'-Fluoro5.0
6d 3',4'-Difluoro2.5
6f 4'-Trifluoromethyl2.5

Data synthesized from studies on novel fluorinated quinoline analogues.[4][15]

III. Antiviral Targets: Expanding the Therapeutic Reach

The therapeutic utility of fluorinated quinolines extends to the realm of antiviral agents. While this is a less explored area compared to their antibacterial and anticancer properties, several promising targets have been identified.

  • HIV Tat-TAR Interaction: Modified quinolones have been shown to inhibit HIV-1 replication by interfering with the interaction between the viral Tat protein and the Trans-Activation Response (TAR) element in the viral RNA.[16]

  • HIV Reverse Transcriptase: Some fluoroquinolones, such as ciprofloxacin and ofloxacin, have demonstrated the ability to inhibit HIV reverse transcriptase in vitro.[17]

  • SARS-CoV-2 Related Proteins: Computational studies have suggested that fluorine-based quinolines could be potent inhibitors of proteins involved in the assembly of SARS-CoV-2, such as the Spike-ACE2 complex and the human serine protease TMPRSS2.[18]

  • RNA-Dependent RNA Polymerase: Favipiravir, a fluorinated pyridine derivative (structurally related to quinolines), acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[19][20]

IV. Emerging Targets in Parasitic and Neurodegenerative Diseases

A. Antiparasitic Activity

Fluorinated quinolines have shown promise in treating parasitic diseases, a testament to the versatility of this chemical scaffold.

  • Leishmaniasis: 2- and 6-substituted quinolines, often with halogen substitutions, have demonstrated significant antileishmanial activity.

  • Malaria: The quinoline core is central to many antimalarial drugs, and fluorinated derivatives continue to be an area of active research.[21][22] Several fluoroquinolones exhibit in vitro and in vivo efficacy against Plasmodium species.[17]

B. Neurodegenerative Diseases

In the context of neurodegenerative disorders like Alzheimer's disease, fluorinated quinolines are being investigated for their potential to target key pathological processes.

  • Metal Ionophores: Certain fluorinated 8-hydroxyquinolines can act as metal ionophores, modulating the concentration and distribution of metal ions like zinc and copper, which are implicated in the aggregation of amyloid-beta (Aβ) plaques.[23][24]

  • Inhibition of Aβ Oligomerization: These compounds have also been shown to inhibit the zinc-induced oligomerization of Aβ.[23]

  • α-Synuclein Imaging: Styrylquinoline derivatives are being developed as imaging probes for α-synuclein aggregates, which are hallmarks of Parkinson's disease and other synucleinopathies.[25]

  • Acetylcholinesterase (AChE) Inhibition: Quinoline derivatives have been shown to be selective inhibitors of acetylcholinesterase, an enzyme involved in the progression of Alzheimer's disease.

V. Future Perspectives and Conclusion

The fluorinated quinoline scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. While their role as antibacterial agents is well-established, the exploration of their potential in oncology, virology, and the treatment of parasitic and neurodegenerative diseases is rapidly expanding. Future research will likely focus on the rational design of novel fluorinated quinolines with enhanced target specificity and improved pharmacokinetic profiles. The continued investigation into their mechanisms of action will undoubtedly unveil new therapeutic targets and pave the way for the development of next-generation therapies for a multitude of diseases.

References

The Fluorinated Quinoline Core: A Technical Odyssey from an Accidental Discovery to a Pillar of Modern Medicine and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the quinoline scaffold represents a landmark achievement in medicinal chemistry, giving rise to a class of compounds with profound and diverse biological activities. This in-depth technical guide navigates the fascinating history of fluorinated quinoline derivatives, from their serendipitous discovery to their evolution into indispensable therapeutic agents and versatile molecular probes. We will dissect the core chemical principles that govern their function, explore the synthetic strategies that have enabled their development, and provide a forward-looking perspective on their expanding applications. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable chemical entity.

The Genesis: An Unforeseen Path to a New Antibacterial Era

The story of fluorinated quinolines does not begin with a targeted design, but rather with a fortuitous observation during the pursuit of antimalarial drugs. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his team unexpectedly isolated a byproduct with modest antibacterial activity.[1] This compound, nalidixic acid, was not a quinoline but a naphthyridine derivative, yet it laid the foundational chemical blueprint for a new class of antibacterial agents.[1][2]

Nalidixic acid, the first of the quinolone antibiotics, exhibited activity primarily against Gram-negative bacteria and was clinically used for urinary tract infections.[1] However, its limited potency and narrow spectrum spurred a wave of chemical modifications aimed at enhancing its therapeutic profile. This led to the development of the first-generation quinolones, including pipemidic acid, oxolinic acid, and cinoxacin, which offered marginal improvements.[2]

The true paradigm shift occurred with the strategic introduction of a fluorine atom at the C-6 position of the quinolone ring. This seemingly simple substitution dramatically amplified the compound's antibacterial potency and broadened its spectrum of activity. The era of the fluoroquinolones had begun.

The Rise of the Fluoroquinolones: A Generational Evolution

The addition of a fluorine atom at the C-6 position proved to be a pivotal moment, leading to the development of successive generations of fluoroquinolones, each with distinct advantages in terms of spectrum of activity, pharmacokinetics, and potency.

The First Wave: Norfloxacin and the Dawn of Broad-Spectrum Activity

In the late 1970s, researchers at Kyorin Seiyaku in Japan synthesized norfloxacin , the first of the clinically significant fluoroquinolones.[3][4] The incorporation of a fluorine atom at C-6 and a piperazine ring at C-7 resulted in a compound with a significantly broader antibacterial spectrum than its predecessors, including activity against Pseudomonas aeruginosa.[5]

The Second Generation: Ciprofloxacin and Enhanced Potency

Building on the success of norfloxacin, scientists at Bayer AG, led by Klaus Grohe, introduced a cyclopropyl group at the N-1 position, a modification that dramatically increased the drug's potency.[6][7] This led to the synthesis of ciprofloxacin in the early 1980s, a blockbuster drug that became one of the most widely prescribed antibiotics globally.[2][8][9] Ciprofloxacin exhibited exceptional activity against a wide range of Gram-negative and some Gram-positive bacteria.[5]

The Third Generation: Levofloxacin and the Power of Chirality

A significant advancement in the third generation was the application of stereochemistry. Ofloxacin, a second-generation fluoroquinolone, is a racemic mixture of two enantiomers. Researchers discovered that the antibacterial activity resided almost exclusively in the (S)-(-)-enantiomer.[10] This led to the development of levofloxacin , the pure (S)-enantiomer, which offered enhanced potency and a better safety profile compared to the racemic mixture.[10][11] This "chiral switch" exemplified a more rational approach to drug design within the fluoroquinolone class.

The Fourth Generation: Moxifloxacin and Expanded Coverage

The fourth generation of fluoroquinolones, including moxifloxacin , was developed to address the growing concern of bacterial resistance and to further broaden the spectrum of activity to include atypical pathogens and anaerobic bacteria.[12] Moxifloxacin, also developed by Bayer, features a methoxy group at the C-8 position and a bulky C-7 substituent, which contribute to its enhanced activity against Gram-positive and anaerobic organisms.[7]

Table 1: Key Milestones in the Discovery of Fluoroquinolone Antibiotics

CompoundYear of Discovery/PatentKey Structural Feature(s)Significance
Nalidixic Acid1962Naphthyridine coreFirst quinolone antibiotic, proof of concept.
NorfloxacinLate 1970sC-6 Fluorine, C-7 PiperazineFirst fluoroquinolone, broad-spectrum activity.[3][4]
CiprofloxacinEarly 1980sN-1 Cyclopropyl groupDramatically increased potency.[6][7]
Levofloxacin1985 (patent)Pure (S)-enantiomer of ofloxacinEnhanced potency and improved safety.[11]
Moxifloxacin1991 (patent)C-8 Methoxy groupExpanded activity against Gram-positive and anaerobic bacteria.[12]

Mechanism of Action: Targeting Bacterial DNA Replication

The remarkable antibacterial efficacy of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[13] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks and ultimately cell death.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the separation of replicated DNA, leading to a blockage of cell division.

The specific affinity for DNA gyrase versus topoisomerase IV can vary between different fluoroquinolones and bacterial species, influencing their spectrum of activity.

Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to Cell_Division->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

The Art of Synthesis: Constructing the Fluorinated Quinoline Core

The synthesis of fluorinated quinoline derivatives has evolved significantly, with several classical and modern methods employed to construct the core heterocyclic system.

Classical Approaches to the Quinoline Ring

Two of the most historically significant methods for synthesizing the quinolone core are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system.[14][15][16] Subsequent hydrolysis and decarboxylation yield the quinolone core.[16]

  • Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes a thermal cyclization to yield a 4-hydroxyquinoline.[17][18][19]

A Modern Masterpiece: The Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin, developed by Klaus Grohe at Bayer, is a testament to elegant and efficient chemical design.[6][8][9] A common synthetic route involves the following key transformations:

  • Formation of the Quinolone Core: A substituted aniline is reacted with diethyl ethoxymethylenemalonate in a Gould-Jacobs type reaction to form the quinolone ring.

  • Introduction of the Cyclopropyl Group: The cyclopropylamine is introduced at the N-1 position.

  • Addition of the Piperazine Ring: The piperazine moiety is attached at the C-7 position through nucleophilic aromatic substitution.

Ciprofloxacin Synthesis Workflow start Substituted Aniline + Diethyl Ethoxymethylenemalonate step1 Gould-Jacobs Reaction start->step1 intermediate1 Quinolone Core step1->intermediate1 step2 N-Alkylation with Cyclopropylamine intermediate1->step2 intermediate2 N-Cyclopropyl Quinolone step2->intermediate2 step3 Nucleophilic Aromatic Substitution with Piperazine intermediate2->step3 product Ciprofloxacin step3->product

Caption: A generalized workflow for the synthesis of Ciprofloxacin.

The Enantioselective Challenge: Synthesizing Levofloxacin

The development of levofloxacin required a synthetic strategy that could selectively produce the (S)-enantiomer. This has been achieved through several approaches, including:

  • Chiral Resolution: Separation of the enantiomers of a racemic intermediate, such as the Q-acid, using chiral chromatography or by forming diastereomeric salts.[20]

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the synthesis towards the desired enantiomer.[20]

Beyond the Battlefield of Bacteria: Expanding Horizons

While the legacy of fluorinated quinolines is firmly rooted in their antibacterial prowess, their unique chemical and physical properties have opened doors to a diverse range of applications in medicine and materials science. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds attractive scaffolds for drug discovery in other therapeutic areas.[21]

The Fight Against Cancer

The quinoline scaffold is present in several approved anticancer drugs, and numerous fluorinated quinoline derivatives have been investigated for their potential as anticancer agents.[22][23][24] Their mechanisms of action are varied and can include:

  • Kinase Inhibition: Fluorinated quinolines have been designed as potent inhibitors of various protein kinases that are implicated in cancer cell growth and proliferation.[25][26][27]

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some fluorinated quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[28]

Other Therapeutic Avenues

The versatility of the fluorinated quinoline core has led to its exploration in a multitude of other therapeutic areas, including:

  • Antiviral agents

  • Antifungal agents [29][30]

  • Anti-inflammatory drugs

Materials Science and Imaging

The photophysical properties of some fluorinated quinoline derivatives have made them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[31][32] The incorporation of fluorine can tune the emission wavelength and enhance the quantum yield of these materials.[32]

Future Perspectives and Conclusion

The journey of fluorinated quinoline derivatives, from an accidental discovery to a cornerstone of modern chemistry and medicine, is a powerful illustration of the synergy between serendipity and rational design. The continuous exploration of their structure-activity relationships and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new compounds with enhanced therapeutic efficacy and novel applications. As we move forward, the fluorinated quinoline core will likely remain a privileged scaffold in the quest for new drugs to combat a wide range of human diseases and to create advanced materials with tailored properties. The story of this remarkable chemical entity is far from over; it is a narrative of continuous innovation and discovery.

References

Navigating the Landscape of Fluorinated Heterocycles: A Technical Guide to the Safe Handling of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, a member of this promising class of molecules, presents unique opportunities in drug discovery. However, its safe and effective utilization in the laboratory necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous handling protocols. This in-depth technical guide provides a framework for the safe management of this compound, drawing upon established principles for handling fluorinated organic compounds and data from structurally related molecules.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to a lack of specific toxicological data for this compound, a precautionary approach grounded in the known hazards of its parent compound, 1,2,3,4-tetrahydroquinoline, and the general characteristics of fluorinated heterocycles is essential.

1.1. Inferred Hazard Profile

Data for the non-fluorinated parent compound, 1,2,3,4-tetrahydroquinoline, indicates potential for skin, eye, and respiratory irritation.[3] It may also be harmful if swallowed or absorbed through the skin. The introduction of fluorine atoms can alter the biological and toxicological properties of a molecule, sometimes increasing its reactivity or metabolic stability.[4] Therefore, it is prudent to assume that this compound may exhibit similar or potentially enhanced hazards.

Table 1: Inferred Hazard Identification for this compound

Hazard ClassInferred Potential HazardBasis for Inference
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.Based on data for 1,2,3,4-tetrahydroquinoline and general principles for substituted amines.
Skin Corrosion/Irritation Causes skin irritation.Based on data for 1,2,3,4-tetrahydroquinoline.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Based on data for 1,2,3,4-tetrahydroquinoline.[3][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Based on data for 1,2,3,4-tetrahydroquinoline.[3][5]
Carcinogenicity May cause cancer.Based on data for 1,2,3,4-tetrahydroquinoline.

1.2. The Causality of Fluorine Incorporation

The presence of two fluorine atoms on the aromatic ring can influence the molecule's electronic properties and metabolic pathways. This can potentially lead to the formation of reactive metabolites. The high strength of the carbon-fluorine bond generally imparts metabolic stability; however, the overall toxicological profile can be complex.[2] Therefore, a conservative risk assessment is warranted.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1. Primary Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

2.2. Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data for the specific solvents being used. Double-gloving is recommended for enhanced protection.[4]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times.[4] For larger-scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Caption: Recommended Personal Protective Equipment for handling this compound.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

3.1. Handling Procedures

  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a fume hood.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5]

  • Spill Management: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

3.2. Storage Conditions

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] A locked storage cabinet is recommended.

Emergency Procedures: Preparedness and Response

Rapid and appropriate action is critical in the event of an emergency. All laboratory personnel should be familiar with these procedures.

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Emergency_Response cluster_actions Immediate Actions Start Exposure Event Eye_Contact Eye Contact Flush with water for 15 min Start->Eye_Contact Skin_Contact Skin Contact Wash with soap and water for 15 min Start->Skin_Contact Inhalation Inhalation Move to fresh air Start->Inhalation Ingestion Ingestion Rinse mouth with water (Do NOT induce vomiting) Start->Ingestion Medical Seek Immediate Medical Attention Eye_Contact->Medical Skin_Contact->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency first aid procedures for exposure to this compound.

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] Do not allow the material to enter drains or waterways.

Conclusion

While this compound holds significant promise for advancing drug discovery, its safe handling is a non-negotiable prerequisite. By adopting a cautious and informed approach based on the available data for structurally similar compounds and the established principles of laboratory safety for fluorinated molecules, researchers can mitigate risks and harness the full potential of this valuable chemical entity. A culture of safety, underscored by rigorous training and adherence to established protocols, is the foundation for successful and responsible scientific innovation.

References

The Strategic Deployment of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, the 5,7-Difluoro-1,2,3,4-tetrahydroquinoline moiety has emerged as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, synthetic utility, and burgeoning applications in drug discovery, with a particular focus on its role in the development of innovative treatments for cancer and neurological disorders.

Physicochemical Properties and Commercial Availability

This compound, with the Chemical Abstracts Service (CAS) number 939758-78-8, is a fluorinated heterocyclic compound.[1] Its molecular formula is C₉H₉F₂N, and it has a molecular weight of approximately 169.17 g/mol .[1][2][3] The presence of two fluorine atoms on the aromatic ring significantly alters the electron distribution and basicity of the tetrahydroquinoline core compared to its non-fluorinated counterpart, offering medicinal chemists a powerful tool for modulating pharmacokinetics and pharmacodynamics.

This specialized chemical intermediate is available from a range of commercial suppliers who cater to the research and pharmaceutical sectors. The availability of this building block is crucial for researchers aiming to explore its potential in novel molecular designs. A summary of prominent suppliers is provided in the table below.

SupplierProduct NumberPurityNotes
Santa Cruz Biotechnologysc-281504≥98%For research use only.[2]
BLDpharmBD15886997%Available in various quantities.
Sunway Pharm LtdCB5060497%Available in various quantities.[3]
CP Lab Safetymin 97%For professional manufacturing, research laboratories and industrial or commercial usage only.[4]

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[5] This structural motif is a key component in drugs targeting a diverse range of conditions, including cancer, infectious diseases, and central nervous system disorders. The versatility of the tetrahydroquinoline framework allows for three-dimensional diversification, enabling the precise orientation of substituents to optimize interactions with biological targets.

The introduction of fluorine atoms at the 5- and 7-positions of the tetrahydroquinoline ring can confer several advantages:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and the blood-brain barrier.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nitrogen atom in the tetrahydroquinoline ring, influencing the compound's ionization state at physiological pH and affecting its solubility and target engagement.

  • Altered Conformation and Binding: The introduction of fluorine can induce subtle conformational changes in the molecule, leading to improved binding affinity and selectivity for its target protein.

Synthetic Pathways and Methodologies

One plausible synthetic route, adapted from general methods for tetrahydroquinoline synthesis, is the reductive cyclization of a suitably substituted nitroarene.[5] This approach offers high efficiency and good functional group tolerance.

Conceptual Synthetic Workflow: Reductive Cyclization

G A 3,5-Difluoronitrobenzene B Friedel-Crafts Acylation (e.g., with propionyl chloride, AlCl3) A->B Step 1 C 1-(3,5-Difluoro-2-nitrophenyl)propan-1-one B->C D Reduction of nitro group and ketone (e.g., H2, Pd/C) C->D Step 2 E Intramolecular Reductive Amination D->E Step 3 F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3,5-Difluoro-2-nitrophenyl)propan-1-one

  • To a stirred solution of 3,5-difluoronitrobenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (1.2 eq) portion-wise at 0 °C.

  • Slowly add propionyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3,5-Difluoro-2-nitrophenyl)propan-1-one.

Step 2 & 3: Reductive Cyclization to this compound

  • Dissolve 1-(3,5-Difluoro-2-nitrophenyl)propan-1-one (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on activated charcoal (5-10 mol% Pd).[5]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) or use a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography or distillation under reduced pressure.

Applications in Drug Discovery: A Focus on Oncology

The tetrahydroquinoline scaffold is a key pharmacophore in a number of anticancer agents.[5] Its derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases, cell cycle proteins, and signaling pathways like PI3K/Akt/mTOR.[6] The incorporation of the 5,7-difluoro substitution pattern can be a strategic approach to enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Case Study: As a Building Block for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The this compound scaffold can serve as a versatile starting point for the synthesis of such inhibitors. The nitrogen atom of the tetrahydroquinoline can be functionalized to introduce various side chains that can interact with specific residues in the kinase active site, thereby conferring selectivity.

G A 5,7-Difluoro-1,2,3,4- tetrahydroquinoline B N-Arylation or N-Acylation (e.g., Buchwald-Hartwig coupling or reaction with an acid chloride) A->B Step 1 C Functionalized Tetrahydroquinoline Intermediate B->C D Further synthetic modifications (e.g., cross-coupling reactions on the aromatic ring) C->D Step 2 E Potent and Selective Kinase Inhibitor D->E

Caption: General workflow for the utilization of this compound in the synthesis of kinase inhibitors.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block for contemporary drug discovery. Its commercial availability, coupled with the well-established biological significance of the tetrahydroquinoline scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The presence of the difluoro substitution pattern offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of lead compounds. As our understanding of the molecular drivers of diseases such as cancer and neurodegenerative disorders continues to grow, the demand for specialized and strategically functionalized chemical building blocks like this compound is expected to increase. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and related fluorinated scaffolds, as well as their application in the synthesis of highly selective and potent modulators of novel biological targets.

References

Methodological & Application

Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Tetrahydroquinolines in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif, frequently encountered in a diverse array of natural products and medicinally active compounds.[1] Its rigid, three-dimensional architecture provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, can profoundly and often beneficially modulate the physicochemical and pharmacokinetic properties of the parent molecule.

Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby favorably impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, fluorinated tetrahydroquinolines are of significant interest to researchers in medicinal chemistry and drug development for the design of novel therapeutics targeting a wide range of diseases.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the catalytic hydrogenation of 5,7-difluoroquinoline. The presented methodology is robust, scalable, and relies on readily available starting materials and standard laboratory equipment.

Reaction Scheme: Catalytic Hydrogenation of 5,7-Difluoroquinoline

The synthesis of this compound is most directly achieved through the catalytic hydrogenation of the aromatic precursor, 5,7-difluoroquinoline. This reaction selectively reduces the pyridine ring of the quinoline system, leaving the benzene ring intact.

Reaction_Scheme cluster_reactants Reactants cluster_products Product 5,7-Difluoroquinoline Catalyst H₂, Pd/C Ethanol, 60-70°C, 10 atm 5,7-Difluoroquinoline->Catalyst + This compound Catalyst->this compound caption Figure 1. Catalytic hydrogenation of 5,7-difluoroquinoline.

Caption: Catalytic hydrogenation of 5,7-difluoroquinoline.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 5,7-difluoroquinoline using palladium on carbon as the catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5,7-Difluoroquinoline≥98%Commercially AvailableStarting material.
Palladium on Carbon (Pd/C)10 wt. %Commercially AvailableCatalyst. Handle with care, pyrophoric when dry.
Ethanol (EtOH)AnhydrousCommercially AvailableReaction solvent.
Hydrogen (H₂)High PurityGas CylinderReducing agent.
Celite®---Commercially AvailableFiltration aid.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction and chromatography.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
High-Pressure Reactor------e.g., Parr hydrogenator
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. This reaction must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Handle the catalyst as a slurry in solvent whenever possible. If handling the dry powder, do so under an inert atmosphere (e.g., argon or nitrogen).

  • Pressure: The reaction is performed under elevated pressure. Use a high-pressure reactor that is in good working condition and has been properly maintained. Do not exceed the maximum pressure rating of the vessel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Detailed Synthesis Procedure
  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean and dry.

    • Add a magnetic stir bar to the reactor vessel.

  • Charging the Reactor:

    • In a separate flask, dissolve 5.0 g of 5,7-difluoroquinoline in 100 mL of anhydrous ethanol.

    • Carefully add 0.5 g of 10% Pd/C to the solution. It is best practice to wet the Pd/C with a small amount of ethanol before adding it to the main solution to prevent it from becoming airborne.

    • Transfer the resulting slurry to the high-pressure reactor vessel.

  • Hydrogenation Reaction:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with nitrogen or argon three times to remove any air.

    • Pressurize the reactor with hydrogen gas to approximately 10 atmospheres (atm).

    • Begin vigorous stirring and heat the reactor to 60-70°C.

    • Monitor the reaction by observing the pressure drop. The reaction is complete when the hydrogen uptake ceases. This typically takes 4-8 hours.

  • Reaction Work-up and Product Isolation:

    • Allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with nitrogen or argon.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it may become pyrophoric. Quench the catalyst-containing Celite® with water before disposal.

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the pure product, as determined by thin-layer chromatography (TLC), and concentrate under reduced pressure to yield this compound as a solid or oil.

Mechanism and Rationale: The Role of Catalytic Hydrogenation

The catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established transformation in organic synthesis. The reaction proceeds on the surface of the heterogeneous palladium catalyst.

Mechanism_Workflow Start Start: 5,7-Difluoroquinoline and H₂ in Ethanol Adsorption Adsorption of Quinoline and H₂ onto Pd/C Surface Start->Adsorption H2_Dissociation Dissociative Chemisorption of H₂ to form Pd-H species Adsorption->H2_Dissociation Hydrogen_Addition Stepwise Addition of Hydrogen Atoms to the Pyridine Ring H2_Dissociation->Hydrogen_Addition Desorption Desorption of this compound from Catalyst Surface Hydrogen_Addition->Desorption End End: Purified Product Desorption->End caption Figure 2. Workflow of the catalytic hydrogenation process.

Caption: Workflow of the catalytic hydrogenation process.

The choice of palladium on carbon as the catalyst is based on its high activity and selectivity for the hydrogenation of nitrogen-containing heterocycles.[1] The reaction conditions, including a temperature of 60-70°C and a hydrogen pressure of 10 atm, are selected to provide a reasonable reaction rate without promoting over-reduction of the benzene ring. Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under the reaction conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Insufficient reaction time or temperature- Use fresh, high-quality Pd/C.- Ensure the reactor is properly sealed and pressurized.- Increase reaction time or temperature incrementally.
Over-reduction - Reaction temperature or pressure is too high- Prolonged reaction time- Reduce the reaction temperature and/or pressure.- Monitor the reaction closely and stop it once the starting material is consumed.
Low Isolated Yield - Incomplete extraction of the product- Loss of product during purification- Ensure thorough washing of the filter cake and extraction of the aqueous layer.- Optimize the chromatography conditions to minimize product loss.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound, a valuable building block for medicinal chemistry and drug discovery. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this compound in good yield and high purity. The principles of catalytic hydrogenation outlined in this application note are broadly applicable to the synthesis of a wide range of other tetrahydroquinoline derivatives.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Fluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimalarial, and antihypertensive properties.[1][2] The strategic incorporation of fluorine into this scaffold has emerged as a powerful strategy in modern drug discovery.[3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity to biological targets.[3][5]

This guide provides a comprehensive overview of the state-of-the-art methodologies for the asymmetric synthesis of chiral fluorinated tetrahydroquinolines, a class of compounds with significant potential in the development of novel therapeutics. We will delve into the mechanistic underpinnings of various catalytic systems, provide detailed experimental protocols for key transformations, and present data to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Key Synthetic Strategies for Asymmetric Fluorination of Tetrahydroquinolines

The asymmetric synthesis of chiral fluorinated tetrahydroquinolines can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope. These include organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis: The Power of Chiral Brønsted Acids and Hydrogen-Bonding Catalysts

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional methods. In the context of fluorinated tetrahydroquinolines, chiral phosphoric acids (CPAs) and thiourea-based catalysts have proven to be particularly effective.

Chiral Phosphoric Acid (CPA) Catalysis:

Chiral phosphoric acids are powerful Brønsted acid catalysts that can activate imines towards nucleophilic attack through hydrogen bonding. This has been elegantly applied to the synthesis of trifluoromethyl- and difluoromethyl-substituted tetrahydroquinolines.[6][7] A prominent example is the aza-Diels-Alder (Povarov) reaction between fluorinated N-arylimines and enecarbamates.[8]

Mechanism of CPA-Catalyzed Povarov Reaction:

The catalytic cycle, as illustrated below, involves the protonation of the imine by the chiral phosphoric acid, which enhances its electrophilicity. The chiral environment created by the catalyst directs the stereoselective attack of the dienophile (enecarbamate), leading to the formation of the tetrahydroquinoline ring with high diastereo- and enantioselectivity.

CPA_Povarov_Mechanism cluster_0 Catalytic Cycle Imine Fluorinated Imine Activated_Imine Protonated Imine-CPA Complex Imine->Activated_Imine Protonation CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Imine Intermediate Mannich-type Intermediate Activated_Imine->Intermediate + Enecarbamate (Stereoselective Attack) Enecarbamate Enecarbamate Enecarbamate->Intermediate Product_Complex Product-CPA Complex Intermediate->Product_Complex Cyclization Product_Complex->CPA Catalyst Regeneration Product Chiral Fluorinated Tetrahydroquinoline Product_Complex->Product Product Release

Figure 1: Catalytic cycle of the CPA-catalyzed Povarov reaction.

Thiourea-Based Organocatalysis:

Chiral thiourea catalysts operate through a dual hydrogen-bonding mechanism, activating both the electrophile and the nucleophile. This has been successfully applied in cascade reactions to construct complex trifluoromethylated tetrahydroquinolines.[9][10] For instance, the reaction of 2-aminochalcones with β-trifluoromethyl nitroalkenes, catalyzed by a chiral thiourea derivative, affords highly functionalized tetrahydroquinolines with three contiguous stereocenters.[9]

Transition-Metal Catalysis: Harnessing the Power of d-Block Elements

Transition-metal catalysis offers a diverse toolkit for the synthesis of complex molecules, and the construction of chiral fluorinated tetrahydroquinolines is no exception. Asymmetric hydrogenation and various coupling reactions are among the most powerful methods in this category.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of fluorinated quinolines or their precursors is a highly efficient method for introducing chirality.[11] Chiral iridium and rhodium complexes are often employed as catalysts, providing access to a wide range of enantiomerically enriched fluorinated tetrahydroquinolines.[11]

Workflow for Asymmetric Hydrogenation:

Asymmetric_Hydrogenation_Workflow cluster_workflow Asymmetric Hydrogenation Workflow Start Fluorinated Quinline Substrate Reaction Hydrogenation Reaction (H2 gas, specific solvent, T, P) Start->Reaction Catalyst_Prep Preparation of Chiral Transition-Metal Catalyst Catalyst_Prep->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Chromatographic Purification Workup->Purification Analysis Characterization and Enantiomeric Excess (ee) Determination Purification->Analysis Final_Product Enantioenriched Fluorinated Tetrahydroquinoline Analysis->Final_Product

Figure 2: General workflow for asymmetric hydrogenation.

Biocatalysis and Chemoenzymatic Synthesis: Nature's Approach to Chirality

Enzymes are highly efficient and selective catalysts that can be harnessed for the synthesis of chiral molecules. Biocatalytic and chemoenzymatic approaches are gaining prominence as sustainable and powerful methods for constructing complex chiral structures.[12][13][14][15]

Chemoenzymatic Cascade Reactions:

A powerful strategy involves combining biocatalytic steps with traditional chemical transformations in a one-pot cascade. For example, a bienzymatic cascade using an ene reductase (ERED) and an imine reductase (IRED) can convert α,β-unsaturated aldehydes to chiral amines, which can then undergo a Buchwald-Hartwig cyclization to form chiral 3-substituted tetrahydroquinolines.[13][15]

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and desired outcomes.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of a CF3-Substituted Tetrahydroquinoline

This protocol is adapted from the work of Lin et al.[6][7]

Materials:

  • Trifluoromethylated N-arylimine (1.0 equiv)

  • Benzyl N-vinylcarbamate (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (5 mol%) and activated 4 Å molecular sieves.

  • Add anhydrous toluene to the tube.

  • Add the trifluoromethylated N-arylimine (1.0 equiv) to the mixture.

  • Add benzyl N-vinylcarbamate (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral CF3-substituted tetrahydroquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Cascade Reaction for CF3-Containing Tetrahydroquinolines

This protocol is based on the methodology developed by Wang and coworkers.[9]

Materials:

  • 2-Aminochalcone (1.0 equiv)

  • β-Trifluoromethyl nitroalkene (1.1 equiv)

  • Chiral Thiourea Catalyst (e.g., Takemoto's catalyst) (10 mol%)

  • Dichloromethane (anhydrous)

Procedure:

  • To a dry reaction vial, add the 2-aminochalcone (1.0 equiv) and the chiral thiourea catalyst (10 mol%).

  • Dissolve the solids in anhydrous dichloromethane under an inert atmosphere.

  • Add the β-trifluoromethyl nitroalkene (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired trifluoromethyl-containing tetrahydroquinoline.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Data Summary: A Comparative Overview of Catalytic Systems

The following table summarizes typical results obtained with different catalytic systems for the asymmetric synthesis of chiral fluorinated tetrahydroquinolines.

Catalytic SystemFluorine MoietyTypical Yield (%)Typical ee (%)Reference
Chiral Phosphoric Acid-CF3, -CF2-80-9590-99[6][7]
Thiourea Organocatalyst-CF370-9090-98[9]
Transition Metal (Ir)-F (on ring)>95>95[11]
Chemoenzymatic3-substituted60-85>97[13][15]

Conclusion and Future Outlook

The asymmetric synthesis of chiral fluorinated tetrahydroquinolines is a rapidly evolving field with significant implications for drug discovery and development.[1][16] Organocatalysis, transition-metal catalysis, and biocatalysis each offer powerful and complementary approaches to access these valuable molecules with high levels of stereocontrol. The choice of synthetic strategy will depend on the specific target molecule, the desired fluorine substitution pattern, and scalability considerations.

Future research in this area will likely focus on the development of novel catalytic systems with even higher efficiency and broader substrate scope. The exploration of late-stage fluorination techniques to introduce fluorine into complex tetrahydroquinoline scaffolds is also a promising avenue.[5] Furthermore, the application of continuous flow technologies could enable more efficient and scalable syntheses of these important chiral building blocks. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the demand for innovative and robust synthetic methods for chiral fluorinated tetrahydroquinolines will undoubtedly continue to grow.

References

Application Notes and Protocols for the Utilization of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of fluorine atoms into this scaffold, as in 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, offers a strategic advantage for drug discovery professionals.

Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize bioavailability.[3] Specifically, the 5,7-difluoro substitution pattern on the tetrahydroquinoline ring system creates a unique electronic environment, influencing the reactivity of the amine and the aromatic ring, thereby providing a valuable building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, including detailed synthetic protocols for its derivatization and methods for the biological evaluation of the resulting compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the starting material is crucial for reaction design and interpretation of biological data.

PropertyValueSource
Molecular Formula C₉H₉F₂N[4]
Molecular Weight 169.17 g/mol [4]
Appearance Off-white to light yellow solidCommercially available
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsGeneral chemical knowledge
XLogP3-AA 2.5[5]

Synthesis of this compound

While this compound is commercially available from several suppliers, understanding its synthesis provides insights into potential impurities and scale-up strategies. A common synthetic route involves the reduction of the corresponding quinoline.

Protocol 1: Reduction of 5,7-Difluoroquinoline

This protocol describes a standard catalytic hydrogenation method for the synthesis of this compound from 5,7-difluoroquinoline.

Materials:

  • 5,7-Difluoroquinoline

  • Ethanol (or Methanol), anhydrous

  • Palladium on carbon (10% w/w)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 5,7-difluoroquinoline (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material).

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) three times.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a robust and widely used method for the reduction of aromatic heterocycles.[1]

  • Palladium on Carbon: A highly effective and recyclable catalyst for this type of transformation.

  • Inert Gas Purging: Essential for safety to remove any residual air before introducing flammable hydrogen gas.

  • Celite® Filtration: Prevents the fine palladium catalyst from passing through the filter paper, ensuring a metal-free product.

G start 5,7-Difluoroquinoline reagents H₂, 10% Pd/C Ethanol start->reagents product This compound reagents->product caption Workflow for the Synthesis of the Target Compound G start This compound alkylation N-Alkylation (R-X, Base) start->alkylation arylation N-Arylation (Ar-X, Pd-catalyst, Ligand, Base) start->arylation product_alk N-Alkyl Derivative alkylation->product_alk product_ar N-Aryl Derivative arylation->product_ar caption Derivatization of the Core Scaffold G start Synthesized Derivatives primary_screen Primary Screening (e.g., MTT Assay on Cancer Cell Lines) start->primary_screen hit_id Hit Identification (Compounds with IC₅₀ < 10 µM) primary_screen->hit_id secondary_screen Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assay) hit_id->secondary_screen Active lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Potent & Selective secondary_screen->lead_opt caption Workflow for Biological Evaluation

References

The Strategic Application of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into this scaffold, specifically at the 5 and 7 positions, gives rise to 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, a building block with enhanced physicochemical properties that are highly advantageous for drug development. This technical guide provides an in-depth exploration of the potential applications of this fluorinated scaffold, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4][5] The strong carbon-fluorine bond is resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[3] Furthermore, the high electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing potency and selectivity.[4] These characteristics make this compound a highly attractive starting point for the design of novel therapeutics.

Part 1: Core Applications in Oncology

The tetrahydroquinoline nucleus is a well-established pharmacophore in the development of anticancer agents.[1][6][7] Derivatives have shown promise as inhibitors of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[1] The difluoro substitution pattern of this compound can be leveraged to develop potent and selective inhibitors of key oncogenic kinases.

Application Focus: Kinase Inhibitors in Cancer Therapy

Kinases are a major class of drug targets in oncology, and the development of small molecule inhibitors has revolutionized cancer treatment.[8] The this compound scaffold can serve as a versatile template for the design of novel kinase inhibitors. The fluorine atoms can enhance binding to the ATP-binding pocket of kinases and improve pharmacokinetic properties.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of 5,7-Difluoro-THQ Derivatives B Structural Characterization (NMR, MS) A->B C Kinase Activity Assay (IC50 Determination) B->C Test Compounds D Cell Viability Assay (e.g., MTT) C->D E Western Blot Analysis D->E F Structure-Activity Relationship (SAR) Studies E->F Biological Data G Metabolic Stability Assay (Microsomes) F->G G->A Iterative Design H In Vivo Efficacy Studies G->H

Figure 1: A representative workflow for the development of kinase inhibitors based on the this compound scaffold.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-5,7-difluoro-1,2,3,4-tetrahydroquinoline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This method can be adapted for the N-arylation of this compound.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the aryl halide (1.1 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.[11]

Materials:

  • Kinase of interest and its corresponding substrate

  • This compound derivative (test compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Part 2: Applications in Neuroscience

Tetrahydroquinoline derivatives have also been investigated for their potential in treating neurodegenerative diseases.[14][15] The neuroprotective effects of some analogs suggest that the 5,7-difluoro substitution could be beneficial in developing novel agents for conditions such as Alzheimer's and Parkinson's disease.

Application Focus: Modulators of Neurological Targets

The this compound scaffold can be explored for its ability to modulate various neurological targets, including receptors and enzymes involved in neuroinflammation and neuronal survival pathways.

G cluster_0 Compound Synthesis cluster_1 In Vitro Neuroprotection Assays cluster_2 Mechanism of Action Studies A Synthesis of 5,7-Difluoro-THQ Analogs B Neuronal Cell Viability Assay (e.g., against oxidative stress) A->B Test Compounds C Measurement of Inflammatory Markers B->C D Western Blot for Signaling Pathways (e.g., Akt, ERK) C->D Active Compounds E In Vivo Models of Neurodegeneration D->E

Figure 2: A workflow for the evaluation of the neuroprotective potential of this compound derivatives.

Experimental Protocols

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is a key technique to investigate the effect of a compound on cellular signaling pathways.[16][17][18][19]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat neuronal cells with the test compound for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the changes in protein expression or phosphorylation.

Protocol 5: Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo stability.[14][20][21][22][23]

Materials:

  • Human or rodent liver microsomes

  • This compound derivative (test compound)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37 °C.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time and determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation

Table 1: Hypothetical Inhibitory Activity and Cytotoxicity of 5,7-Difluoro-THQ Derivatives

Compound ID Target Kinase IC₅₀ (nM) Cancer Cell Line GI₅₀ (µM)
DFTQ-001 Kinase X 25 MCF-7 1.2
DFTQ-002 Kinase Y 150 HCT116 5.8

| DFTQ-003 | Kinase Z | >10,000 | A549 | >50 |

Table 2: Hypothetical Metabolic Stability of a 5,7-Difluoro-THQ Derivative

Species Half-life (t₁/₂) (min) Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Human 45 15.4

| Mouse | 20 | 34.7 |

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents in oncology and neuroscience. The strategic incorporation of fluorine atoms is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The detailed protocols provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this promising chemical scaffold in their drug discovery programs. Through systematic synthesis, in vitro screening, and mechanistic studies, novel drug candidates with improved efficacy and safety profiles can be identified.

References

Application Note: Comprehensive NMR Characterization of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability and binding affinity. Therefore, unambiguous structural confirmation is paramount. This application note provides a detailed, field-proven guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of this molecule. We present a multi-technique approach, integrating one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy to achieve complete and validated signal assignment. The causality behind experimental choices is explained, offering researchers a robust framework for the structural elucidation of complex fluorinated molecules.

Introduction: The Analytical Challenge

The structural analysis of this compound presents a unique challenge due to the influence of the two fluorine atoms on the NMR spectra. Fluorine (¹⁹F), being a spin-½ nucleus with 100% natural abundance, couples to both protons (¹H) and carbon-13 (¹³C), leading to complex splitting patterns and modified chemical shifts.[1][2] A simple 1D ¹H NMR spectrum is often insufficient for a conclusive assignment, as long-range ¹H-¹⁹F couplings can complicate multiplets that would otherwise be straightforward.[3] This guide outlines a systematic workflow that leverages a suite of NMR experiments to deconstruct these complexities and arrive at an unambiguous structural assignment.

Below is the standard IUPAC numbering for the this compound scaffold, which will be used for all spectral assignments.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols: A Self-Validating System

Protocol 1: Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. The choice of solvent and concentration are critical parameters.

Rationale: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C). If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[4][5] A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance between achieving high signal-to-noise and avoiding solubility or viscosity issues that can degrade spectral quality.

Step-by-Step Methodology:

  • Weigh 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

  • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Allow the sample to equilibrate to the spectrometer's probe temperature (e.g., 298 K) for at least 5 minutes before beginning data acquisition.

Protocol 2: NMR Data Acquisition

A suite of experiments is required for a comprehensive analysis. The workflow below outlines the logical progression from simple 1D scans to more complex 2D correlation experiments.

NMR_Workflow Start Prepared NMR Sample NMR_1D 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) Start->NMR_1D Initial_Analysis Initial Analysis: - Proton count - Carbon count - Fluorine signals - Splitting patterns NMR_1D->Initial_Analysis NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Initial_Analysis->NMR_2D Resolve Ambiguities Integration Integrate All Data Initial_Analysis->Integration COSY COSY: ¹H-¹H Connectivity NMR_2D->COSY HSQC HSQC: ¹H-¹³C Direct Bonds NMR_2D->HSQC HMBC HMBC: ¹H-¹³C Long-Range Bonds NMR_2D->HMBC COSY->Integration HSQC->Integration HMBC->Integration Assignment Complete Signal Assignment & Structural Verification Integration->Assignment

Caption: Workflow for NMR-based structural elucidation.

Typical Acquisition Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Pulse Angle: 30 degrees (to allow for shorter relaxation delays).

    • Relaxation Delay (d1): 2.0 seconds.

    • Scans: 16-64.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

    • Relaxation Delay (d1): 2.0 seconds.

    • Scans: 1024 or more.

  • ¹⁹F{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse.

    • Relaxation Delay (d1): 2.0 seconds.

    • Scans: 64-128.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Rationale: Identifies protons that are spin-spin coupled, typically through 2-3 bonds. This is essential for mapping the connectivity of the aliphatic tetrahydro- portion of the ring.[6]

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Rationale: Correlates each proton with the carbon it is directly attached to. This is the most reliable method for assigning protonated carbons.[6][7][8] It is significantly more sensitive than older techniques like HETCOR.[9][10]

    • Pulse Program: Gradient-selected, edited HSQC for multiplicity information (e.g., hsqcedetgpsisp2.3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Rationale: Detects correlations between protons and carbons over 2-4 bonds. This is the key experiment for assigning quaternary (non-protonated) carbons and for connecting different spin systems, such as linking the aliphatic protons to the aromatic ring carbons.[7][8]

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

Spectral Interpretation: From Data to Structure

Analysis of 1D Spectra
  • ¹H NMR Spectrum:

    • Aromatic Region (δ ~6.0-7.0 ppm): Two signals are expected for H6 and H8. Due to the fluorine atoms at positions 5 and 7, these protons will exhibit complex splitting patterns. H6 will be coupled to H8 (⁴JHH, small), F5 (⁴JHF), and F7 (³JHF). H8 will be coupled to H6 (⁴JHH), F7 (⁴JHF), and the N-H proton (⁴JHH, if visible). The ³JHF coupling is typically larger than the ⁴JHF coupling.

    • Aliphatic Region (δ ~1.8-3.5 ppm): Three distinct multiplets are expected for the methylene protons at C2, C3, and C4.

      • C2-H₂ (δ ~3.3 ppm): A triplet, coupled to C3-H₂.

      • C4-H₂ (δ ~2.7 ppm): A triplet, coupled to C3-H₂.

      • C3-H₂ (δ ~1.9 ppm): A multiplet (quintet or sextet), coupled to both C2-H₂ and C4-H₂.

    • N-H Proton: A broad singlet may be observed, typically around δ 3.6-4.0 ppm, although its chemical shift and appearance are highly dependent on solvent and concentration.

  • ¹⁹F NMR Spectrum:

    • Rationale: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe of the local electronic environment.[1][11][12]

    • Two distinct signals are expected for F5 and F7. Each signal will appear as a multiplet due to coupling with the aromatic protons (H6, H8). The specific chemical shifts are sensitive to the molecular environment but are expected in the typical range for fluoroaromatic compounds.[12]

  • ¹³C NMR Spectrum:

    • Nine distinct carbon signals are expected.

    • Aromatic Carbons: The signals for C5 and C7 will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons (C4a, C6, C8, C8a) will show smaller two- and three-bond couplings to the fluorine atoms (²JCF, ³JCF).

    • Aliphatic Carbons: Three signals for C2, C3, and C4 are expected in the upfield region (δ ~20-50 ppm).

Elucidation with 2D Spectra
  • COSY: Cross-peaks will confirm the connectivity pathway from C2-H₂ to C3-H₂ and from C3-H₂ to C4-H₂. This definitively establishes the -CH₂-CH₂-CH₂- spin system of the tetrahydroquinoline core.

  • HSQC: This experiment provides the definitive link between the proton and carbon chemical shifts for all protonated carbons.

    • The aromatic proton at δ ~6.3 ppm (H6) will correlate with its attached carbon.

    • The aromatic proton at δ ~6.4 ppm (H8) will correlate with its attached carbon.

    • Each of the three aliphatic proton signals will correlate with their respective carbon signals (C2, C3, C4).

  • HMBC: This is the final piece of the puzzle, revealing the overall carbon skeleton.

    • The protons on C4 (δ ~2.7 ppm) will show a 2-bond correlation to C4a and a 3-bond correlation to C5 and C8a. This is critical for connecting the aliphatic chain to the aromatic ring.

    • The proton H6 will show correlations to C4a, C5, C7, and C8.

    • The proton H8 will show correlations to C4a, C6, C7, and C8a. These correlations, especially to the fluorine-bearing carbons (C5, C7) and the quaternary carbons (C4a, C8a), are essential for unambiguous assignment of the aromatic ring.

Summary of Expected NMR Data

The following table summarizes the anticipated NMR data for this compound in CDCl₃. Exact chemical shifts and coupling constants can vary based on experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
1-NH~3.8 (broad)br s-C2, C8, C8a
2-CH₂~3.3t~42C3, C4, C8a
3-CH₂~1.9m~22C2, C4, C4a
4-CH₂~2.7t~27C3, C4a, C5, C8a
4a--~125 (d)-
5--~158 (d, ¹JCF ≈ 245 Hz)-
6~6.3dd~98 (dd)C4a, C5, C7, C8
7--~159 (d, ¹JCF ≈ 250 Hz)-
8~6.4t~100 (dd)C4a, C6, C7, C8a
8a--~140 (d)-

¹⁹F NMR (¹H-decoupled): Two signals expected, e.g., F5 at ~ -118 ppm and F7 at ~ -115 ppm (relative to CFCl₃).

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted NMR approach. While 1D spectra provide initial insights, they are often complicated by heteronuclear coupling. The strategic application of 2D NMR experiments, particularly COSY, HSQC, and HMBC, is essential to deconstruct these complexities. This workflow provides a self-validating system where data from each experiment corroborates the others, leading to a high-confidence and unambiguous assignment of the entire molecular structure. This detailed protocol serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development working with fluorinated heterocyclic compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Methods for Difluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine into nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] Difluorinated tetrahydroquinolines, in particular, represent a privileged structural motif. The introduction of fluorine can significantly enhance a molecule's metabolic stability, modulate its lipophilicity and pKa, and improve its binding affinity to biological targets through unique electronic interactions.[3][4] These favorable changes often translate into superior pharmacokinetic and pharmacodynamic profiles.[5]

However, the synthesis of these complex molecules frequently yields impure mixtures containing starting materials, byproducts, and regioisomers. Furthermore, if a chiral center is present, the product is typically a racemic mixture of enantiomers. As regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and testing of individual stereoisomers, the need for robust, high-resolution purification techniques is paramount.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparative purification and chiral separation of difluorinated tetrahydroquinolines using High-Performance Liquid Chromatography (HPLC). It outlines a systematic, field-proven approach, moving from achiral purification of the bulk material to the high-resolution separation of its constituent enantiomers.

PART 1: Achiral Preparative HPLC Purification

The primary goal of this stage is to isolate the target difluorinated tetrahydroquinoline from impurities generated during the chemical synthesis. The strategy hinges on developing a method at the analytical scale and then scaling it up to a preparative scale for bulk purification.

Principle and Strategic Rationale

The unique electronic nature of fluorinated compounds necessitates a thoughtful approach to stationary phase selection. While standard C18 (octadecyl) columns are the workhorses of reversed-phase chromatography, they often provide insufficient selectivity for halogenated compounds.

The Pentafluorophenyl (PFP) Advantage: We strongly recommend a Pentafluorophenyl (PFP) stationary phase for this application. The PFP phase consists of a propyl chain bonded to the silica support, which is terminated by a phenyl ring substituted with five fluorine atoms.[8] This chemistry offers multiple modes of interaction beyond simple hydrophobicity:

  • π-π Interactions: The electron-deficient fluorinated ring can interact strongly with the electron-rich aromatic ring of the tetrahydroquinoline.

  • Dipole-Dipole Interactions: The highly polar C-F bonds create strong dipoles that can interact with polar functional groups on the analyte.

  • Hydrophobic Interactions: The underlying propyl chain and carbon backbone provide traditional reversed-phase retention.

  • Shape Selectivity: The rigid structure of the PFP ligand can offer enhanced selectivity for closely related isomers.[9]

This combination of interaction mechanisms provides an orthogonal or alternative selectivity compared to C18, often resulting in superior resolution for halogenated and aromatic analytes.[10][11]

Method Development and Scale-Up Workflow

The purification process follows a logical progression from small-scale method development to large-scale isolation. This ensures efficient use of the crude sample and solvent while maximizing purity and yield.

Preparative HPLC Workflow cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up A Crude Sample Analysis (Analytical PFP Column) B Develop Scouting Gradient (e.g., 5-95% MeCN) A->B C Identify Retention Time (tR) of Target Compound B->C D Optimize to Focused Gradient (Shallow gradient around tR) C->D E Calculate Preparative Flow Rate & Gradient D->E Scale-Up Calculation F Dissolve Crude Sample & Perform Test Injection E->F G Run Preparative Purification (Large Bore PFP Column) F->G H Collect Fractions Based on UV Signal and/or Mass G->H I Analyze Fractions for Purity H->I J Pool Pure Fractions & Evaporate Solvent I->J K Pure Compound J->K

Caption: Workflow for preparative HPLC purification.

Experimental Protocol: Analytical Method Scouting

This initial step is performed on an analytical HPLC system to find the optimal separation conditions without consuming a large amount of the crude material.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO).

  • HPLC System & Column:

    • System: Standard Analytical HPLC with UV detector.

    • Column: PFP Analytical Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Deionized Water. The acidic modifier is crucial for ensuring the basic nitrogen in the tetrahydroquinoline is consistently protonated, leading to sharp, symmetrical peaks.[12][13]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-15 min: 5% to 95% Solvent B

      • 15-17 min: Hold at 95% Solvent B

      • 17-18 min: 95% to 5% Solvent B

      • 18-20 min: Hold at 5% Solvent B (re-equilibration)

  • Analysis: Inject 5-10 µL of the sample. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Identify the peak corresponding to the target difluorinated tetrahydroquinoline (ideally by LC-MS).

  • Optimization: Based on the retention time from the scouting run, develop a shallower, "focused" gradient around the target peak to maximize resolution from nearby impurities.[14]

Experimental Protocol: Preparative Scale-Up and Purification

Once an optimized analytical method is established, the parameters are scaled to a preparative system.

  • Scale-Up Calculations: Adjust the flow rate and gradient times based on the column dimensions. The goal is to maintain the same linear velocity of the mobile phase.

    • Flow Rate (Prep) = Flow Rate (Analyt) x [Radius (Prep)² / Radius (Analyt)²]

  • Sample Preparation: Dissolve the bulk of the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase solvent (e.g., Water/Acetonitrile mixture) until the point of precipitation to ensure it is fully soluble but will bind efficiently to the column head.[14]

  • HPLC System & Column:

    • System: Preparative HPLC with a high-pressure gradient pump, autosampler or large-volume injection port, UV detector, and fraction collector.[15][16]

    • Column: PFP Preparative Column (e.g., 21.2 x 250 mm, 5 µm particle size).[17]

  • Preparative Method:

    • Mobile Phase: Same as the analytical method (0.1% Formic Acid in Water / Acetonitrile).

    • Flow Rate: Calculated from the scale-up equation (e.g., ~20 mL/min for a 21.2 mm ID column).

    • Focused Gradient: The optimized, scaled gradient from the analytical run.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Configure the fraction collector to trigger collection based on the UV signal (e.g., rising slope and/or threshold). For systems equipped with a mass spectrometer, MS-triggered collection provides even higher specificity.[18]

  • Post-Purification:

    • Analyze small aliquots of the collected fractions by analytical HPLC to confirm purity.

    • Pool the fractions containing the pure product.

    • Remove the solvent via rotary evaporation or lyophilization to yield the purified compound.

Table 1: Example Achiral HPLC Parameters
ParameterAnalytical Method ScoutingPreparative Scale-Up
Column PFP, 4.6 x 150 mm, 5 µmPFP, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min~21.2 mL/min
Scouting Gradient 5-95% B in 15 minN/A
Focused Gradient Example: 40-60% B in 10 minExample: 40-60% B in 12 min
Injection Volume 5-10 µL1-5 mL (concentration dependent)
Detection UV @ 254 nmUV @ 254 nm
Fraction Trigger N/AUV Threshold and/or Slope

PART 2: Chiral HPLC Separation of Enantiomers

After obtaining the achirally pure compound, the next critical step is the separation of its enantiomers. This is achieved by using a Chiral Stationary Phase (CSP).

Principle and Strategic Rationale

Enantiomers have identical physical properties in an achiral environment and cannot be separated by the method described in Part 1. Chiral separation relies on the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[19] These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.

Polysaccharide-Based CSPs: For a broad range of pharmaceutical compounds, polysaccharide-based CSPs are the most successful and widely used.[6][20] These columns typically use derivatives of amylose or cellulose coated or immobilized on a silica support. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[6]

A screening approach using a small set of complementary polysaccharide columns under different mobile phase conditions (Normal Phase, Polar Organic, and Reversed-Phase) is the most efficient strategy to identify a successful separation method.

Chiral Method Screening Workflow

A systematic screening process is essential for efficiently finding the optimal conditions for enantiomeric separation.

Chiral Screening Workflow cluster_0 Screening Conditions A Racemic Sample (Achirally Pure) B Select 2-4 Complementary Chiral Columns (CSPs) (e.g., Amylose & Cellulose-based) A->B C1 Normal Phase (Hexane/Alcohol) C2 Polar Organic (MeCN/Alcohol) C3 Reversed-Phase (MeCN/Water/Buffer) D Run Isocratic or Gradient Screens on Each Column/Mobile Phase Pair C1->D C2->D C3->D E Evaluate Resolution (Rs) and Retention D->E F No Separation (Rs < 1.0) E->F No G Partial or Full Separation (Rs >= 1.0) E->G Yes F->B Try different CSPs or Mobile Phases H Optimize Method (Solvent Ratio, Additives, Temp.) G->H I Validated Chiral Method H->I

Caption: Strategy for chiral method screening.

Experimental Protocol: Chiral Method Screening
  • Sample Preparation: Dissolve the purified racemic difluorinated tetrahydroquinoline (approx. 1 mg/mL) in the mobile phase to be used for the first injection.

  • Columns: Use a set of analytical chiral columns (e.g., 4.6 x 250 mm, 5 µm). A recommended starting set includes:

    • CSP 1: Amylose tris(3,5-dimethylphenylcarbamate)[20]

    • CSP 2: Cellulose tris(3,5-dimethylphenylcarbamate)[20]

    • CSP 3: Cellulose tris(3,5-dichlorophenylcarbamate)

  • Mobile Phase Screening: Test each column with the following mobile phase systems.

    • Normal Phase (NP):

      • Solvents: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol.

      • Typical Ratios: 90/10, 80/20, 70/30 (v/v).

      • Additive: For basic compounds like tetrahydroquinolines, add 0.1% Diethylamine (DEA) to both solvents to improve peak shape and prevent interaction with residual silanols.

    • Polar Organic (PO):

      • Solvents: Acetonitrile (MeCN) / Methanol (MeOH) or MeCN / Ethanol.

      • Typical Ratios: 90/10, 50/50, 10/90 (v/v).

      • Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% DEA may be beneficial.

    • Reversed-Phase (RP):

      • Solvents: Acetonitrile / Water or Methanol / Water.

      • Buffer: Use a buffer like 10 mM Ammonium Bicarbonate or Ammonium Acetate.

  • Screening Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: Ambient (e.g., 25 °C).

    • Mode: Start with isocratic elution for each condition.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Calculate the resolution (Rs) for any successful separation. A baseline separation (Rs ≥ 1.5) is desired.

  • Optimization: Once a promising "hit" is found (a column/mobile phase combination that shows separation), optimize the method by fine-tuning the solvent ratio, testing different alcohol modifiers (e.g., ethanol vs. IPA), or adjusting the temperature to improve resolution. Once optimized, this analytical method can be scaled up to a semi-preparative or preparative chiral column for the isolation of individual enantiomers.

Table 2: Example Chiral Screening Conditions
Screening SystemSolventsAdditive (for basic analytes)Typical Ratios (v/v)
Normal Phase n-Hexane / Isopropanol0.1% Diethylamine (DEA)95/5, 90/10, 80/20
Polar Organic Acetonitrile / Methanol0.1% DEA or TFA98/2, 90/10, 50/50
Reversed-Phase Acetonitrile / Water10 mM Ammonium Acetate40/60, 50/50, 60/40

Conclusion

The purification of difluorinated tetrahydroquinolines is a critical and enabling step in the drug discovery and development pipeline. A systematic HPLC-based approach, founded on sound chromatographic principles, ensures the high purity and stereoisomeric integrity required for subsequent biological evaluation. For achiral purification, the unique selectivity of Pentafluorophenyl (PFP) columns offers a distinct advantage over traditional C18 phases. For chiral separations, a rational screening of polysaccharide-based chiral stationary phases across normal, polar organic, and reversed-phase conditions provides a high probability of success. By following the protocols and workflows outlined in this application note, researchers can confidently and efficiently isolate these high-value compounds, accelerating the journey from chemical synthesis to novel therapeutic candidates.

References

Fluorination Techniques for Quinoline Ring Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The strategic incorporation of fluorine atoms into the quinoline ring system can dramatically enhance a molecule's pharmacological and physicochemical properties. This is due to fluorine's unique characteristics: its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. These attributes can modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][2][3] Consequently, the development of efficient and selective methods for the fluorination of quinolines is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of key fluorination techniques for quinoline ring systems. It moves beyond a simple recitation of procedures to offer a deeper understanding of the underlying principles, the rationale behind experimental choices, and detailed, field-proven protocols.

Navigating the Quinoline Ring: A Tale of Two Rings

The quinoline ring system consists of a benzene ring fused to a pyridine ring. This fusion results in a complex electronic landscape that dictates the regioselectivity of fluorination reactions. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene (carbocyclic) ring is more electron-rich and prone to electrophilic substitution. Understanding this dichotomy is crucial for selecting the appropriate fluorination strategy to target a specific position on the quinoline core.

Part 1: Electrophilic C-H Fluorination of the Carbocyclic Ring

Direct C-H fluorination via electrophilic aromatic substitution (SEAr) is a powerful strategy for introducing fluorine onto the electron-rich carbocyclic ring of the quinoline system. This approach avoids the need for pre-functionalization of the substrate, offering a more atom-economical route.

Mechanism and Rationale

In strong acidic media, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. This directs the electrophilic fluorinating agent to the carbocyclic ring. The regioselectivity of this reaction is governed by the electronic effects of the quinoline nitrogen and any existing substituents on the benzene ring, typically favoring fluorination at the C5 and C8 positions, and to a lesser extent, the C6 position.[4]

Key Reagents:

  • Selectfluor® (F-TEDA-BF₄): A user-friendly, crystalline, and relatively safe electrophilic fluorinating agent.[5][6][7] Its stability and ease of handling make it a preferred choice over more hazardous reagents like elemental fluorine.

  • N-Fluorobenzenesulfonimide (NFSI): Another widely used, stable, and effective electrophilic fluorinating reagent.[8][9]

Workflow for Electrophilic Fluorination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Quinoline Substrate D Dissolve Substrate in Solvent A->D B Anhydrous Solvent (e.g., Acetonitrile) B->D C Reaction Vessel (Inert Atmosphere) C->D E Add Electrophilic Fluorinating Agent (e.g., Selectfluor®) D->E F Stir at Controlled Temperature E->F G Quench Reaction F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K cluster_initiation Chain Initiation cluster_propagation Chain Propagation A Quinoline-H+ C [Quinoline-H+]* (Excited State) A->C hv, PS B Photosensitizer (PS) B->C E Concerted F⁻-e⁻-H⁺ Transfer C->E D TEDA²⁺•F⁻ D->E F π-Radical Intermediate E->F G Oxidation by Selectfluor® F->G G->D Regenerates H Fluorinated Quinoline G->H

References

Application Notes & Protocols: A Guide to the Biological Screening of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities.[1][2][3] This guide provides a comprehensive framework and detailed protocols for the initial biological screening of novel THQ derivatives. We move beyond a simple recitation of steps to explain the strategic rationale behind assay selection, experimental design, and data interpretation, empowering researchers to build a robust and self-validating screening cascade.

Part 1: The Strategic Framework for Screening THQ Derivatives

The journey from a newly synthesized THQ library to a validated biological hit requires a logical, tiered approach. The initial screening strategy is dictated by the intended therapeutic application and the nature of the chemical library.

1.1 Defining the Biological Question: Target vs. Phenotypic Screening

The first critical decision is the overall screening philosophy.

  • Target-Based Screening: This approach is hypothesis-driven. It is employed when a specific molecular target (e.g., an enzyme, receptor, or ion channel) is known or suspected to be modulated by the THQ scaffold to achieve a therapeutic effect.

    • Advantages: Direct measurement of molecular interaction, clear structure-activity relationship (SAR) development, and a defined mechanism of action.

    • Example: Screening a THQ library for inhibitory activity against a specific kinase known to be overactive in a cancer cell line.[4]

  • Phenotypic Screening: This approach is hypothesis-generating. It measures the effect of a compound on the overall phenotype of a cell or organism without a preconceived notion of the molecular target.[5]

    • Advantages: Unbiased discovery of novel mechanisms and targets, high physiological relevance, and potential to identify first-in-class molecules.[5][6]

    • Example: Screening a THQ library for its ability to reduce the production of inflammatory mediators in immune cells stimulated with an inflammatory agent.

The choice between these strategies is fundamental and will guide all subsequent experimental design. For a novel THQ library with unknown potential, a parallel or sequential approach combining both strategies can be highly effective.

1.2 The Screening Cascade: A Tiered Approach to Hit Identification

A successful screening campaign funnels a large number of compounds through progressively more complex and physiologically relevant assays. This conserves resources and focuses efforts on the most promising candidates.

Below is a diagram illustrating a typical screening workflow.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Lead Generation) Compound_Library THQ Compound Library Primary_Assay Primary Assay (e.g., Single-Dose Cytotoxicity or Target Inhibition) Compound_Library->Primary_Assay Initial_Hits Initial Hits Primary_Assay->Initial_Hits Identify 'Initial Hits' Dose_Response Dose-Response Assays (e.g., IC50/EC50 Determination) Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Confirms mechanism via different method) Dose_Response->Orthogonal_Assay Confirm Potency Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Confirm Activity Mechanism_Studies Mechanism of Action (MoA) Studies (e.g., Western Blot, qPCR) Confirmed_Hits->Mechanism_Studies ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Stability) Confirmed_Hits->ADME_Tox Lead_Candidates Lead Candidates for In Vivo Studies Mechanism_Studies->Lead_Candidates Elucidate Pathway ADME_Tox->Lead_Candidates Assess Druglikeness

Caption: A generalized workflow for biological screening of a compound library.

Part 2: Core Experimental Protocols

Scientific integrity rests on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for essential primary and secondary assays relevant to THQ screening.

2.1 Protocol 1: Preliminary Cytotoxicity Assessment (MTT Assay)

Principle: Before assessing for specific biological activity, it is crucial to determine the inherent cytotoxicity of the compounds. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[9][11]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

  • Multi-channel pipette and spectrophotometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each THQ derivative in DMSO. Create a series of dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24-72 hours (a 48-hour incubation is a common starting point) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12] Incubate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

2.2 Protocol 2: Phenotypic Anti-Inflammatory Screen (Nitric Oxide Inhibition Assay)

Rationale: Many THQ derivatives have reported anti-inflammatory properties.[2] A common phenotypic assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.[13] The Griess assay provides a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13][14]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete culture medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).

  • Sodium nitrite (NaNO₂) for standard curve.

  • 96-well culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

  • Pre-treatment: Prepare dilutions of THQ derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., L-NAME).

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM down to 0 µM) in a separate set of wells on the same plate.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Griess Reagent B) to each well and incubate for another 10 minutes.

  • Measurement: A purple/magenta color will develop. Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Use the sodium nitrite standard curve to calculate the concentration of nitrite in each sample. Determine the percentage of NO inhibition for each THQ derivative compared to the LPS-stimulated vehicle control.

2.3 Understanding the Mechanism: NF-κB Signaling

Dysregulation of the Nuclear Factor kappa-B (NF-κB) signaling pathway is a hallmark of many inflammatory diseases and cancers.[15][16] It is a common target for anti-inflammatory and anti-cancer drug discovery.[17] A phenotypic hit from the NO inhibition assay may be acting through this pathway.

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates signaling cascade IKB IκBα IKK->IKB Phosphorylates NFKB NF-κB (p50/p65) Proteasome Proteasome IKB->Proteasome Degradation NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation DNA DNA (κB site) NFKB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription THQ THQ Derivative (Hypothetical Target) THQ->IKK Inhibits

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα.[15][16] This phosphorylation targets IκBα for degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.[16] In the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of pro-inflammatory genes, including iNOS.[18] A THQ derivative could potentially inhibit this pathway at multiple points, such as the IKK complex.

Part 3: Data Presentation and Interpretation

Clear data presentation is essential for making informed decisions. Quantitative data from dose-response experiments should be summarized in a structured table.

Table 1: Representative Screening Data for a Hypothetical THQ Derivative Series

Compound IDMax Concentration Tested (µM)Cytotoxicity IC₅₀ (µM) (HeLa, 48h)NO Inhibition IC₅₀ (µM) (RAW 264.7 + LPS)Selectivity Index (SI)¹
THQ-001100> 10012.5> 8.0
THQ-0021008.26.81.2
THQ-003100> 100> 100N/A
THQ-00410075.42.135.9
L-NAME (Control)100> 10022.0> 4.5

¹ Selectivity Index (SI) is calculated as Cytotoxicity IC₅₀ / Activity IC₅₀. A higher SI value (typically >10) is desirable, indicating that the compound's biological activity occurs at concentrations well below those that cause general cell death.

Interpretation:

  • THQ-001: Shows moderate anti-inflammatory activity with no observable cytotoxicity, making it a good candidate.

  • THQ-002: Appears potent, but its activity is closely linked to its cytotoxicity (SI ≈ 1), suggesting its anti-inflammatory effect may be a result of cell death, not specific inhibition. This compound should be deprioritized.

  • THQ-003: Inactive in both assays.

  • THQ-004: A highly potent and selective hit. With an SI of ~36, it demonstrates strong anti-inflammatory effects at concentrations far below its cytotoxic threshold. This is a high-priority candidate for further mechanism of action studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The introduction of fluorine atoms at the 5 and 7 positions can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making this a key intermediate for novel therapeutics.

This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Primary Synthetic Route: Catalytic Hydrogenation

The most direct and widely employed method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 5,7-difluoroquinoline.[3] This approach involves the selective reduction of the pyridine ring within the quinoline system, leaving the benzene ring intact. While conceptually straightforward, this transformation is sensitive to several parameters that can impact yield, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the catalytic hydrogenation of 5,7-difluoroquinoline.

Q1: My reaction shows very low conversion or fails to proceed. What are the likely causes?

Low or no conversion is one of the most common issues in catalytic hydrogenation. The root cause typically lies with the catalyst, the hydrogen source, or the reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The catalyst is the engine of the reaction. Its activity can be compromised by age, improper storage (exposure to air/moisture), or poisoning.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. For heterogeneous catalysts like Palladium on Carbon (Pd/C), consider performing a test reaction on a simple, reliable substrate to confirm its activity.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or glassware can act as catalyst poisons. Common poisons include sulfur compounds, thiols, and heavy metals. The nitrogen atom of the product itself can, in some cases, inhibit the catalyst at high concentrations.[4]

    • Solution: Ensure the 5,7-difluoroquinoline starting material is of high purity. Use high-purity, degassed solvents. Thoroughly clean all glassware, potentially with an acid wash followed by rinsing with deionized water and drying.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed efficiently.

    • Solution: Ensure your reaction vessel is properly sealed and leak-tested. The system should be purged multiple times with nitrogen or argon followed by hydrogen to remove all atmospheric oxygen. Operate at the recommended hydrogen pressure (typically ranging from atmospheric pressure to 50 bar, depending on the specific protocol and equipment).

  • Suboptimal Temperature: While many hydrogenations proceed at room temperature, some systems require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C). However, be aware that excessive heat can lead to side reactions like dehalogenation or over-reduction.[5]

Q2: I'm observing significant impurity formation. How can I improve the selectivity?

The primary challenge in the hydrogenation of substituted quinolines is achieving selective reduction of the pyridine ring without affecting the carbocyclic ring or the substituents.

Common Side Products & Mitigation Strategies:

  • Over-reduction: The most common side product is the corresponding decahydroquinoline, formed by the further reduction of the benzene ring.[5][6]

    • Strategy: Monitor the reaction progress carefully using techniques like TLC, LC-MS, or GC-MS. Stop the reaction as soon as the starting material is consumed. Use milder reaction conditions: lower hydrogen pressure, lower temperature, and a less active catalyst if necessary.

  • Dehalogenation: The C-F bonds can be susceptible to hydrogenolysis, leading to the formation of mono-fluorinated or non-fluorinated tetrahydroquinolines.

    • Strategy: Avoid overly harsh conditions (high temperature, high pressure) and highly active catalysts. The addition of a small amount of a base (e.g., triethylamine) can sometimes suppress hydrodehalogenation.

Problem Potential Cause Recommended Solution
Low Yield / No Reaction Inactive or poisoned catalystUse fresh, high-quality catalyst; ensure high substrate purity.
Insufficient H₂ pressureCheck for leaks; operate at appropriate pressure (e.g., 1-50 bar).
Suboptimal temperatureModerately increase temperature (e.g., to 40-60 °C), monitoring for side products.
Over-reduction Reaction time too long; conditions too harshMonitor reaction closely and stop upon completion; reduce H₂ pressure/temperature.
Dehalogenation (Loss of F) High temperature/pressure; overly active catalystUse milder conditions; consider adding a stoichiometric base.
Incomplete Conversion Poor mass transferEnsure vigorous and efficient stirring to maintain catalyst suspension.
Catalyst deactivationAdd a fresh portion of catalyst if the reaction stalls.
Q3: The reaction starts well but then stalls before completion. What should I do?

A stalling reaction often points to catalyst deactivation or issues with mass transfer.

Troubleshooting Steps:

  • Check Hydrogen Supply: Ensure the hydrogen source has not been depleted and that the pressure in the vessel is maintained.

  • Improve Stirring: In heterogeneous catalysis, efficient mixing is critical to ensure the substrate, hydrogen, and catalyst are in constant contact. Increase the stirring rate.

  • Re-evaluate Catalyst Loading: It's possible the initial catalyst loading was insufficient for the scale of the reaction.

  • Add Fresh Catalyst: If the above steps do not restart the reaction, the catalyst may have deactivated. After safely venting the reactor, a fresh portion of catalyst can be added.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of 5,7-difluoroquinoline?

Palladium on carbon (5% or 10% Pd/C) is a common and effective starting point. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another excellent choice and can sometimes be more effective for heterocyclic systems. For more challenging reductions, Raney Nickel can be used, but it often requires higher temperatures and pressures and may increase the risk of side reactions. Recent literature also describes the use of cobalt and iridium-based catalysts for these transformations.[7][8]

Q2: How do the two fluorine atoms influence the reaction?

The fluorine atoms are strong electron-withdrawing groups. This has two main effects:

  • Pyridine Ring Activation: They decrease the electron density of the entire heterocyclic system. This generally makes the pyridine ring more electron-deficient and thus more susceptible to hydrogenation compared to the benzene ring, which can aid selectivity.

  • Potential for Hydrogenolysis: C-F bonds are strong, but under harsh hydrogenation conditions, they can be cleaved. This is a critical consideration when optimizing reaction conditions.

Q3: What analytical methods are best for monitoring the reaction and characterizing the final product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material (which is more conjugated and often more UV-active) and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive information on the conversion rate and allows for the detection of any side products by their mass.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic signals are key indicators in ¹H NMR. ¹⁹F NMR confirms the presence and chemical environment of the fluorine atoms.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product.

Experimental Protocols & Workflows

Protocol: Catalytic Hydrogenation of 5,7-Difluoroquinoline

Disclaimer: This is a representative protocol. Reaction conditions, particularly solvent, temperature, pressure, and catalyst loading, may require optimization.

Materials:

  • 5,7-Difluoroquinoline

  • Palladium on Carbon (10% w/w)

  • Ethanol (or Methanol, Ethyl Acetate), anhydrous grade

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel equipped with a magnetic stir bar, add 5,7-difluoroquinoline (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to dissolve/suspend the substrate (concentration typically 0.1-0.5 M).

  • System Purge: Seal the vessel. Purge the headspace by pressurizing with nitrogen (or argon) to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (3-5 cycles). Pressurize the vessel to the desired pressure (e.g., 50 psi / ~3.5 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature (or heat to 40-50 °C if necessary).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely venting and re-purging the system) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by crystallization to yield pure this compound.

Visual Workflow: Synthesis & Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reactor with 5,7-Difluoroquinoline & Solvent B Add Pd/C Catalyst (Inert Atmosphere) A->B C Purge System (N₂ then H₂) B->C D Pressurize with H₂ & Begin Stirring C->D E Monitor Reaction (TLC, LC-MS) D->E F Vent H₂ & Purge N₂ E->F Reaction Complete G Filter through Celite to Remove Catalyst F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Purify Crude Product (Chromatography/Crystallization) H->I J Characterize Final Product (NMR, HRMS) I->J

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield or No Reaction Q1 Is the catalyst fresh and from a reliable source? Start->Q1 A1_No Replace with fresh catalyst Q1->A1_No No Q2 Is the substrate pure? (Check for S, etc.) Q1->Q2 Yes Success Re-run reaction A1_No->Success A2_No Purify starting material (e.g., recrystallize) Q2->A2_No No Q3 Is the system sealed? Is H₂ pressure stable? Q2->Q3 Yes A2_No->Success A3_No Check for leaks, re-seal, re-purge Q3->A3_No No Q4 Is stirring efficient? Q3->Q4 Yes A3_No->Success A4_No Increase stir rate Q4->A4_No No Q4->Success Yes, consider increasing temp. A4_No->Success

Caption: A decision tree for troubleshooting low-yield hydrogenation reactions.

References

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated heterocyles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic scaffolds. The unique properties imparted by fluorine—such as enhanced metabolic stability, bioavailability, and binding affinity—make it a valuable element in medicinal chemistry.[1][2][3] However, the synthesis of these molecules is often challenging.[1][3] This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your experimental work.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of fluorinated heterocyles, presented in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting to fluorinate my heterocycle, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer: Low conversion is a common issue that can often be traced back to several key factors, including the reactivity of your substrate, the choice and quality of the fluorinating agent, and the reaction conditions.

  • Substrate Reactivity: Electron-rich heterocycles are generally more amenable to electrophilic fluorination, while electron-deficient systems may require nucleophilic or radical approaches. If your heterocycle is electron-deficient, an electrophilic fluorinating agent like Selectfluor® may not be reactive enough.

  • Fluorinating Agent: The choice of fluorinating agent is critical. For electrophilic fluorinations, N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are common choices due to their stability and ease of handling.[4][5] However, their reactivity can be influenced by factors such as the solvent and the presence of additives.[6] For nucleophilic fluorinations, sources like potassium fluoride (KF) or cesium fluoride (CsF) are often used, but their effectiveness is highly dependent on their solubility and the reaction conditions.

  • Reaction Conditions:

    • Solvent: The solvent can dramatically impact the outcome of a fluorination reaction. For instance, some electrophilic reagents can react exothermically with solvents like DMF or pyridine.[6] Acetonitrile is a frequently used solvent for many fluorination reactions.[6]

    • Temperature: The reaction may require heating to proceed, but excessive temperatures can lead to decomposition of the starting material or the product.[6] A systematic temperature screen is often beneficial.

    • Moisture: Many fluorinating agents and intermediates are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.

Workflow for Troubleshooting Low Conversion:

low_conversion_troubleshooting start Low Conversion Observed check_substrate Assess Substrate Electronics start->check_substrate electron_rich Electron-Rich Heterocycle check_substrate->electron_rich Rich electron_deficient Electron-Deficient Heterocycle check_substrate->electron_deficient Deficient electrophilic_path Consider Electrophilic Fluorination electron_rich->electrophilic_path nucleophilic_path Consider Nucleophilic or Radical Fluorination electron_deficient->nucleophilic_path optimize_electrophilic Optimize Electrophilic Conditions electrophilic_path->optimize_electrophilic optimize_nucleophilic Optimize Nucleophilic/Radical Conditions nucleophilic_path->optimize_nucleophilic screen_solvents Screen Anhydrous, Non-Nucleophilic Solvents optimize_electrophilic->screen_solvents optimize_nucleophilic->screen_solvents screen_temp Screen Reaction Temperature screen_solvents->screen_temp check_reagent Verify Fluorinating Agent Activity screen_temp->check_reagent final_analysis Analyze Results and Re-evaluate check_reagent->final_analysis

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Regioselectivity

Question: My fluorination reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a significant challenge in the fluorination of heterocycles, especially those with multiple potential reaction sites.[6] The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as the reaction mechanism.

  • Electronic Effects: The inherent electronic properties of the heterocyclic ring and its substituents play a major role. In electrophilic aromatic substitution, the fluorine will typically be directed to the most electron-rich position. Conversely, in nucleophilic aromatic substitution, it will target the most electron-poor position.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring fluorination at less sterically hindered sites.

  • Directing Groups: The use of a directing group can be a powerful strategy to control regioselectivity. For example, in C-H activation strategies, a coordinating group can direct a metal catalyst to a specific C-H bond for fluorination.[6]

  • Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities.[6] It is often worthwhile to screen a variety of agents (e.g., Selectfluor®, NFSI, or even different sources of nucleophilic fluoride) to see how the regiochemical outcome is affected.

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. For instance, in palladium-catalyzed fluorinations, sterically hindered biaryl phosphine ligands are often necessary to promote the desired C-F bond formation.[7]

Decision Tree for Improving Regioselectivity:

Caption: Decision tree for addressing poor regioselectivity.

Issue 3: Substrate Decomposition

Question: My starting material or product is decomposing under the reaction conditions. What can I do to mitigate this?

Answer: Decomposition is often a sign that the reaction conditions are too harsh for your sensitive heterocyclic substrate. Many heterocycles are prone to oxidation or polymerization under strongly acidic or basic conditions.[6]

  • Milder Fluorinating Agents: If you are using a highly reactive fluorinating agent, consider switching to a milder alternative. The reactivity of N-F reagents can be tuned, and some are less oxidizing than others.[5]

  • Control of pH: For substrates sensitive to acid or base, maintaining neutral reaction conditions is crucial. The use of a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), at low temperatures has been shown to be effective in preventing byproduct formation in the fluorination of sensitive substrates like indoles.[6]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often prevent decomposition.[6] Even if the reaction is slower, the improved stability of your compounds may lead to a higher overall yield of the desired product.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for fluorination under exceptionally mild conditions, often at room temperature.[8] This method can be compatible with a wide range of sensitive functional groups.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with fluorinating agents?

A1: Safety is paramount in fluorine chemistry. Many fluorinating agents are highly reactive and can pose significant hazards.[9]

  • Toxicity and Corrosiveness: Reagents like elemental fluorine (F₂) and those that can generate hydrogen fluoride (HF) are acutely toxic and highly corrosive.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and compatible gloves.[10]

  • Exothermic Reactions: Some fluorinating agents, such as diethylaminosulfur trifluoride (DAST), can decompose exothermically at elevated temperatures.[11] Electrophilic reagents like Selectfluor® can also react violently with certain solvents.[6]

  • Handling and Storage: Store fluorinating agents in a cool, dry, and well-ventilated area away from incompatible materials.[10] Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.

Q2: I need to introduce a trifluoromethyl (CF₃) group into my heterocycle. What are the common strategies?

A2: The introduction of a trifluoromethyl group is a common objective in medicinal chemistry.[2][12] Several strategies exist:

  • Building Block Approach: One of the most reliable methods is to use a starting material that already contains the CF₃ group and then construct the heterocyclic ring around it.[2][13]

  • Direct Trifluoromethylation:

    • Radical Trifluoromethylation: Reagents like triflyl chloride (CF₃SO₂Cl) or Umemoto's reagents can be used to generate trifluoromethyl radicals, which can then add to the heterocycle. Photoredox catalysis is a particularly effective way to generate these radicals under mild conditions.[8]

    • Nucleophilic Trifluoromethylation: Ruppert's reagent (TMSCF₃) is a common source of the nucleophilic CF₃⁻ anion, which can be used to attack electrophilic sites on a heterocycle.[14]

    • Electrophilic Trifluoromethylation: Reagents such as Togni's reagents allow for the electrophilic introduction of the CF₃ group.

Q3: When should I consider using flow chemistry for my fluorination reactions?

A3: Flow chemistry offers significant advantages for certain fluorination reactions, particularly concerning safety and scalability.[14][15]

  • Enhanced Safety: By conducting reactions in a closed system of small tubes, the handling of hazardous reagents and intermediates is contained, minimizing exposure.[14][16] This is especially beneficial when working with toxic gases like fluorine or generating unstable intermediates.[17]

  • Improved Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.

  • Scalability: Scaling up reactions in a flow system is often more straightforward than in traditional batch chemistry.[15]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Heterocycle using Selectfluor®

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the heterocyclic starting material (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Addition of Reagent: Add Selectfluor® (1.2 mmol, 1.2 equivalents) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Table 1: Comparison of Common Electrophilic Fluorinating Agents

ReagentAbbreviationFormAdvantagesDisadvantages
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®SolidStable, easy to handle, commercially availableCan be expensive, amine waste generated
N-FluorobenzenesulfonimideNFSISolidStable, good reactivityCan be more aggressive than Selectfluor®
Diethylaminosulfur trifluorideDASTLiquidEffective for deoxyfluorinationThermally unstable, corrosive
Protocol 2: Quenching of a Reaction Containing DAST

Warning: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. The quenching process is highly exothermic and releases hazardous gases.[10]

  • Preparation: Ensure the reaction is complete by a suitable analytical method (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add the reaction mixture to a beaker containing a large amount of ice with vigorous stirring.[10]

  • Neutralization: Continue stirring until gas evolution ceases. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

References

Technical Support Center: Side-Product Formation in Difluoro-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoro-tetrahydroquinolines. As researchers and drug development professionals, you are aware of the immense therapeutic potential held by fluorinated heterocyclic scaffolds. However, the introduction of fluorine atoms into the tetrahydroquinoline core, while bestowing desirable pharmacological properties, can also introduce unique synthetic challenges, particularly concerning side-product formation.

This guide is designed to be a practical resource, moving beyond simple procedural outlines to delve into the mechanistic underpinnings of common side reactions. By understanding the "why" behind these undesired pathways, you will be better equipped to troubleshoot and optimize your synthetic strategies. The information presented here is a synthesis of established chemical principles and field-proven insights, supported by authoritative references from the scientific literature.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common classes of side-products observed in difluoro-tetrahydroquinoline synthesis?

A1: The most frequently encountered side-products can be broadly categorized as:

  • Over-oxidation Products: Formation of the corresponding quinoline or dihydroquinoline species.

  • Defluorination Products: Loss of one or both fluorine atoms from the desired scaffold.

  • Incompletely Cyclized Intermediates: Such as enamines or imines that fail to undergo the final ring-closing step.

  • Regioisomers: Particularly in reactions like the Pictet-Spengler synthesis, where cyclization can occur at different positions on the aromatic ring.[1]

Q2: How does the position of the fluorine atoms on the aromatic ring influence the propensity for side-product formation?

A2: The location of the electron-withdrawing fluorine atoms significantly impacts the electron density of the aromatic ring. This, in turn, affects the facility of the key cyclization step (e.g., electrophilic aromatic substitution in the Pictet-Spengler reaction). Fluorine atoms positioned to strongly deactivate the cyclization site can slow down the desired reaction, allowing competing side reactions to become more prominent.

Reaction-Specific Questions

Q3: In a Pictet-Spengler approach to difluoro-tetrahydroquinolines, my primary side-product is the uncyclized imine. What is the likely cause?

A3: The accumulation of the imine intermediate suggests that the electrophilic aromatic substitution (the cyclization step) is the rate-limiting step and is proceeding too slowly. This is often due to insufficient activation of the imine or deactivation of the aromatic ring by the fluorine substituents. The choice and concentration of the acid catalyst are critical; too little acid may not sufficiently activate the imine, while too much can protonate the starting amine, reducing its nucleophilicity.[2]

Q4: I am observing significant amounts of the fully aromatized difluoro-quinoline instead of the desired tetrahydroquinoline. What reaction conditions might favor this over-oxidation?

A4: Over-oxidation is a common issue, particularly when using strong oxidizing agents or when the reaction is run at elevated temperatures for extended periods.[3] Certain catalysts, especially some transition metals, can promote dehydrogenation. The presence of air (oxygen) can also contribute to oxidation, particularly if the reaction mixture is heated.

Troubleshooting Guides

Guide 1: Over-Oxidation to Difluoro-quinolines

The formation of the fully aromatic quinoline side-product is a frequent challenge, as the tetrahydroquinoline product can be susceptible to oxidation under the reaction conditions.

Plausible Mechanisms

The oxidation of tetrahydroquinolines can proceed through a step-wise dehydrogenation process, often facilitated by an oxidant or catalyst present in the reaction mixture. The initial oxidation forms a dihydroquinoline, which can then be further oxidized to the more thermodynamically stable aromatic quinoline.

Diagram 1: Oxidation Pathway

OxidationPathway Tetrahydroquinoline Difluoro-tetrahydroquinoline Dihydroquinoline Difluoro-dihydroquinoline Tetrahydroquinoline->Dihydroquinoline - H2 Quinoline Difluoro-quinoline Dihydroquinoline->Quinoline - H2

Caption: Stepwise dehydrogenation leading to over-oxidation.

Troubleshooting Strategies
Issue Underlying Cause Recommended Action Scientific Rationale
High levels of quinoline side-product Reaction temperature is too high or reaction time is too long.Reduce reaction temperature and monitor reaction progress by TLC or LC-MS to stop at optimal time.Higher temperatures provide the activation energy for the dehydrogenation pathway. Prolonged reaction times increase the probability of oxidation.
Oxidation observed with specific catalysts (e.g., Pd/C) The catalyst is promoting dehydrogenation.Switch to a non-oxidizing catalyst if possible. If using a hydrogenation catalyst for a reductive cyclization, ensure complete reduction of precursors before potential dehydrogenation of the product can occur.[4]Palladium on carbon, while excellent for hydrogenation, can also catalyze dehydrogenation, especially at higher temperatures.
Reaction is sensitive to air Atmospheric oxygen is acting as an oxidant.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Removing oxygen from the reaction environment eliminates a key potential oxidant, thus minimizing this side reaction.
Use of strong oxidizing agents The chosen oxidant is too harsh for the tetrahydroquinoline product.If an oxidant is required for a preceding step, consider a milder reagent or a sequential process where the oxidant is consumed or removed before the formation of the sensitive tetrahydroquinoline.Reagents like DDQ are effective for oxidizing tetrahydroquinolines to quinolines; their presence, even in small amounts, can lead to the undesired side-product.[3]
Experimental Protocol: Minimizing Oxidation during Reductive Cyclization

This protocol is adapted for a scenario where a 2-nitrochalcone bearing difluoro-substituents is being converted to a difluoro-tetrahydroquinoline via catalytic hydrogenation.[4]

  • Catalyst Loading: Use 5-10 wt% of 10% Pd/C. A higher catalyst loading can sometimes lead to over-oxidation.

  • Solvent Choice: Dichloromethane has been reported to provide good selectivity and minimize the formation of quinoline by-products.[4]

  • Atmosphere: Purge the reaction vessel thoroughly with nitrogen or argon before introducing hydrogen gas.

  • Hydrogen Pressure: Maintain a low to moderate hydrogen pressure (e.g., 1-4 atm). High pressures are generally not necessary and may not improve selectivity.

  • Temperature: Conduct the reaction at room temperature. Avoid heating unless absolutely necessary.

  • Monitoring: Follow the reaction progress closely by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent subsequent dehydrogenation of the product.

  • Work-up: Upon completion, filter the catalyst promptly and proceed with the purification. Do not let the crude product sit in the presence of the catalyst for an extended period.

Guide 2: Defluorination Side-Products

The loss of fluorine from the aromatic ring is a significant issue that compromises the identity of the target molecule.

Plausible Mechanisms

Defluorination can occur through several pathways, often involving nucleophilic aromatic substitution (SNA_r) where a nucleophile present in the reaction mixture displaces a fluoride ion. This is more likely if the fluorine atom is activated by strongly electron-withdrawing groups ortho or para to it. Reductive defluorination can also occur under certain hydrogenation conditions.

Diagram 2: Nucleophilic Aromatic Defluorination

Defluorination Start Difluoro-aromatic Precursor Intermediate Meisenheimer Complex Start->Intermediate + Nucleophile Product Monofluoro or Non-fluoro Product Intermediate->Product - Fluoride Fluoride F- Nucleophile Nu-

Caption: SNAr mechanism for nucleophilic defluorination.

Troubleshooting Strategies
Issue Underlying Cause Recommended Action Scientific Rationale
Loss of fluorine during cyclization Strong nucleophiles (e.g., certain solvents, bases) are displacing fluoride.Use non-nucleophilic bases (e.g., proton sponges) and aprotic, non-nucleophilic solvents (e.g., toluene, dioxane).Minimizing the presence of strong nucleophiles will disfavor the SNAr pathway for defluorination.
Defluorination under basic conditions The base is acting as a nucleophile.Switch to a bulkier, non-nucleophilic base like DBU or a weaker inorganic base like K₂CO₃ if tolerated.Sterically hindered bases are less likely to act as nucleophiles, while weaker bases reduce the overall nucleophilicity of the reaction medium.
Reductive defluorination Harsh hydrogenation conditions (high pressure, high temperature, prolonged reaction time) are cleaving the C-F bond.Use milder hydrogenation conditions. Consider transfer hydrogenation as an alternative. Screen different catalysts (e.g., PtO₂ vs. Pd/C).The C-F bond is generally strong, but can be cleaved under forcing reductive conditions. Milder methods reduce the likelihood of this side reaction.
Guide 3: Incomplete Cyclization in Pictet-Spengler Reactions

A common hurdle in the Pictet-Spengler synthesis of tetrahydroquinolines is the failure of the intermediate imine to cyclize, leading to its accumulation as the major product.

Plausible Mechanisms

The Pictet-Spengler reaction relies on an intramolecular electrophilic substitution of an electron-rich aromatic ring onto an electrophilic iminium ion.[5] If the aromatic ring is insufficiently electron-rich (e.g., due to deactivating difluoro substituents) or if the iminium ion is not formed efficiently, the cyclization will be slow or may not occur at all.

Diagram 3: Pictet-Spengler Troubleshooting Logic

PictetSpengler cluster_troubleshooting Troubleshooting Steps Start Starting Materials: Difluoro-β-arylethylamine + Aldehyde Imine Imine Formation Start->Imine Problem Problem: Low Yield / Incomplete Cyclization CheckAcid Optimize Acid Catalyst: - Type (Brønsted vs. Lewis) - Concentration Problem->CheckAcid IncreaseTemp Increase Reaction Temperature Problem->IncreaseTemp ChangeSolvent Change Solvent Problem->ChangeSolvent Imine->Problem Stalls Here? Cyclization Cyclization (Electrophilic Aromatic Substitution) Imine->Cyclization Cyclization->Problem Slow Step? Product Desired Difluoro-tetrahydroquinoline Cyclization->Product

Caption: Decision tree for troubleshooting incomplete Pictet-Spengler cyclization.

Troubleshooting Strategies
Issue Underlying Cause Recommended Action Scientific Rationale
Accumulation of uncyclized imine Insufficiently acidic conditions to promote iminium ion formation and subsequent cyclization.Screen a variety of Brønsted and Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). Optimize the acid concentration.[2]The acid catalyst is crucial for activating the imine for the intramolecular electrophilic attack. The optimal acid and concentration will depend on the specific substrate.
Slow reaction at room temperature High activation energy for the cyclization step due to the deactivated aromatic ring.Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective but may also promote side reactions.[6]Providing more thermal energy can help overcome the activation barrier for the ring-closing step.
Solvent effects inhibiting the reaction The solvent may not be optimal for stabilizing the charged intermediates or for solubility.Experiment with different solvents. For example, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be an effective medium for promoting Pictet-Spengler reactions, acting as both solvent and catalyst.[2]The polarity and coordinating ability of the solvent can significantly influence the rates of both imine formation and cyclization.

References

Technical Support Center: Stability of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Difluoro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a specialized fluorinated tetrahydroquinoline derivative, understanding its stability profile is crucial for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of quinoline and fluoroquinolone chemistry.

Introduction to the Stability of this compound

This compound is a unique molecule with a hydrogenated pyridine ring fused to a difluorinated benzene ring. While specific stability data for this compound is not extensively published, its structural motifs—a tetrahydroquinoline core and fluoroaromatic system—suggest potential vulnerabilities. Based on the known behavior of related compounds, such as fluoroquinolone antibiotics, the primary factors influencing the stability of this compound in solution are likely to be light exposure, pH, and oxidative stress .[1][2][3][4] This guide will help you navigate these challenges and ensure the integrity of your experimental work.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

Discoloration is a common indicator of chemical degradation. For quinoline derivatives, this is often due to oxidation or photodegradation.[5] The formation of colored byproducts suggests that the parent compound is no longer pure, which can significantly impact your experimental outcomes.

  • Potential Cause 1: Oxidation. The tetrahydroquinoline ring system can be susceptible to oxidation, leading to the formation of aromatic quinoline derivatives or other oxidized species. This process can be accelerated by exposure to air (oxygen), the presence of metal ions, or oxidizing agents in your solution.

  • Potential Cause 2: Photodegradation. Fluoroquinolone compounds are known to be sensitive to light, particularly UV radiation.[1][2][3] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to the formation of various degradation products. These reactions can be complex and may involve defluorination, hydroxylation, or cleavage of the ring structure.[3][4]

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Use Degassed Solvents: To minimize oxidation, consider preparing your solutions with solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Work Quickly: Prepare solutions fresh before use whenever possible. If you must store solutions, do so at low temperatures (e.g., 2-8 °C or -20 °C) in a dark, inert atmosphere.

  • Analyze for Degradants: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector to check for the appearance of new peaks that would indicate degradation products.

I am observing a loss of biological activity or inconsistent results in my assays. Could this be a stability issue?

Yes, a decline in potency or erratic results are classic signs of compound degradation. The concentration of the active parent compound may be decreasing over time, or the degradation products themselves might be interfering with your assay.

  • Potential Cause 1: pH-Dependent Hydrolysis. The stability of your compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis or rearrangement of the molecule. For some fluoroquinolones, degradation is accelerated at non-neutral pH.[6][7][8]

  • Potential Cause 2: Adsorption to Labware. While less common, highly lipophilic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your solution.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, perform a forced degradation study. This involves intentionally exposing your compound to various stress conditions (acid, base, oxidation, heat, and light) and monitoring its degradation over time.

  • Optimize Solution pH: If you suspect pH-related instability, use buffered solutions to maintain a consistent pH. You may need to experimentally determine the optimal pH range for the stability of this compound.

  • Use Glassware: When possible, use glass labware to minimize the risk of adsorption, especially for long-term storage of stock solutions.

  • Prepare Fresh Dilutions: For sensitive experiments, prepare fresh dilutions from a frozen, protected stock solution immediately before use.

My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How can I identify if they are degradation products?

The appearance of new, unexpected peaks in your analytical chromatogram is a strong indication of degradation or the presence of impurities.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Immediately dissolve a new sample of the solid compound and analyze it. This will serve as your time-zero reference.

  • Compare to Stressed Samples: Compare the chromatogram of your aged or problematic solution to the time-zero sample and to samples from a forced degradation study. Degradation products will typically increase in peak area over time or under stress conditions, while the parent peak area will decrease.

  • Use Mass Spectrometry (MS): If your analytical system is equipped with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help you propose potential structures for the degradation products (e.g., addition of oxygen, loss of fluorine).

  • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from its potential degradation products. You may need to adjust the mobile phase, gradient, or column to achieve adequate separation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Amber and clear HPLC vials

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

    • Photodegradation: Place a vial of the stock solution in a photostability chamber or expose it to direct sunlight.

    • Control: Keep a vial of the stock solution protected from light at a controlled room temperature or refrigerated.

  • Incubation and Sampling: Incubate the samples under the specified conditions. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control 2499.5< 0.1< 0.1
0.1 M HCl 2492.35.81.1
0.1 M NaOH 2485.710.23.5
3% H₂O₂ 2478.915.64.3
Heat (60 °C) 2498.11.20.5
Light 2465.425.38.7

Note: This is example data and does not represent actual experimental results.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of your compound.

General Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the λmax of this compound or mass spectrometry for more sensitive and specific detection.

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.

Method Development Workflow:

HPLC_Method_Development cluster_0 Initial Conditions cluster_1 Optimization cluster_2 Validation start Select Column & Mobile Phase run_isocratic Run Isocratic Method start->run_isocratic develop_gradient Develop Gradient run_isocratic->develop_gradient If peaks are broad or co-elute optimize_pH Optimize Mobile Phase pH develop_gradient->optimize_pH check_resolution Check Peak Resolution optimize_pH->check_resolution check_resolution->develop_gradient If resolution is poor validate_method Validate Method check_resolution->validate_method If resolution is good final_method Final Stability-Indicating Method validate_method->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Visualizing Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on the known chemistry of related compounds.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) parent 5,7-Difluoro-1,2,3,4- tetrahydroquinoline oxidized_product Aromatized Quinoline Derivative parent->oxidized_product [O] hydroxylated_product Hydroxylated Derivative parent->hydroxylated_product [O] defluorinated_product Defluorinated Product parent->defluorinated_product hv ring_cleavage_product Ring Cleavage Products parent->ring_cleavage_product hv hydrolyzed_product Hydrolyzed/Rearranged Products parent->hydrolyzed_product H+ or OH-

Caption: Potential degradation pathways for this compound.

Summary and Recommendations

The stability of this compound in solution is a critical factor for the success of your research. Based on the chemistry of related fluoroquinolone and tetrahydroquinoline compounds, the main stability concerns are photodegradation, oxidation, and pH-dependent hydrolysis .

Key Recommendations:

  • Storage: Store solid this compound in a cool, dark, and dry place. Store stock solutions in amber vials at low temperatures (2-8 °C or -20 °C) and consider flushing with an inert gas.

  • Solution Preparation: Prepare solutions fresh whenever possible using high-purity, degassed solvents. Use buffered solutions if your experimental conditions are outside the neutral pH range.

  • Handling: Minimize exposure of solutions to light during handling and experiments.

  • Validation: If you plan to use solutions over an extended period, it is highly recommended to perform a stability study under your specific experimental and storage conditions to ensure the integrity of your compound.

By following these guidelines, you can minimize the risk of compound degradation and ensure the accuracy and reproducibility of your experimental data.

References

Technical Support Center: Enhancing the Solubility of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights and troubleshooting strategies for tackling one of the most common and frustrating challenges in modern chemistry: the poor solubility of fluorinated organic compounds. By understanding the underlying principles and employing the systematic approaches outlined below, you can overcome these hurdles and advance your research.

Understanding the Challenge: The Fluorine Solubility Paradox

Fluorine is the most electronegative element, and its incorporation into organic molecules can drastically alter physicochemical properties.[1][2] While this is often beneficial for metabolic stability and binding affinity, it frequently leads to a dramatic decrease in solubility.[1][3] This phenomenon, often called the "fluorine solubility paradox," arises because highly fluorinated compounds are frequently both hydrophobic (water-repelling) and lipophobic (oil-repelling).[4]

The strong carbon-fluorine (C-F) bond is highly polarized yet the molecule itself may have a small overall dipole moment, leading to weak intermolecular interactions with most common solvents.[5] These molecules often prefer to self-associate rather than interact with solvent molecules, resulting in low solubility in both aqueous and traditional organic media.[6][7] This guide will walk you through a logical progression of techniques to disrupt this self-association and successfully bring your compound into solution.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Question 1: Why is my fluorinated compound so difficult to dissolve in anything?

Answer: As discussed above, the issue stems from your compound being both hydrophobic and lipophobic. The highly polarized C-F bonds create unique electronic properties that prevent favorable interactions with either polar water molecules or non-polar hydrocarbon-based organic solvents.[5] Heavily fluorinated molecules can create a distinct "fluorous" environment, preferring to interact with each other or with other highly fluorinated molecules over other solvent types.[7][8] Breaking these self-associations requires tailored strategies.

Question 2: What are the best initial solvents to try for my fluorinated compound?

Answer: There is no single universal solvent, but a tiered screening approach is most effective.

  • Fluorinated Solvents: If your compound is highly fluorinated (e.g., contains a perfluoroalkyl chain), the most effective solvents may be "fluorous" solvents themselves, such as perfluorohexane, perfluorodecalin, or hydrofluoroethers (HFEs).[7][8][9][10] These are often used in specialized applications like fluorous biphase synthesis but are excellent starting points for solubilizing highly fluorinated materials.[7][8]

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are exceptionally effective. Their unique properties, including high polarity and the ability to act as hydrogen bond donors, can disrupt the self-association of fluorinated molecules.[11] They are often used as co-solvents to improve solubility in other systems.[11]

  • Polar Aprotic Solvents: For moderately fluorinated compounds common in drug discovery, polar aprotic solvents are the workhorses. Start with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These can often dissolve the compound sufficiently to create a high-concentration stock solution, which can then be diluted into your final experimental medium.

The following diagram illustrates the unique solubility challenge posed by fluorinated compounds.

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble Fluorinated Compound ScreenSolvents Q: Does it dissolve in a compatible organic solvent (e.g., DMSO, Ethanol)? Start->ScreenSolvents CheckIonizable Q: Does the compound have an ionizable group? ScreenSolvents->CheckIonizable No Success Soluble Compound Proceed with Experiment ScreenSolvents->Success Yes (as stock solution) AdjustpH Adjust pH to form a salt (Acid for bases, Base for acids) CheckIonizable->AdjustpH Yes UseExcipients Use Formulation Excipients CheckIonizable->UseExcipients No AdjustpH->Success UseExcipients->Success

References

Validation & Comparative

A Senior Application Scientist's Guide to the Strategic Application of Fluorine in Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinolines

Introduction: The "Fluorine Advantage" in a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to a unique strategy: the incorporation of fluorine. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacological profile.[4]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated quinolines, moving beyond simple observation to explain the underlying causality behind experimental choices. We will explore how this "magic bullet" atom can be strategically employed to enhance metabolic stability, modulate acidity and lipophilicity, and ultimately, improve biological efficacy.[5] This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental protocols to guide rational drug design.

Part 1: Impact on Core Physicochemical Properties

The introduction of fluorine into the quinoline scaffold instigates a cascade of changes in the molecule's fundamental properties. These modifications are not always intuitive and are highly dependent on the position and number of fluorine atoms.

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] Lipophilic compounds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, a primary route of drug metabolism and clearance.[4][6] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[7]

By strategically placing a fluorine atom at a metabolically vulnerable position (a "soft spot"), chemists can effectively block this oxidative pathway, leading to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[4][8]

Lipophilicity (LogP): A Context-Dependent Modification

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is critical for a drug's ability to cross biological membranes.[9][10] The effect of fluorination on a quinoline's LogP is nuanced:

  • Aromatic Fluorination: Adding a single fluorine atom to an aromatic ring, such as the quinoline core, typically increases lipophilicity.[11] This can enhance membrane permeability and cell penetration.[8]

  • Aliphatic and Polyfluorination: In contrast, adding fluorine to an alkyl side chain or introducing multiple fluorine atoms can sometimes decrease lipophilicity, a phenomenon attributed to the polarity of the C-F bond and altered solvation properties.[11][12]

This duality allows for the fine-tuning of a compound's lipophilicity to achieve the optimal balance between membrane permeability and aqueous solubility.[4]

Basicity (pKa): Modulating Ionization State

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect.[4] When placed near a basic nitrogen atom, such as the one in the quinoline ring, fluorine can significantly lower its pKa.[7][13] This reduction in basicity means the compound will be less protonated at physiological pH (around 7.4).[7] A less basic, more neutral molecule can exhibit improved membrane permeation and, consequently, better absorption and bioavailability.[4][5]

Comparative Data Summary

The following table summarizes the general trends observed when comparing fluorinated and non-fluorinated quinoline analogs.

PropertyNon-Fluorinated QuinolineFluorinated QuinolineRationale & Consequence
Metabolic Stability Susceptible to CYP450 oxidation at C-H bonds.C-F bond is resistant to oxidative metabolism.[7]Increased half-life and bioavailability.[8]
Lipophilicity (LogP) Baseline value.Often increased with single aromatic fluorine; can decrease with polyfluorination.[11][12]Modulated membrane permeability and cell uptake.[9]
Basicity (pKa) Higher pKa (more basic).Lower pKa (less basic) due to fluorine's inductive effect.[4][13]Improved absorption , as the neutral form is more cell-permeable.[4]

Part 2: Influence on Biological Activity & Performance

The alterations in physicochemical properties directly translate into tangible differences in biological activity, target engagement, and overall therapeutic potential.

Enhanced Potency and Target Binding

Fluorination can increase a compound's binding affinity for its biological target. This can occur through several mechanisms:

  • Direct Interactions: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.[4]

  • Conformational Control: The electronic effects of fluorine can influence the conformation of the quinoline molecule, locking it into a geometry that is more favorable for binding.[8]

A classic example is seen in fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-6 position of the quinoline core was found to enhance binding to the bacterial DNA gyrase-DNA complex by 2- to 17-fold, leading to a significant increase in antibacterial potency.[4]

Altered Selectivity

By modifying the electronic distribution and conformation of the quinoline scaffold, fluorination can also improve selectivity for the intended target over off-target proteins. This is crucial for minimizing side effects and improving the therapeutic window of a drug candidate.

Case Study: Fluoroquinolone Antibiotics

The development of fluoroquinolones is a powerful illustration of the "fluorine advantage."

  • Nalidixic Acid (Non-fluorinated): The first-generation quinolone antibiotic had a limited spectrum of activity.

  • Ciprofloxacin/Levofloxacin (Fluorinated): The addition of a fluorine atom at the C-6 position, along with other modifications, dramatically broadened the antibacterial spectrum and increased potency.[8] This modification enhanced cell penetration and DNA gyrase binding, leading to superior clinical efficacy.[8]

Illustrative Biological Data

The following table provides examples from the literature highlighting the impact of fluorination on the biological activity of quinoline derivatives.

Compound ClassNon-Fluorinated AnalogFluorinated AnalogObserved Biological ImprovementReference
Quinolone Antibiotics Naphthyridine derivativeEnoxacin (C6-Fluoro)15-fold greater DNA gyrase inhibition.[4]
Antimalarials Chloroquine-susceptible activity4'-fluoro-N-tert-butylamodiaquineImpressive efficacy against chloroquine-resistant parasite strains.[2]
Antitubulin Agents 3N-ethyl-7-phenyl-pyrroloquinolinoneFluorinated 7-phenyl-pyrroloquinolinonePotent cytotoxicity in multidrug-resistant cell lines.[14]

Part 3: Experimental Validation & Protocols

Objective comparison requires rigorous and reproducible experimental validation. The following section details standardized protocols for assessing the key parameters discussed.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comparative analysis of a novel quinoline series.

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis & Decision Synth_NF Synthesize Non-Fluorinated Quinoline Analog (Parent) LogP Determine Lipophilicity (LogP) Synth_NF->LogP pKa Measure Acidity/Basicity (pKa) Synth_NF->pKa MetStab Assess Metabolic Stability (t½, CLint) Synth_NF->MetStab Synth_F Synthesize Fluorinated Quinoline Analog (Test) Synth_F->LogP Synth_F->pKa Synth_F->MetStab BioAssay Evaluate Biological Activity (e.g., IC50, MIC) LogP->BioAssay pKa->BioAssay MetStab->BioAssay Analysis Comparative Analysis: Structure-Activity Relationship (SAR) BioAssay->Analysis Decision Lead Optimization Decision Analysis->Decision

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated quinolines.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the gold standard method for empirically determining the octanol-water partition coefficient (LogP).[10]

Objective: To quantify the lipophilicity of a fluorinated and non-fluorinated quinoline analog.

Materials:

  • Test compounds (fluorinated and non-fluorinated quinolines)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge tubes (e.g., 15 mL)

  • Vortex mixer and centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add equal volumes of n-octanol and PBS (e.g., 5 mL each) to a centrifuge tube.[15]

    • Spike a small volume of the compound stock solution into the mixture to achieve a final concentration suitable for analytical detection.

  • Equilibration: Vigorously vortex the tubes for at least 5 minutes to ensure thorough mixing and facilitate partitioning.[16]

  • Phase Separation: Centrifuge the tubes for 10-15 minutes at a moderate speed (e.g., 2000 x g) to achieve complete separation of the octanol and aqueous layers.[16]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.

  • Quantification: Analyze the concentration of the compound in each aliquot using a calibrated HPLC-UV or LC-MS method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

    • P = [Concentration]_octanol / [Concentration]_aqueous

    • LogP = log10(P)[17]

Self-Validation: Run the experiment in triplicate for each compound. A positive control with a known LogP value should be included to validate the experimental setup.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone of in vitro drug metabolism studies, providing key data on a compound's susceptibility to Phase I metabolism.[18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated vs. non-fluorinated quinoline.

Materials:

  • Test compounds

  • Pooled Human Liver Microsomes (HLM)[6]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor)[6][19]

  • Positive control compounds (e.g., a rapidly metabolized drug like Verapamil)

  • Acetonitrile (ACN) containing an internal standard (for reaction termination and analysis)

  • 96-well plates, incubator shaker (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add liver microsomes to the phosphate buffer and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Add the test compound to the microsome mixture. Initiate the metabolic reaction by adding the NADPH cofactor solution.[19] The final DMSO concentration should be low (<0.5%) to avoid enzyme inhibition.[20]

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding cold acetonitrile with an internal standard.[6] The "0 minute" sample is prepared by adding the stop solution before the NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.[19]

    • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[18]

Causality and Controls:

  • Why NADPH? Cytochrome P450 enzymes are oxidoreductases and require NADPH as a cofactor to function. A control experiment without NADPH is essential to ensure the observed compound loss is due to enzymatic metabolism and not chemical instability.[6]

  • Why Liver Microsomes? They are subcellular fractions that are rich in Phase I drug-metabolizing enzymes like CYPs, making them a cost-effective and standardized model for initial metabolic screening.[6][21]

Fluorination Blocks Metabolic Oxidation

Caption: Fluorination blocks metabolic oxidation at susceptible sites on the quinoline ring.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a final publication.

Conclusion: A Powerful Tool for Rational Drug Design

The strategic incorporation of fluorine into the quinoline scaffold is a potent and versatile strategy in modern drug discovery. As demonstrated, fluorination is not a panacea but a nuanced tool that can profoundly influence a molecule's physicochemical properties and, in turn, its biological performance. It can enhance metabolic stability, modulate lipophilicity and basicity, and increase target affinity.[4][7] However, these effects are highly dependent on the specific position and degree of fluorination, necessitating a careful, systematic, and empirical evaluation of each new analog. By understanding the underlying principles and employing robust experimental validation, researchers can harness the "fluorine advantage" to design safer and more effective quinoline-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, three-dimensional structure serves as an excellent framework for presenting various functional groups in a defined spatial orientation, enabling precise interactions with biological targets. THQ derivatives have demonstrated a vast spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1]

In modern drug design, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate their physicochemical and pharmacological properties. The small size, high electronegativity, and unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity, and alter receptor selectivity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluorinated tetrahydroquinolines, with a particular focus on difluoro and trifluoromethyl-substituted analogs. We will explore how specific structural modifications influence their biological performance against key therapeutic targets, supported by experimental data and mechanistic insights.

The Tetrahydroquinoline Core: Synthetic Strategies

The construction of the THQ skeleton can be achieved through various synthetic methodologies. Domino reactions, which involve multiple bond-forming events in a single pot, are particularly efficient. A common and robust strategy involves the reduction of a nitro group on a 2-nitroarylketone, which then triggers an intramolecular cyclization and subsequent reduction to yield the final THQ product.[2]

A general workflow for this domino reaction is illustrated below. This approach is highly versatile, allowing for the introduction of diverse substituents on both the aromatic and heterocyclic rings, which is crucial for extensive SAR studies.

G cluster_0 General Synthesis of Substituted Tetrahydroquinolines A 2-Nitroarylketone B Catalytic Hydrogenation (e.g., 5% Pd/C, H2) A->B Step 1: Reduction C Intermediate Amino Ketone B->C D Intramolecular Cyclization (Imine Formation) C->D Step 2: Spontaneous E Cyclic Imine Intermediate D->E F Reduction of Imine E->F Step 3: Reduction G Substituted Tetrahydroquinoline F->G

Caption: General domino reaction pathway for tetrahydroquinoline synthesis.

Structure-Activity Relationship (SAR) Analysis: Targeting Cancer Pathways

Fluorinated tetrahydroquinolines have emerged as potent modulators of critical cell signaling pathways implicated in cancer, most notably the PI3K/AKT/mTOR pathway.

Inhibitors of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] THQ derivatives have been successfully designed as potent inhibitors of mTOR, a key kinase in this pathway.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT THQ Fluorinated Tetrahydroquinoline Inhibitors THQ->mTORC1 inhibit

Caption: Inhibition of the mTOR pathway by fluorinated THQ derivatives.

Key SAR Insights for mTOR Inhibition:

  • Trifluoromethyl Groups: The incorporation of electron-withdrawing trifluoromethyl (CF₃) groups on the benzamide moiety attached to the THQ core significantly enhances cytotoxic activity.[4] This is likely due to the strong electron-withdrawing nature of the CF₃ group, which can modulate the electronic properties of the molecule to improve target engagement.

  • Morpholine Moiety: The presence of a morpholine group is another critical feature for potent and selective mTOR inhibition.[4] This group often forms key hydrogen bond interactions within the ATP-binding pocket of the kinase, anchoring the inhibitor and contributing to its high affinity.

  • Synergistic Effects: The combination of both trifluoromethyl and morpholine moieties has been shown to result in compounds with exceptional potency and selectivity against cancer cell lines, surpassing standard agents like Everolimus in some cases.[4] Compound 10e from a recent study exemplifies this principle, showing outstanding activity against A549 lung cancer cells.[4]

Comparative Performance of Substituted THQ Derivatives as mTOR Inhibitors

The following table summarizes the in vitro cytotoxicity of several morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines. The data clearly illustrates the impact of substitutions on the benzamide ring.

Compound IDR Group (Benzamide Substitution)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. MDA-MB-231 (Breast)
10d 3,5-di(CF₃)0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 4-CF₃0.033 ± 0.003 0.13 ± 0.010.22 ± 0.02
10h 4-F0.10 ± 0.010.087 ± 0.007 0.16 ± 0.02

Data synthesized from a study on potential mTOR inhibitors.[4] The most potent activities for each cell line are highlighted in bold.

General Anticancer Activity and Other Targets

Beyond mTOR, fluorinated THQs have shown broad antiproliferative effects. Studies on various substituted 2-arylquinolines and their partially saturated THQ counterparts reveal important SAR trends for general cytotoxicity.

  • Aromaticity and Lipophilicity: Fully aromatic 2-arylquinolines tend to be more lipophilic and exhibit better cytotoxic effects against cell lines like HeLa and PC3 compared to their more saturated 2-methyl-1,2,3,4-tetrahydroquinoline analogs.[5] This suggests that the planar, aromatic system may favor interactions with certain targets, potentially through π-π stacking.

  • Fluorophenyl Carbamates: A study identified a THQ derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, which exhibited significant antiproliferative activity by inducing massive oxidative stress and autophagy via the PI3K/AKT/mTOR pathway.[6] This highlights that fluorine substitution on appended aryl rings is also a viable strategy for enhancing anticancer properties.

G cluster_sar SAR Logic Flow for Fluorinated THQs cluster_pos Fluorine Position cluster_sub Other Groups Start Core Scaffold: Tetrahydroquinoline Pos Position of Fluoro-Substitution Start->Pos Sub Nature of Other Substituents Pos->Sub Aro Aromatic Ring (e.g., C6, C7) App Appended Groups (e.g., Phenyl, Benzamide) N1 N1-Position (e.g., Tosyl, Alkyl) C2 C2-Position (e.g., Aryl, Morpholine) C4 C4-Position (e.g., Phenyl) Target Biological Target Activity Biological Activity (Potency, Selectivity) Target->Activity Aro->Target App->Target N1->Target C2->Target C4->Target

Caption: Logical workflow for exploring the SAR of fluorinated THQs.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental methodologies are essential. Below are representative protocols for the synthesis of a substituted THQ and the evaluation of its cytotoxic activity.

Protocol 1: Synthesis of a Substituted Tetrahydroquinoline Derivative

This protocol is a general procedure for the diastereoselective synthesis of THQ derivatives via a [4+2] annulation reaction, adapted from established methods.[7]

Materials:

  • Ortho-tosylaminophenyl-substituted para-quinone methide (1.0 equiv)

  • Substituted cyanoalkene (1.2 equiv)

  • Dichloromethane (DCM) as solvent

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the ortho-tosylaminophenyl-substituted para-quinone methide (e.g., 0.2 mmol).

  • Dissolve the starting material in anhydrous DCM (2.0 mL).

  • Add the substituted cyanoalkene (e.g., 0.24 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-12 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired functionalized tetrahydroquinoline product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase. Seed 100 µL of a cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the fluorinated THQ compound in complete culture medium. Aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT reagent to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Reading: Measure the absorbance of each well at 590 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background if necessary.[8]

  • Data Analysis: Subtract the absorbance of the cell-free blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated tetrahydroquinolines is a rich and productive field for the discovery of novel therapeutic agents. The evidence clearly demonstrates that strategic fluorination, particularly the introduction of trifluoromethyl groups on appended aromatic rings, is a powerful tactic for enhancing anticancer activity. The synergistic combination of these fluoro-groups with other key pharmacophoric features, such as a morpholine moiety, has led to the development of highly potent and selective inhibitors of the PI3K/AKT/mTOR pathway.

Future research should focus on a more systematic exploration of di- and trifluoro substitution patterns directly on the THQ aromatic ring to fine-tune electronic properties and metabolic stability. Furthermore, expanding the evaluation of these optimized compounds to other disease areas where THQs have shown promise, such as neurodegenerative and inflammatory disorders, could unveil new therapeutic opportunities. The continued integration of computational modeling with empirical synthesis and biological testing will undoubtedly accelerate the journey of these promising scaffolds from the laboratory to the clinic.

References

A Comparative Guide to Validating the Purity of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of data integrity and regulatory compliance. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for validating the purity of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, a fluorinated heterocyclic compound of interest in pharmaceutical research. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure a scientifically rigorous approach.

The Critical Role of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with stringent quality control measures. The purity of an Active Pharmaceutical Ingredient (API) directly impacts its safety, efficacy, and stability. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[1] Impurity profiling is therefore not merely a procedural step but a fundamental requirement to ensure patient safety and the reliability of pharmacological data.[2][3][4]

This compound, as a fluorinated derivative of the versatile tetrahydroquinoline scaffold, presents unique analytical challenges and opportunities. The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, including its chromatographic behavior and ionization efficiency, making the choice of analytical methodology particularly crucial.[5][6][7]

LC-MS: The Gold Standard for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for the separation, detection, and quantification of impurities in pharmaceutical compounds.[3][4] Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[8]

For a molecule like this compound, LC-MS offers several distinct advantages:

  • High Sensitivity: The ability to detect and quantify impurities at trace levels (often below 0.01%) is critical for meeting regulatory thresholds.[3][4]

  • High Specificity: Mass spectrometry provides molecular weight information, which is invaluable for the tentative identification of unknown impurities, even in complex matrices. This is a significant advantage over non-specific detectors like UV.

  • Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), LC-MS can provide fragmentation patterns that help in the structural elucidation of unknown impurities, a crucial step in understanding their potential toxicological impact.

  • Versatility: LC-MS can be adapted to a wide range of analytes, including those that are non-volatile or thermally labile, which may not be amenable to Gas Chromatography (GC).

Experimental Protocol: A Validated LC-MS Method for this compound

The following protocol is a robust starting point for the purity validation of this compound, designed in accordance with ICH Q2(R2) guidelines for analytical procedure validation.[9]

Instrumentation and Reagents
  • LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or, ideally, a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point, offering good retention for the moderately polar analyte.

  • Mobile Phase:

    • A: 0.1% Formic acid in water (v/v)

    • B: 0.1% Formic acid in acetonitrile (v/v)

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Chromatographic and Mass Spectrometric Conditions
Parameter Condition Rationale
Flow Rate 0.3 mL/minOptimized for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temperature 40 °CTo ensure reproducible retention times and improve peak shape.
Injection Volume 2 µLA small injection volume minimizes potential column overload and peak distortion.
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.A gradient is essential to elute a wide range of potential impurities with varying polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen in the tetrahydroquinoline ring is readily protonated, making ESI+ the preferred ionization mode.
MS Scan Mode Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) of expected impurities. For structural elucidation, a product ion scan (MS/MS) would be employed.Full scan allows for the detection of unexpected impurities, while SIM provides higher sensitivity for known impurities.
Capillary Voltage 3.5 kVOptimized for efficient ionization of the analyte.
Cone Voltage 30 VA moderate cone voltage to promote ion transmission without inducing in-source fragmentation.
Source Temperature 150 °CTo facilitate desolvation without causing thermal degradation of the analyte.
Desolvation Temperature 350 °CTo ensure complete desolvation of the mobile phase droplets.
Method Validation

The developed LC-MS method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the chromatographic separation of the main peak from any impurity peaks and confirmed by the unique mass-to-charge ratio of each component.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish the linear range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

Visualizing the Purity Validation Workflow

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_2 Data Processing & Analysis cluster_3 Reporting & Validation Sample 5,7-Difluoro-1,2,3,4- tetrahydroquinoline Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution LC_Separation HPLC/UHPLC Separation (C18 Column) MS_Detection Mass Spectrometry (ESI+, Full Scan/MS-MS) LC_Separation->MS_Detection Elution Peak_Integration Peak Integration & Impurity Profiling Quantification Quantification of Impurities Peak_Integration->Quantification Purity_Calculation Purity Calculation (% Area) Quantification->Purity_Calculation Validation Method Validation (ICH Q2(R2)) Purity_Calculation->Validation

Caption: Workflow for LC-MS Purity Validation.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding of its performance relative to other analytical techniques is essential for informed method selection.

Technique Principle Advantages for this compound Limitations for this compound
HPLC-UV Separation by liquid chromatography, detection by UV-Vis absorption.- Robust and widely available.- Good for routine quality control of known impurities with chromophores.[2]- Lacks specificity; co-eluting impurities can go undetected.- Does not provide molecular weight information for impurity identification.[10][11]
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.- High resolution for volatile impurities.- Well-established libraries for identification of volatile compounds.- Not suitable for non-volatile or thermally labile impurities.- The target molecule may require derivatization to increase volatility.[12]
¹⁹F qNMR Nuclear Magnetic Resonance spectroscopy of the ¹⁹F nucleus.- Absolute quantification without the need for a specific reference standard.[10][13]- Highly specific for fluorine-containing compounds, reducing matrix interference.[14]- Provides structural information.[11][12]- Lower sensitivity compared to LC-MS.- Requires a higher concentration of the analyte.- Not a separative technique; impurities without fluorine will not be detected.
Why LC-MS is Superior for this Application

For the comprehensive purity validation of a novel entity like this compound, LC-MS offers the most balanced and informative approach. HPLC-UV, while useful for routine analysis, falls short in the crucial task of identifying unknown impurities.[10][11] GC-MS is limited by the volatility requirement, and many potential synthesis by-products or degradation products of a tetrahydroquinoline derivative are likely to be non-volatile.

¹⁹F quantitative NMR (qNMR) stands out as a powerful complementary technique. Its ability to provide absolute purity determination for the main fluorinated compound without a reference standard is a significant advantage.[10][13] However, it will not detect non-fluorinated impurities. Therefore, a combination of LC-MS for comprehensive impurity profiling and ¹⁹F qNMR for an orthogonal, absolute purity assessment of the API would represent the most rigorous validation strategy.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The synthesis of tetrahydroquinolines often involves the reduction of the corresponding quinoline or cyclization reactions.[15] Potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Resulting from side reactions, such as over-reduction, incomplete cyclization, or rearrangement.

  • Degradation Products: Formed during synthesis, purification, or storage, potentially through oxidation or hydrolysis.

For this compound, specific potential impurities might include the corresponding 5,7-difluoroquinoline (from incomplete reduction) or isomers with different fluorine substitution patterns if the starting materials are not pure.

Logical Framework for Method Selection

Method_Selection Start Purity Validation of This compound Question1 Need for comprehensive impurity profiling? Start->Question1 LCMS LC-MS Question1->LCMS Yes HPLCUV HPLC-UV (for routine QC) Question1->HPLCUV No (known impurities) Question2 Need for orthogonal absolute purity determination? LCMS->Question2 FinalStrategy Combined Strategy: LC-MS for profiling ¹⁹F qNMR for orthogonal assay Question2->LCMS No qNMR ¹⁹F qNMR Question2->qNMR Yes qNMR->FinalStrategy

Caption: Decision tree for analytical method selection.

Conclusion

Validating the purity of this compound requires a robust and scientifically sound analytical strategy. While several techniques have their merits, LC-MS stands out as the most comprehensive and informative method for impurity profiling, offering unparalleled sensitivity and specificity. Its ability to separate, detect, and provide structural information on a wide range of potential impurities makes it indispensable for drug development and regulatory submissions. For a fluorinated compound such as this, the complementary use of ¹⁹F qNMR provides an elegant and powerful orthogonal method for absolute purity determination. By combining these advanced analytical tools and adhering to rigorous validation protocols, researchers can ensure the quality and integrity of their chemical entities, paving the way for successful drug development.

References

A Senior Application Scientist's Guide to In Vitro Metabolic Stability Assays for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Discovery and the Metabolic Hurdle

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This is due to the unique properties of the fluorine atom, which can significantly enhance a molecule's pharmacological profile, including its metabolic stability, binding affinity, and membrane permeability.[1][2][3] The high strength of the carbon-fluorine (C-F) bond often makes it resistant to metabolic attack, particularly oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[2][4][5] By blocking these metabolic "soft spots," fluorination can increase the half-life and systemic exposure of a drug, ultimately leading to improved efficacy.[1][2]

However, the perceived stability of the C-F bond is not absolute.[4] Under certain physiological conditions and enzymatic influences, defluorination can occur, potentially leading to the formation of reactive metabolites or the release of fluoride ions, which can raise safety concerns.[4][6] Therefore, a thorough understanding and rigorous in vitro evaluation of the metabolic stability of fluorinated compounds are critical for mitigating risks and selecting promising drug candidates for further development.

This guide provides an in-depth comparison of in vitro metabolic stability assays, with a special focus on the nuances and challenges presented by fluorinated compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower researchers in their drug discovery endeavors.

Comparing In Vitro Systems for Metabolic Stability Assessment

The choice of an in vitro system is a critical first step in designing a metabolic stability assay. The most common systems are liver microsomes and hepatocytes, each offering distinct advantages and limitations.

In Vitro System Description Advantages Disadvantages Relevance for Fluorinated Compounds
Liver Microsomes A subcellular fraction of the liver endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[7][8]- High concentration of CYP enzymes.[7] - Cost-effective and suitable for high-throughput screening.[7] - Well-established and standardized protocols available.[9][10][11]- Lacks Phase II enzymes and cellular context. - May not capture all metabolic pathways.Excellent for initial screening of CYP-mediated metabolism and identifying metabolic "soft spots" that could be blocked by fluorination.[12]
Hepatocytes Intact liver cells containing a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[13][14]- Provides a more complete and physiologically relevant picture of metabolism.[13][14] - Can assess the interplay between Phase I and Phase II reactions.- More expensive and technically demanding than microsomes. - Can have lot-to-lot variability in enzyme activity.Crucial for understanding the complete metabolic fate of a fluorinated compound, including potential for conjugation reactions and assessing the impact of transporters.
S9 Fraction A subcellular fraction containing both microsomal and cytosolic enzymes.- Broader enzyme coverage than microsomes, including some Phase II enzymes.- Lower concentration of CYPs compared to microsomes. - Less physiologically relevant than hepatocytes.Can be a useful intermediate between microsomes and hepatocytes, particularly when investigating the role of cytosolic enzymes in the metabolism of fluorinated compounds.

The Cornerstone Assay: Liver Microsomal Stability

The liver microsomal stability assay is the workhorse for assessing the metabolic stability of compounds in early drug discovery.[9] It provides a robust and reproducible method for determining key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a standard procedure for determining the metabolic stability of a fluorinated compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test fluorinated compound and a non-fluorinated analog (if available for comparison)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[8][9]

    • Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.[3][8]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.[8][9]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[3][9] The 0-minute time point represents the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) * (mL incubation / mg microsomal protein) .

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH System pre_incubate Pre-incubate Microsomes & Compound at 37°C reagents->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction time_points Incubate at 37°C (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.

The Impact of Fluorination on Metabolic Pathways

The introduction of fluorine can significantly alter the metabolic fate of a drug molecule. Understanding these effects is crucial for interpreting assay results and guiding rational drug design.

Blocking Metabolic Oxidation

The primary strategy for enhancing metabolic stability is to replace a hydrogen atom at a metabolically labile site with a fluorine atom.[1][2] The high strength of the C-F bond makes it less susceptible to cleavage by CYP enzymes, thereby preventing hydroxylation and other oxidative transformations.[2][4]

G cluster_non_fluorinated Non-Fluorinated Compound cluster_fluorinated Fluorinated Analog A R-CH3 CYP CYP450 Metabolism A->CYP Oxidation B R-CF3 B->CYP Blocked Metabolite R-CH2OH (Metabolite) CYP->Metabolite No_Metabolism Metabolically Stable CYP->No_Metabolism

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Potential for Defluorination

While often stable, the C-F bond can be cleaved through various metabolic pathways.[4] For instance, oxidative metabolism of an adjacent carbon atom can lead to an unstable intermediate that eliminates fluoride.[4] Reductive pathways can also contribute to defluorination.[15] The potential for defluorination should be considered, as the release of fluoride can have toxicological implications.[4][6]

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes representative in vitro data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[9]

Compound Pair Modification t½ (min) CLint (µL/min/mg protein) Fold Improvement in Stability Reference
Risperidone / 9-FluororisperidoneIntroduction of F10 / 16069.3 / 4.316x[12]
Celecoxib / 4'-FluorocelecoxibIntroduction of F25 / 10027.7 / 6.94x[12]
SCH 48461 / EzetimibeIntroduction of p-fluorophenylSignificantly lowerSignificantly higher>50x in vivo potency[2]

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.

Advanced Considerations and Troubleshooting for Fluorinated Compounds

The unique physicochemical properties of fluorinated compounds can sometimes present challenges in in vitro assays.

1. Analytical Challenges:

  • LC-MS/MS Method Development: The high electronegativity of fluorine can influence the ionization efficiency of a molecule in the mass spectrometer. Method development may require careful optimization of source parameters and consideration of different ionization modes.

  • Metabolite Identification: Identifying fluorinated metabolites can be complex. The presence of fluorine can lead to characteristic isotopic patterns and fragmentation pathways that require specialized expertise to interpret. Techniques like high-resolution mass spectrometry (HRMS) can be invaluable.[16]

  • Complementary Analytical Techniques: For a comprehensive understanding, especially when defluorination is suspected, complementary techniques like ¹⁹F-NMR can be employed to track all fluorine-containing species in a sample.[17][18]

2. Potential for Time-Dependent Inhibition (TDI) of CYP Enzymes:

  • Reactive Metabolite Formation: The metabolic activation of some fluorinated compounds can lead to the formation of reactive metabolites that can covalently bind to and inactivate CYP enzymes.[19] This is a significant concern that should be assessed using appropriate TDI assays.

3. Non-Specific Binding:

  • The increased lipophilicity of some fluorinated compounds can lead to non-specific binding to plasticware or microsomal proteins. This can result in an overestimation of metabolic clearance. Using low-binding plates and including appropriate controls can help mitigate this issue.

Conclusion: A Path to More Stable and Effective Drugs

The strategic use of fluorine is a powerful tool for enhancing the metabolic stability of drug candidates.[1][9] A thorough and well-designed in vitro metabolic stability assessment is essential for harnessing the full potential of this approach. By understanding the underlying principles, employing robust experimental protocols, and being mindful of the unique challenges posed by fluorinated compounds, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately develop safer and more effective medicines.

References

Efficacy Comparison of Tetrahydroquinoline Derivatives in Cancer Cell Lines: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, more effective, and safer anticancer agents is a driving force in medicinal chemistry and oncology. Within the vast landscape of heterocyclic compounds, the tetrahydroquinoline (THQ) scaffold has garnered significant attention as a "privileged structure."[1][2][3] Its inherent structural features and amenability to chemical modification make it an ideal backbone for the design of potent and selective anticancer drug candidates. This guide provides a comprehensive, data-driven comparison of the efficacy of various tetrahydroquinoline derivatives against a panel of cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to support further investigation in this promising field.

The Rationale for Targeting Cancer with Tetrahydroquinoline Derivatives

Tetrahydroquinolines are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[2][3][4][5] Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4][6] The ability to synthesize a diverse library of THQ derivatives allows for the fine-tuning of their pharmacological properties to enhance efficacy and selectivity against various cancer types.

Comparative Efficacy Analysis: A Data-Centric Overview

The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing the potency of different compounds. The following table summarizes the IC50 values of several recently developed tetrahydroquinoline derivatives across various human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Key Findings
Compound 4a A549 (Lung)12.18 ± 1.61Induced G2/M cell cycle arrest and apoptosis via intrinsic and extrinsic pathways.[6]
HCT-116 (Colon)13.10 ± 0.96Demonstrated significant cytotoxic activity.[6]
Compound 20d HCT-116 (Colon)12.04 ± 0.57Exhibited potent in vitro antiproliferative activity and suppressed colony formation.[7]
A-549 (Lung)12.55 ± 0.54Showed comparable potency to its effect on colon cancer cells.[7]
Compound 4ag SNB19 (Glioblastoma)38.3Exhibited the most anti-GBM potential compared to the standard chemotherapeutic agent, temozolomide (TMZ).[8][9]
LN229 (Glioblastoma)40.6Triggered apoptosis through the activation of Caspase-3/7 and induced intracellular reactive oxygen species (iROS).[8][9]
Compound 2 MCF-7 (Breast)50Decreased cell proliferation in a concentration-dependent manner.[10][11]
MDA-MB-231 (Breast)25Showed a similar inhibitory effect on proliferation as the GPER ligand G1.[10][11]
Compound 3c H460 (Lung Carcinoma)4.9 ± 0.7Demonstrated effective activity with the most potent inhibition against skin carcinoma cells.[1]
A-431 (Skin Carcinoma)2.0 ± 0.9Showed substantial levels of activity.[1]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3Indicated significant activity.[1]
Compound 10e A549 (Lung)0.033 ± 0.003Emerged as the most promising candidate, surpassing standard agents like Everolimus and 5-fluorouracil.[5]

Note: The data presented is a selection from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Unraveling the Mechanisms of Action

The anticancer activity of tetrahydroquinoline derivatives is not solely defined by their cytotoxicity but also by the intricate molecular pathways they modulate. Understanding these mechanisms is paramount for rational drug design and for identifying potential therapeutic strategies.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce apoptosis, a regulated process of cell death that eliminates damaged or unwanted cells. Tetrahydroquinoline derivatives have been shown to trigger apoptosis through various mechanisms:

  • Intrinsic (Mitochondrial) Pathway: Some derivatives can induce mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9, a key initiator caspase in this pathway.[6]

  • Extrinsic (Death Receptor) Pathway: Other THQs can activate death receptors on the cell surface, leading to the recruitment and activation of caspase-8.[6]

  • Reactive Oxygen Species (ROS) Generation: Certain derivatives can induce the production of intracellular and mitochondrial ROS, which can disrupt mitochondrial membrane potential and trigger apoptosis.[7][8][9]

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways THQ Derivatives THQ Derivatives ROS Production ROS Production THQ Derivatives->ROS Production Intrinsic Pathway (Mitochondrial) Intrinsic Pathway (Mitochondrial) THQ Derivatives->Intrinsic Pathway (Mitochondrial) Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor) THQ Derivatives->Extrinsic Pathway (Death Receptor) ROS Production->Intrinsic Pathway (Mitochondrial) Caspase Activation Caspase Activation Intrinsic Pathway (Mitochondrial)->Caspase Activation Extrinsic Pathway (Death Receptor)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: General overview of apoptosis induction by tetrahydroquinoline derivatives.

Cell Cycle Arrest

In addition to inducing cell death, many tetrahydroquinoline derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. This is often achieved by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). For example, some derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[6] This effect can be mediated by the upregulation of tumor suppressor proteins like p53, p21, and p27.[7]

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression THQ Derivatives THQ Derivatives CDK Inhibition CDK Inhibition THQ Derivatives->CDK Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Cell Cycle Arrest Cell Cycle Arrest CDK Inhibition->G2 G2/M Arrest

Figure 2: Simplified diagram illustrating cell cycle arrest induced by tetrahydroquinoline derivatives.

Experimental Protocols for Efficacy Assessment

To ensure the reliability and reproducibility of findings, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer efficacy of tetrahydroquinoline derivatives.

Cell Viability (MTT) Assay

Purpose: To determine the cytotoxic effect of a compound on cancer cell lines and calculate its IC50 value.

Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the tetrahydroquinoline derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.

mtt_workflow A Seed Cells in 96-well Plate B Treat with THQ Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with a tetrahydroquinoline derivative.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus labeling late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the tetrahydroquinoline derivative at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Perspectives

The tetrahydroquinoline scaffold continues to be a rich source of novel anticancer drug candidates. The derivatives highlighted in this guide demonstrate significant and, in some cases, superior efficacy compared to existing chemotherapeutics in preclinical models. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, underscore their therapeutic potential.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[5]

  • In Vivo Efficacy and Toxicity Studies: To validate the in vitro findings in animal models and assess the safety profile of promising derivatives.

  • Target Identification and Validation: To elucidate the specific molecular targets of the most potent compounds, which will aid in the development of targeted therapies and the identification of predictive biomarkers.

By continuing to explore the vast chemical space of tetrahydroquinoline derivatives and employing rigorous preclinical evaluation strategies, the scientific community can pave the way for the development of the next generation of effective and safe cancer therapies.

References

A Comparative Crystallographic Guide to Fluorinated Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone for the development of novel therapeutics. Its rigid, yet three-dimensional structure provides an excellent platform for the precise spatial orientation of pharmacophoric groups. The strategic introduction of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of the X-ray crystallography of 5,7-difluoro-1,2,3,4-tetrahydroquinoline derivatives and their close structural analogs, offering insights into the impact of fluorination and structural modifications on their solid-state conformations and intermolecular interactions.

While a crystal structure for a simple this compound derivative is not publicly available at the time of this writing, this guide will leverage the detailed crystallographic data of two closely related fluorinated heterocyclic compounds to provide a robust comparative analysis. These compounds are:

  • Compound 1: 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, a fluorinated quinoline derivative.[1][2]

  • Compound 2: 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile, a difluorinated tetrahydro-heterocycle.[3]

By examining these structures, we can extrapolate key principles regarding the influence of fluorine substitution on molecular geometry and crystal packing, which are directly applicable to the this compound series.

The Influence of Fluorine on Molecular Conformation and Crystal Packing

The introduction of fluorine, the most electronegative element, into an aromatic or heterocyclic ring system induces significant changes in the molecule's electronic properties. This, in turn, dictates the non-covalent interactions that govern crystal packing. In the case of fluorinated quinolines and their derivatives, interactions such as C–H⋯F, C–F⋯π, and halogen bonds play a crucial role in the supramolecular architecture.[4]

Comparative Analysis of Key Crystallographic Parameters

The following table summarizes the key crystallographic parameters for our two reference compounds, providing a basis for understanding their solid-state properties.

ParameterCompound 1 (8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate)Compound 2 (6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile)
Crystal System Not specified in abstractTriclinic
Space Group Not specified in abstractP-1
Key Torsion Angles C(9)-O(1)-C(12)-C(13): -171.3(3)°; O(2)-C(12)-C(13)-C(14): -175.7(3)°[2]N3–C10–C9–N4: -50.23 (18)°[3]
Dominant Intermolecular Interactions Not detailed in abstractN–H⋯N hydrogen bonds, forming one-dimensional tapes.[3]

Note: Detailed unit cell dimensions and other parameters for Compound 1 were not available in the provided search results.

The planarity of the ester group relative to the phenyl ring in Compound 1 is a notable feature, suggesting a conjugated system that influences its electronic distribution.[2] In contrast, the puckered conformation of the tetrahydroquinoxaline ring in Compound 2 , indicated by the N3–C10–C9–N4 torsion angle of -50.23°, is characteristic of saturated six-membered rings and highlights the conformational flexibility of the tetrahydro-scaffold.[3]

Experimental Workflow: From Synthesis to Crystal Structure

The successful crystallographic analysis of any compound is predicated on the ability to synthesize and crystallize high-quality single crystals. The following sections outline a generalized protocol for the synthesis of fluorinated tetrahydroquinolines and the subsequent X-ray diffraction analysis.

Synthesis of Fluorinated Tetrahydroquinoline Derivatives

The synthesis of tetrahydroquinolines can be achieved through various methods, often involving domino reactions that efficiently construct the heterocyclic core.[5] A common strategy involves the reduction of a corresponding quinoline precursor.

G cluster_synthesis Synthesis Precursor 5,7-Difluoroquinoline Reduction Reduction (e.g., H2, Pd/C or NaBH4) Precursor->Reduction Reagents Product 5,7-Difluoro-1,2,3,4- tetrahydroquinoline Reduction->Product

Caption: A generalized synthetic route to this compound.

Step-by-Step Protocol:

  • Starting Material: Begin with the commercially available or synthesized 5,7-difluoroquinoline.

  • Reduction: The reduction of the quinoline ring to a tetrahydroquinoline can be achieved using several methods. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternatively, chemical reduction using sodium borohydride (NaBH₄) in an appropriate solvent like methanol or ethanol can be employed.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step.

G cluster_crystallization Crystallization & Analysis Purified Purified Compound Crystallization Slow Evaporation, Vapor Diffusion, or Cooling Purified->Crystallization Crystal Single Crystal Crystallization->Crystal XRD X-ray Diffractometer Crystal->XRD Data Diffraction Data XRD->Data Structure Solve and Refine Structure Data->Structure Final Final Crystal Structure Structure->Final

Caption: Workflow for single crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Solvent Selection: A crucial step is to find a suitable solvent or solvent system from which the compound will slowly crystallize. This often involves screening a range of solvents with varying polarities.

  • Crystallization Method:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data is collected by rotating the crystal in the X-ray beam.[4]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[4]

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other techniques can offer valuable complementary data, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed information about the solution-state conformation of the molecule. Coupling constants and Nuclear Overhauser Effect (NOE) data can be used to infer dihedral angles and internuclear distances.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformation of the molecule in the gas phase or in solution. These theoretical models can be correlated with experimental NMR data to build a comprehensive picture of the molecule's structure and dynamics.

  • Powder X-ray Diffraction (PXRD): While not providing atomic-level detail like single-crystal XRD, PXRD can be used to characterize the bulk crystalline form of a material and can be useful for polymorph screening.

Conclusion

The crystallographic analysis of fluorinated tetrahydroquinoline derivatives and their analogs is essential for understanding their structure-property relationships. The introduction of fluorine atoms significantly influences molecular conformation and leads to the formation of specific intermolecular interactions that dictate the crystal packing. While obtaining single crystals can be a challenging endeavor, the detailed structural insights gained from X-ray diffraction are invaluable for rational drug design and development. By combining experimental crystallographic data with other analytical techniques and computational modeling, researchers can gain a comprehensive understanding of these important pharmaceutical building blocks.

References

A Senior Application Scientist's Guide to Tetrahydroquinoline Synthesis: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-viral, and antibacterial properties.[1][3] Consequently, the development of efficient, selective, and versatile synthetic routes to access this framework is a central focus in organic and medicinal chemistry.

This guide provides a head-to-head comparison of the principal synthetic strategies for constructing tetrahydroquinolines. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-tested experimental protocols. Our analysis is grounded in three pillars: mechanistic causality, validated protocols, and authoritative references, designed to empower researchers in drug development and chemical synthesis to make informed decisions for their specific molecular targets.

Part 1: Classical Annulation Routes with Subsequent Reduction

A traditional and robust approach to THQs involves the initial construction of the aromatic quinoline ring, followed by the selective reduction of the pyridine moiety. This two-stage strategy leverages some of the oldest and most well-established name reactions in heterocyclic chemistry.

The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] The reaction proceeds through an enamine intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the quinoline ring.

Mechanistic Rationale: The reaction is initiated by the formation of a Schiff base from the aniline and one of the diketone's carbonyls, which rapidly tautomerizes to the more stable enamine.[4] Under strong acid catalysis (commonly concentrated H₂SO₄), the second carbonyl is protonated, activating it for the rate-determining annulation step—an intramolecular electrophilic attack on the aniline ring.[4] Subsequent dehydration yields the substituted quinoline. The choice of acid and reaction temperature is critical; insufficient acidity can stall the cyclization, while excessive heat can lead to side products.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Reduction Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H⁺, - H₂O Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H⁺ Cyclized_Int Cyclized Intermediate Protonated_Enamine->Cyclized_Int Annulation (RDS) Quinoline Substituted Quinoline Cyclized_Int->Quinoline - H⁺, - H₂O THQ Tetrahydroquinoline Quinoline->THQ H₂, Pd/C

Caption: Workflow for THQ synthesis via the Combes reaction.

  • Advantages: Utilizes readily available anilines and β-diketones. It's a straightforward method for accessing 2,4-disubstituted quinolines.[4]

  • Limitations: Requires harsh acidic conditions and high temperatures. The regioselectivity of the cyclization can be an issue with substituted anilines, where steric effects of the substituents play a significant role in directing the annulation.[4] Strongly electron-withdrawing groups on the aniline can inhibit or prevent the reaction.[5]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [6]

  • In a round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid to 10 mL of aniline while cooling in an ice bath.

  • To this mixture, slowly add 10 mL of acetylacetone with continuous stirring.

  • Heat the reaction mixture at 110°C for 30 minutes.

  • Allow the mixture to cool to room temperature and pour it onto 100 g of crushed ice.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinoline product, which can be purified by distillation or chromatography.

  • The resulting 2,4-dimethylquinoline is then reduced to 2,4-dimethyl-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation (e.g., H₂, 10% Pd/C, in ethanol).

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction constructs the quinoline ring from an aniline and an α,β-unsaturated carbonyl compound.[7] This method is highly versatile as the unsaturated carbonyl can be generated in situ from an aldol condensation.[7]

Mechanistic Rationale: The synthesis begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl. The resulting amino-ketone then undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to furnish the quinoline product.[7] Lewis or Brønsted acids are typically used as catalysts.[7] The reaction mechanism has been a subject of debate, with modern studies suggesting a complex fragmentation-recombination pathway.[7]

DvM_Mechanism cluster_step1 Step 1: Conjugate Addition cluster_step2 Step 2: Cyclization & Aromatization cluster_step3 Step 3: Reduction Aniline Aniline Adduct Michael Adduct Aniline->Adduct Acid Catalyst Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline - H₂O, Oxidation THQ Tetrahydroquinoline Quinoline->THQ H₂, Catalyst

Caption: Key steps in the Doebner-von Miller synthesis of THQs.

  • Advantages: High versatility due to the wide availability of α,β-unsaturated aldehydes and ketones, or their precursors. It allows for the synthesis of a broad range of substituted quinolines.[8]

  • Limitations: The reaction conditions are often harsh (strong acids, high temperatures), which can lead to low yields due to polymerization of the carbonyl component.[8][9] The reaction can also produce complex mixtures of products.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [10]

  • React aniline with crotonaldehyde in the presence of a strong acid like hydrochloric acid.

  • The reaction is typically heated to drive the cyclization and dehydration steps.

  • An oxidizing agent, often present from side reactions or added intentionally, facilitates the final aromatization to quinaldine.

  • Following workup and purification, the quinaldine is hydrogenated using a suitable catalyst (e.g., Raney Nickel, Pd/C) to yield 2-methyl-1,2,3,4-tetrahydroquinoline.[10]

Part 2: Direct Formation of the Tetrahydroquinoline Ring

More modern strategies aim to construct the saturated heterocyclic ring directly, often in a single, highly efficient operation. These methods, including multicomponent and domino reactions, offer significant advantages in terms of atom economy and stereochemical control.

The Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for synthesizing THQs.[1] In its most common form, it is a formal aza-Diels-Alder reaction, involving an aniline, an aldehyde, and an activated alkene, catalyzed by a Lewis or Brønsted acid.[3]

Mechanistic Rationale: The reaction is initiated by the condensation of the aniline and aldehyde to form an arylimine. The acid catalyst activates this imine, which then acts as the azadiene component in a [4+2] cycloaddition with an electron-rich alkene (the dienophile). This cycloaddition directly furnishes the substituted tetrahydroquinoline core. The multicomponent, one-pot nature of this reaction allows for the rapid generation of molecular complexity from simple starting materials.[11]

Povarov_Mechanism Aniline Aniline Imine Imine Intermediate Aniline->Imine - H₂O Aldehyde Aldehyde Aldehyde->Imine Alkene Activated Alkene THQ Tetrahydroquinoline Alkene->THQ Imine->THQ + Alkene [4+2] Cycloaddition (Lewis Acid cat.)

Caption: One-pot multicomponent Povarov reaction workflow.

  • Advantages: Excellent atom economy and convergence. Three diversity points are introduced in a single step, making it ideal for creating chemical libraries.[12] The reaction often proceeds under milder conditions than classical methods. Stereoselective versions have been extensively developed.[11]

  • Limitations: The original reaction often gave low yields and required stoichiometric amounts of catalyst.[1] While modern catalytic versions are much improved, the scope of the alkene component can be limited to those that are sufficiently electron-rich.

Experimental Protocol: Three-Component Povarov Reaction [3]

  • To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL), add a Lewis acid catalyst (e.g., InCl₃, 5 mol%).

  • Stir the mixture at room temperature for 15 minutes to pre-form the imine.

  • Add the alkene (e.g., 2,3-dihydrofuran, 1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Domino Reduction-Reductive Amination

Domino, or cascade, reactions are highly efficient processes where a single event triggers a sequence of intramolecular transformations to rapidly build a complex product.[2] A powerful domino strategy for THQs involves the reduction of an ortho-substituted nitroarene, which unmasks an amine that immediately participates in a cyclization cascade.

Mechanistic Rationale: The sequence is typically initiated by the catalytic hydrogenation of an aromatic nitro group to an aniline.[2] This newly formed aniline is positioned to react intramolecularly with a pendant carbonyl group (ketone or aldehyde) on a side chain. This condensation forms a cyclic imine or enamine, which is then reduced under the same hydrogenation conditions to yield the final, stable tetrahydroquinoline product.[2][13][14] This strategy offers exceptional control over diastereoselectivity, as the hydrogenation of the cyclic imine intermediate is often directed by existing stereocenters or bulky groups.[2]

Domino_Workflow Start o-Nitroaryl Ketone Aniline Aniline Intermediate Start->Aniline H₂, Pd/C (Nitro Reduction) Imine Cyclic Imine Aniline->Imine Intramolecular Condensation THQ Tetrahydroquinoline Imine->THQ H₂, Pd/C (Imine Reduction)

Caption: Domino reduction-reductive amination sequence.

  • Advantages: High efficiency by forming multiple bonds in a single operation without isolating intermediates.[2] Often proceeds with excellent diastereoselectivity.[13][14] It is a prime example of green chemistry due to high atom economy and reduced waste.[2]

  • Limitations: Requires the synthesis of specifically functionalized starting materials, which can be multi-step. The success of the cascade is highly dependent on the compatibility of all functional groups with the reduction conditions.

Experimental Protocol: Diastereoselective Synthesis of a THQ-4-carboxylate [13][14]

  • Prepare the starting material, for example, methyl (2-nitrophenyl)acetate alkylated with an allylic halide, followed by ozonolysis to generate a side-chain carbonyl.[13]

  • Dissolve the resulting 2-nitroaryl ketone (1.0 mmol) in methanol (10 mL) in a hydrogenation vessel.

  • Add 5% Palladium on carbon (Pd/C) catalyst (10-20 wt%).

  • Pressurize the vessel with hydrogen gas (e.g., 4 atm) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The crude product is often obtained with high purity and diastereoselectivity and can be further purified by chromatography if necessary.[14]

Part 3: Catalytic Hydrogenation of Quinolines

For cases where a substituted quinoline is readily available, direct catalytic hydrogenation is the most straightforward route to the corresponding THQ. The primary challenge lies in achieving selective reduction of the nitrogen-containing ring without affecting the carbocyclic ring or other functional groups.[15]

Mechanistic Rationale: The reaction involves the addition of hydrogen across the double bonds of the pyridine ring of the quinoline, mediated by a metal catalyst. Heterogeneous catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) on solid supports (e.g., carbon) are common.[16] Homogeneous catalysts, such as those based on Iridium (Ir) and Rhodium (Rh), often offer higher selectivity and activity under milder conditions.[16][17] Transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol instead of H₂ gas, is a safer and often more convenient alternative.[15][18]

Hydrogenation_Concept cluster_het Heterogeneous Catalysis cluster_hom Asymmetric Homogeneous Catalysis Quinoline_het Quinoline THQ_het Tetrahydroquinoline Quinoline_het->THQ_het Surface Reaction Catalyst_het Pd/C, H₂ (gas) Catalyst_het->THQ_het Quinoline_hom Quinoline THQ_hom Chiral Tetrahydroquinoline Quinoline_hom->THQ_hom Coordination & Insertion Catalyst_hom [Ir(COD)(L*)]⁺ Catalyst_hom->THQ_hom

Caption: Heterogeneous vs. Homogeneous hydrogenation of quinolines.

  • Advantages: A very direct and atom-efficient method if the quinoline precursor is available. Asymmetric versions using chiral catalysts can provide enantiomerically enriched THQs with high selectivity.[17]

  • Limitations: Over-reduction of the benzene ring is a common side reaction. The catalyst can be sensitive to poisoning by sulfur or other functional groups. Noble metal catalysts can be expensive.

Experimental Protocol: Asymmetric Hydrogenation of a Quinoline [17]

  • In a glovebox, charge a vial with the quinoline substrate (0.1 mmol) and the chiral Iridium-based catalyst (e.g., 1 mol%).

  • Add the appropriate solvent (e.g., toluene for the (R)-enantiomer, or ethanol for the (S)-enantiomer, as solvent choice can dictate stereochemical outcome).[17]

  • Seal the vial, remove it from the glovebox, and place it in an autoclave.

  • Purge the autoclave with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 atm H₂).

  • Stir the reaction at a set temperature (e.g., 30°C) for 24 hours.

  • After carefully venting the hydrogen, concentrate the reaction mixture.

  • Purify the product by flash chromatography to obtain the chiral tetrahydroquinoline and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 4: Comparative Analysis and Data Summary

The choice of synthetic route depends heavily on the target molecule's complexity, desired substitution pattern, stereochemical requirements, and the availability of starting materials.

MethodStarting MaterialsTypical ConditionsTypical YieldsKey AdvantagesKey LimitationsStereocontrol
Combes Synthesis Aniline, β-DiketoneConc. H₂SO₄, >100°C60-90%Simple, readily available starting materials.Harsh conditions, limited functional group tolerance, potential regioselectivity issues.[4]None inherent in the annulation step.
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄), Heat40-80%Versatile, wide range of substrates.[8]Harsh conditions, risk of polymerization, potential for side products.[8]None inherent in the annulation step.
Povarov Reaction Aniline, Aldehyde, AlkeneLewis/Brønsted Acid, RT to 80°C70-95%Multicomponent, high atom economy, builds complexity quickly.[1][12]Alkene scope can be limited; catalyst optimization may be needed.Diastereo- and enantioselective variants are well-established.[11]
Domino Reduction o-Nitroaryl Ketone/AldehydeH₂, Pd/C (or other catalysts)80-98%Highly efficient, single operation, often highly diastereoselective.[2]Requires synthesis of specialized precursors.Excellent diastereocontrol from substrate.[13][14]
Catalytic Hydrogenation Substituted QuinolineH₂ or H-donor, Metal Catalyst (Pd, Ir, etc.)90-99%Very direct, high yielding, atom efficient.Requires quinoline precursor, risk of over-reduction, catalyst cost/sensitivity.[15]Enantioselective with chiral catalysts.[17]

Conclusion and Future Outlook

The synthesis of tetrahydroquinolines is a mature field, yet one that continues to evolve.

  • For simple, robust access to the core scaffold , classical annulations like the Combes and Doebner-von Miller reactions followed by reduction remain viable, particularly for large-scale synthesis where cost of starting materials is paramount.

  • For the rapid generation of diverse libraries with multiple points of functionalization , the Povarov reaction is unparalleled in its efficiency and convergence.

  • For targets requiring high diastereoselectivity , domino reduction-reductive amination strategies offer an elegant and powerful solution, building the stereochemically rich core in a single, controlled cascade.

  • When a substituted quinoline is already in hand or easily accessible , catalytic hydrogenation is the most direct path, with asymmetric variants providing state-of-the-art access to chiral THQs.[17]

Emerging fields such as photocatalysis and advanced organocatalysis continue to open new avenues for THQ synthesis under even milder and more selective conditions.[19][20][21] The continued development of these methods will undoubtedly provide chemists with an even more powerful and precise toolkit for constructing these vital heterocyclic compounds.

References

A Researcher's Guide to Navigating Basicity: Assessing the Positional Effects of Fluorine on the pKa of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise modulation of a molecule's physicochemical properties is a cornerstone of rational drug design. Among these properties, the acid dissociation constant (pKa) is of paramount importance, as it governs a compound's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Fluorine, a bioisostere for hydrogen, is a powerful tool in the medicinal chemist's arsenal for fine-tuning these properties.[4][5][6] This guide provides an in-depth comparison of how the position of a single fluorine atom on the aromatic ring of a tetrahydroquinoline scaffold is anticipated to impact its basicity, supported by theoretical principles and a detailed experimental protocol for pKa determination.

The Critical Role of pKa in Drug Efficacy

The pKa of a drug molecule dictates its degree of ionization in different biological compartments, which in turn affects its ability to cross cell membranes, bind to its target, and its overall solubility.[1][3] For basic compounds like tetrahydroquinolines, a lower pKa indicates a less basic molecule, meaning it will be less protonated at physiological pH (around 7.4). This can be advantageous in several ways, including potentially improved cell permeability and a reduced risk of off-target effects such as hERG channel inhibition.[7]

Fluorine's Electronic Tug-of-War: Inductive vs. Resonance Effects

Fluorine's influence on the basicity of the nitrogen atom in tetrahydroquinoline is a delicate interplay of its strong electron-withdrawing inductive effect and its electron-donating resonance effect.[8]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine pulls electron density through the sigma bonds of the molecule. This effect is distance-dependent, weakening as the number of bonds between the fluorine and the nitrogen atom increases.[9]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced when the fluorine is in the ortho or para position to the nitrogen's attachment point on the ring.

The net effect on the pKa is a summation of these two opposing forces. In the case of fluorine, the inductive effect is generally considered to be dominant.

Positional Isomers of Fluoro-Tetrahydroquinoline: A Comparative Analysis

CompoundFluorine PositionPredicted pKaExpected Effect on BasicityRationale
1,2,3,4-TetrahydroquinolineN/A5.09 ± 0.20BaselineReference compound.
5-Fluoro-1,2,3,4-Tetrahydroquinoline5- (ortho)Not availableSignificant DecreaseThe strong, distance-dependent inductive effect of fluorine in the ortho position will significantly withdraw electron density from the nitrogen atom, reducing its ability to accept a proton.
6-Fluoro-1,2,3,4-Tetrahydroquinoline6- (meta)5.15 ± 0.20Moderate DecreaseThe inductive effect is weaker at the meta position compared to ortho. The resonance effect from the meta position does not directly donate electron density to the nitrogen, so the inductive withdrawal is the primary influence.
7-Fluoro-1,2,3,4-Tetrahydroquinoline7- (para)Not availableModerate to Significant DecreaseThe inductive effect is at its weakest in the para position. However, the electron-donating resonance effect is at its strongest. The net outcome will depend on the balance of these two effects, but a decrease in basicity is still expected due to the overall electron-withdrawing nature of fluorine.
8-Fluoro-1,2,3,4-Tetrahydroquinoline8- (ortho)Not availableSignificant DecreaseSimilar to the 5-fluoro isomer, the strong inductive effect at the ortho position will lead to a substantial decrease in the basicity of the nitrogen atom.

Experimental Determination of pKa: A Step-by-Step Protocol using Potentiometric Titration

To obtain reliable and comparative pKa data, direct experimental measurement is essential. Potentiometric titration is a robust and widely used method for this purpose.[10][11]

Objective: To accurately determine the pKa of a series of fluoro-substituted tetrahydroquinoline analogs.

Materials:

  • Calibrated pH meter with a suitable electrode

  • Automated titrator or a precision burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel connected to a water bath for temperature control

  • Nitrogen gas inlet

  • Fluoro-substituted tetrahydroquinoline samples

  • Standardized 0.1 M hydrochloric acid (HCl) titrant

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized, carbonate-free water

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa range.

  • Sample Preparation:

    • Accurately weigh and dissolve the tetrahydroquinoline analog in deionized water to a known concentration (e.g., 1-10 mM). A co-solvent such as methanol or DMSO may be used if solubility is an issue, but its concentration should be kept low and consistent across all measurements.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration Setup:

    • Transfer a precise volume of the sample solution to the jacketed titration vessel.

    • Begin stirring the solution at a constant rate.

    • Purge the headspace of the vessel with nitrogen gas to exclude atmospheric carbon dioxide, which can interfere with the titration of basic compounds.

  • Titration Process:

    • If the sample is a free base, titrate with the standardized 0.1 M HCl solution. If the sample is a salt (e.g., hydrochloride), first add a slight excess of standardized 0.1 M NaOH to liberate the free base, and then back-titrate with 0.1 M HCl.

    • Add the titrant in small, precise increments.

    • Record the pH of the solution after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this curve corresponds to the equivalence point.

  • Replicates: Perform at least three independent titrations for each compound to ensure the reproducibility and accuracy of the results.

Visualizing the Workflow and Concepts

Caption: Experimental workflow for pKa determination by potentiometric titration.

positional_effects cluster_ring Tetrahydroquinoline Ring N N C8 8-F C5 5-F C5->N -I (strong) C6 6-F C6->N -I (moderate) C7 7-F C7->N -I (weak) C8->N -I (strong)

Caption: Relative inductive effects of fluorine on the tetrahydroquinoline nitrogen.

Conclusion

The strategic placement of a fluorine atom on the tetrahydroquinoline scaffold offers a powerful method for modulating the basicity of the nitrogen atom, a critical parameter in drug design. While experimental data for a complete positional comparison remains elusive, a thorough understanding of fluorine's electronic properties allows for a rational prediction of its effects. The ortho positions (5 and 8) are expected to cause the most significant decrease in pKa due to the strong inductive effect. The meta position (6) will likely have a moderate effect, while the para position (7) will exhibit a more nuanced impact due to the interplay of inductive and resonance effects. To move beyond theoretical predictions, the provided potentiometric titration protocol offers a clear and reliable path for researchers to generate the crucial experimental data needed to guide their drug discovery efforts.

References

A Researcher's Guide to Cross-Reactivity Profiling of Fluorinated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer.[2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] This inherent promiscuity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological consequences.[3][4][5] Conversely, in some instances, these off-target interactions can be harnessed for therapeutic benefit through polypharmacology. A thorough understanding of a kinase inhibitor's cross-reactivity profile is therefore not just beneficial, but essential for its progression as a chemical probe or a therapeutic agent.[6]

This guide provides a comprehensive overview of the methodologies employed for the cross-reactivity profiling of kinase inhibitors, with a particular focus on fluorinated compounds. The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a drug candidate's electronic properties, conformation, lipophilicity, and metabolic stability.[7][8] These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.[7]

Here, we will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide guidance on the interpretation of the resulting data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret cross-reactivity profiling studies with scientific rigor.

The Role of Fluorine in Modulating Kinase Inhibitor Selectivity

The introduction of fluorine atoms into a kinase inhibitor scaffold can profoundly influence its interaction with the target kinase and the broader kinome.[7] Understanding these effects is crucial for interpreting cross-reactivity data.

Key Physicochemical Effects of Fluorination:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a compound. For example, fluorination of a pyridyl ring in PI3K inhibitors has been shown to increase oral bioavailability and decrease clearance.

  • Binding Affinity and Conformation: The high electronegativity of fluorine can lead to favorable interactions with the protein backbone, such as C-F···C=O interactions, and can stabilize the bioactive conformation of the inhibitor.[9] Gem-difluorination, for instance, has been shown to induce a ring pucker in cyclohexane scaffolds, enhancing binding affinity in kinase inhibitors.

  • Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to reduced aqueous solubility.

  • Acidity (pKa): The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and interaction with the target protein.[9]

These context-dependent effects highlight the importance of empirical testing to determine the precise impact of fluorination on a given inhibitor's selectivity profile.

Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's selectivity. This typically involves a combination of biochemical assays to measure direct binding or enzymatic inhibition and cell-based assays to confirm target engagement in a physiological context.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of an inhibitor's interaction with a panel of purified kinases.

1. Large-Scale Kinome Scanning

This high-throughput approach assesses the binding or inhibition of a compound against a large portion of the human kinome.[10]

  • KINOMEscan™ (Competition Binding Assay): This widely used platform measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[11][12][13] The amount of kinase bound to the solid support is quantified by qPCR.[14] This method is ATP-independent and provides a direct measure of binding affinity (Kd).[1]

    • Workflow Causality: By immobilizing a broad-spectrum ligand, this assay can be applied to a wide range of kinases without the need for specific substrates or activity readouts for each. The use of DNA tagging and qPCR provides a highly sensitive and quantifiable readout.

    Caption: Generalized workflow for a KINOMEscan™ experiment.[14]

  • Kinobeads (Affinity Chromatography coupled with Mass Spectrometry): This chemical proteomics approach utilizes beads functionalized with a cocktail of non-selective kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[15][16][17] The inhibitor of interest is added in increasing concentrations to compete for binding. The captured kinases are then identified and quantified by LC-MS/MS.[15]

    • Workflow Causality: This method assesses inhibitor binding to native kinases in a complex biological matrix, providing a more physiologically relevant context than assays using recombinant enzymes. The use of multiple broad-spectrum inhibitors on the beads maximizes the coverage of the kinome.[15][16][17]

    Caption: Competitive pull-down assay workflow using Kinobeads.[15]

2. Radiometric and Fluorescence-Based Activity Assays

These assays directly measure the enzymatic activity of a panel of kinases in the presence of the inhibitor.[18] They are typically performed in a multi-well plate format.[18]

  • Causality of Choice: While kinome-wide binding assays are excellent for initial screening, activity assays are crucial for confirming that binding translates to functional inhibition. The choice between radiometric and fluorescence-based methods often depends on throughput needs, cost, and the availability of specific substrates and antibodies.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are powerful, they do not fully recapitulate the cellular environment. Cell-based assays are therefore critical for validating on-target activity and identifying potential off-target effects in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[19][20][21][22][23] Unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.[22]

  • Protocol Causality: This technique is invaluable as it directly demonstrates that the inhibitor engages its target within the cell, a critical step in validating its mechanism of action.[19][23] The development of real-time CETSA (RT-CETSA) has improved the throughput of this method.[19][23]

    CETSA_Workflow A Treat Cells with Inhibitor or Vehicle B Heat Shock at a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot, AlphaScreen) D->E F Generate Melting Curve E->F

    Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).[20][22]

19F NMR Spectroscopy: A Unique Tool for Fluorinated Compounds

For fluorinated inhibitors, 19F Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful method to study protein-ligand interactions.[24][25][26][27] Since fluorine is virtually absent in biological systems, 19F NMR provides a background-free signal.[24][26]

  • Ligand-Observed 19F NMR: Changes in the 19F NMR signal of the fluorinated inhibitor upon binding to a protein can be monitored.[27] This is particularly useful for fragment-based screening and can detect weak binding events.[27][28]

  • Protein-Observed 19F NMR: By incorporating fluorinated amino acids into the target protein, changes in the protein's 19F NMR spectrum upon inhibitor binding can be observed.[24][25][28] This provides detailed information about conformational changes at specific sites.[24][25]

  • Causality of Choice: 19F NMR is exceptionally sensitive to the local chemical environment, making it an excellent tool for detecting subtle conformational changes and characterizing binding events without the need for labels or activity assays.[24][27]

Data Presentation and Interpretation

The clear and objective presentation of cross-reactivity data is crucial for making informed decisions in a drug discovery program.

Quantitative Data Summary

The results from kinome-wide profiling are often presented in tabular format.

Table 1: Example Kinome Scan Data for a Hypothetical Fluorinated Inhibitor (Compound X)

Kinase Target% of Control @ 1µMKd (nM)Kinase Family
Target Kinase A 1.2 15 TK
Off-Target Kinase B3.545TK
Off-Target Kinase C10.8120CMGC
Off-Target Kinase D35.2>1000AGC
Off-Target Kinase E49.1>1000STE

Data is presented as the percentage of control, where a lower value indicates stronger binding.[14] Kd values are determined from follow-up dose-response experiments.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize the selectivity of an inhibitor is to map the interaction data onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's on- and off-target activities.

  • TREEspot™ Data Visualization: This tool, often used in conjunction with KINOMEscan™, depicts hits as red dots on a kinome tree. The size of the dot corresponds to the strength of the interaction.[11]

Interpreting the Data: Beyond the Numbers
  • On-Target Potency vs. Off-Target Selectivity: The primary goal is often to achieve high on-target potency with minimal off-target interactions. However, the acceptable level of off-target activity depends on the therapeutic context.

  • Structurally Related Kinases: Off-target effects are frequently observed against kinases that are structurally related to the intended target.[3] Analyzing the kinome tree can help to identify these patterns.

  • Correlation with Cellular Activity: It is essential to correlate the biochemical profiling data with the results from cell-based assays. Discrepancies may point to issues with cell permeability, metabolism, or engagement of the target in its native conformation.

  • Potential for Toxicity: Identified off-targets should be investigated for their known biological functions to assess the potential for toxicity.[29] For example, inhibition of kinases essential for normal cellular function can lead to adverse effects.

  • Polypharmacology Opportunities: In some cases, off-target activities may be therapeutically beneficial. For instance, an anti-cancer drug that inhibits both the primary target and kinases involved in resistance pathways could be more effective.

Detailed Experimental Protocols

To ensure the reproducibility and validity of your findings, it is crucial to follow well-defined experimental protocols.

Protocol 1: Kinobeads Competitive Pull-Down Assay

Adapted from Bantscheff et al. (2007) and optimized protocols.[15]

  • Cell Lysis: Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.

  • Inhibitor Incubation: Incubate the cell lysate with a serial dilution of the fluorinated kinase inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 1 hour at 4°C).

  • Kinobead Incubation: Add the kinobead slurry to the lysate-inhibitor mixture and incubate to allow for the capture of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by nanoLC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified kinase across the different inhibitor concentrations to generate dose-response curves and determine IC50 values.

Protocol 2: Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRFCETSA)

Adapted from Jafari et al. (2014) and microplate-based protocols.[20][22]

  • Compound Treatment: Serially dilute the fluorinated inhibitor and add it to cells in a PCR plate. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C to allow for compound uptake and target engagement.

  • Heat Challenge: Subject the plate to a specific, optimized heat challenge temperature in a PCR machine, followed by a controlled cooling step.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Detection: Transfer the lysate to a detection plate (e.g., for AlphaScreen® or ELISA) and quantify the amount of soluble target protein remaining.

  • Data Analysis: Plot the amount of soluble protein as a function of inhibitor concentration to generate a dose-response curve and determine the EC50 for target stabilization.

Conclusion: A Pathway to More Selective and Effective Kinase Inhibitors

The cross-reactivity profiling of fluorinated kinase inhibitors is a complex but indispensable component of modern drug discovery. By combining robust biochemical and cell-based methodologies, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. The unique properties of fluorine offer both opportunities and challenges in inhibitor design, and a thorough profiling strategy is essential to fully characterize its impact.

This guide has provided a framework for designing, executing, and interpreting these critical studies. By adhering to the principles of scientific integrity, employing self-validating experimental systems, and leveraging the power of visualization and quantitative analysis, the scientific community can continue to develop safer and more effective kinase inhibitors for the benefit of patients worldwide.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The procedural guidance herein is designed to build a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.

Immediate Safety Profile & Hazard Assessment

While specific toxicological data for this compound is limited, a thorough hazard assessment must be conducted based on the parent compound, 1,2,3,4-tetrahydroquinoline, and related halogenated structures. The parent compound is classified as a combustible liquid that is toxic if swallowed and is suspected of causing cancer (Carcinogenicity, Category 1B).[1] It is also harmful to aquatic life with long-lasting effects.[1] Therefore, we must operate under the assumption that this compound presents similar, if not enhanced, hazards.

Core Hazards:

  • Acute Toxicity (Oral): Assumed to be toxic if ingested.[1]

  • Suspected Carcinogen: The parent structure is classified as a potential carcinogen, requiring stringent handling to minimize exposure.[1][2]

  • Skin and Eye Irritation: Assumed to cause skin and serious eye irritation based on related compounds.[2][3]

  • Combustibility: The parent compound is a combustible liquid, indicating a fire risk when heated or near ignition sources.[1]

All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following protocol outlines the minimum required PPE for handling this compound in any quantity.

Eye and Face Protection

Direct ocular exposure can cause severe and irreversible damage.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4]

  • Enhanced Protection: For procedures involving splash hazards, such as transferring solutions or working with larger quantities (>50 mL), a full-face shield must be worn over the chemical splash goggles.[2][5][6] This provides a secondary barrier protecting the entire face from splashes.

Skin and Body Protection
  • Gloves: Due to the compound's suspected carcinogenicity and potential for skin absorption, a robust glove strategy is critical.

    • Protocol: Double-gloving is required.[4][7] Wear two pairs of nitrile gloves, with the outer glove cuff extending over the sleeve of the lab coat.

    • Rationale: Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to provide protection while you immediately pause work to replace the outer glove.[8]

    • Integrity and Replacement: Inspect gloves for any signs of degradation, discoloration, or puncture before each use.[4] Change gloves immediately if contamination is suspected and, as a standard practice, replace them every 1-2 hours during extended procedures.

  • Laboratory Coat:

    • Specification: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[4][9] This protects against accidental spills and contact.

    • Additional Protection: For large-scale operations or tasks with a significant splash risk, supplement the lab coat with a chemically resistant apron or a disposable Tyvek suit.[5]

Respiratory Protection

Engineering controls are the primary defense against respiratory exposure.

  • Primary Control: All manipulations of this compound, both solid and in solution, must be performed inside a certified chemical fume hood.[1]

  • Secondary Control (Emergency or Maintenance): In the rare event of fume hood failure or a large spill, respiratory protection is essential.

    • For solid particulates (e.g., weighing): If engineering controls are compromised, use a NIOSH-approved N95 or P100 particulate respirator.[4][8]

    • For vapors or spill cleanup: Use a full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges.[4][9] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[8]

PPE Operational Workflow: From Donning to Disposal

A disciplined, procedural approach to PPE usage is paramount to creating a self-validating system of safety.

Step-by-Step PPE Workflow
  • Preparation: Before entering the lab, ensure you have all necessary PPE available and that it is in good condition. Confirm the chemical fume hood has a current certification.

  • Donning Sequence:

    • Don lab coat and any required disposable coveralls.

    • Don the first pair of nitrile gloves (inner layer).

    • Don chemical splash goggles.

    • Don the second pair of nitrile gloves (outer layer), ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don a face shield if the procedure warrants it.

  • Pre-Operational Check: Once fully attired, perform a final mental check of the experimental setup and safety equipment (e.g., location of eyewash station, safety shower, spill kit).

  • During Operation: Remain vigilant. If at any point a piece of PPE is compromised (e.g., a splash on the lab coat, a tear in the outer glove), stop work immediately, move away from the hazard, and follow the doffing and decontamination procedure before re-donning fresh PPE.

  • Doffing Sequence (Post-Experiment): The goal of the doffing sequence is to remove PPE without self-contamination.

    • Remove the outer pair of gloves. Dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used), handling it by the headband.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves, peeling them off from the cuff to turn them inside out. Dispose of them in the designated hazardous waste.

    • Wash hands thoroughly with soap and water.[1][3]

PPE Selection Logic Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Engineering Controls Start Assess Task Weighing Weighing Solid (<1g) Start->Weighing Small Scale Solution Preparing Solution Start->Solution Liquid Handling Reaction Running Reaction / Workup Start->Reaction Process Scale Hood Chemical Fume Hood Weighing->Hood Solution->Hood FaceShield Add Face Shield Solution->FaceShield Splash Risk Reaction->Hood Reaction->FaceShield Splash Risk BasePPE Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles Hood->BasePPE Always Use SpillKit Spill / Emergency: - Full-Face Respirator (OV/AG) - Chem-Resistant Suit BasePPE->SpillKit If Spill Occurs

Caption: PPE selection workflow for handling this compound.

Emergency Procedures & Waste Disposal

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1][3]

Spill & Disposal Plan
  • Small Spills: For minor spills manageable by trained personnel, ensure proper PPE is worn (including respiratory protection if necessary). Carefully sweep or absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the material into a designated, labeled hazardous waste container using spark-resistant tools.[4]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent further spread of the material if it is safe to do so. Only personnel trained in hazardous spill response with the appropriate full-body and respiratory protection should attempt cleanup.

  • Waste Disposal: All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4][9] Collect this waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[9]

Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Glove Configuration Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Running Reaction Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Full-Face ShieldDouble Nitrile GlovesChemical-Resistant Apron/SuitRequired: Full-Face Respirator with OV/AG Cartridges

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.